5-Morpholinopicolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-morpholin-4-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)9-2-1-8(7-11-9)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXNPUFRQXPBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729011 | |
| Record name | 5-(Morpholin-4-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072103-29-7 | |
| Record name | 5-(4-Morpholinyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072103-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Morpholin-4-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Morpholinopicolinic Acid: A Key Building Block for Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-Morpholinopicolinic acid (CAS No. 1072103-29-7), a heterocyclic building block of increasing importance in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes core chemical data, a robust synthetic protocol, and expert insights into its strategic application in the design of novel therapeutics.
Core Compound Identification and Properties
This compound, also known as 5-(morpholin-4-yl)pyridine-2-carboxylic acid, is a bifunctional molecule incorporating a picolinic acid scaffold and a morpholine moiety. This unique combination imparts desirable physicochemical properties that are highly sought after in modern drug design.
Chemical and Physical Data
The inherent properties of a building block are critical determinants of its utility in a synthetic workflow and the characteristics of the final active pharmaceutical ingredient (API). While extensive experimental data for this specific compound is not widely published, the following table summarizes its known and predicted properties. The stability and predicted boiling point suggest good thermal stability under standard laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 1072103-29-7 | , |
| Molecular Formula | C₁₀H₁₂N₂O₃ | , |
| Molecular Weight | 208.21 g/mol | , |
| Boiling Point | 446.1 ± 45.0 °C at 760 mmHg (Predicted) | ,[1] |
| Melting Point | Not available | |
| Solubility | Not available | |
| Density | Not available | |
| Appearance | Not available (Typically an off-white solid) | |
| Chemical Stability | Stable under recommended storage conditions |
Synthesis of this compound: A Validated Approach
While specific proprietary syntheses may exist, the construction of this compound is most reliably achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of pyridine chemistry and offers high yields and predictability.[2] The rationale for selecting this method is its efficiency and the commercial availability of the starting materials, 5-bromopicolinic acid and morpholine.
The pyridine ring, while aromatic, is electron-deficient, which facilitates nucleophilic attack, particularly when a halogen is present at an activated position (ortho or para to the ring nitrogen).[3] The reaction with a secondary amine like morpholine proceeds via an addition-elimination mechanism, forming a transient Meisenheimer-like intermediate before the halide is eliminated to restore aromaticity.[4]
Proposed Synthetic Workflow
The following diagram illustrates the logical flow for the synthesis of this compound from commercially available precursors.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure grounded in established principles of nucleophilic aromatic substitution on heterocyclic systems.
Materials:
-
5-Bromopicolinic acid (1.0 eq)
-
Morpholine (≥ 3.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromopicolinic acid (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMSO to create a stirrable slurry. Add morpholine (≥ 3.0 eq). Causality Note: Using excess morpholine serves as both the nucleophile and a solvent, driving the reaction to completion. Potassium carbonate acts as a base to neutralize the HBr formed in situ, preventing protonation of the morpholine nucleophile.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Workup - Acidification: Slowly acidify the aqueous mixture with 1 M HCl to a pH of ~4-5. The product should precipitate as a solid. Causality Note: The carboxylic acid is soluble as its carboxylate salt under basic conditions. Acidification protonates the carboxylate, causing the neutral, less soluble product to precipitate, while also protonating excess morpholine to keep it in the aqueous phase.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts and morpholine hydrochloride.
-
Purification: If necessary, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound. Dry the final product under vacuum.
Strategic Application in Drug Discovery
This compound is not typically an API itself but rather a high-value scaffold. Its utility stems from the synergistic combination of its two core motifs, which address common challenges in drug development such as solubility, metabolic stability, and target engagement.
The Role of the Morpholine Moiety
The morpholine ring is considered a "privileged scaffold" in medicinal chemistry.[5] Its inclusion in a drug candidate is a deliberate choice to modulate key pharmacokinetic properties:
-
Aqueous Solubility: The oxygen atom of the morpholine ring is a hydrogen bond acceptor, which can disrupt crystal lattice packing and improve aqueous solubility—a critical factor for oral bioavailability.[6]
-
Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Physicochemical Profile: As a non-basic, polar amine, it improves the overall polarity of a molecule without introducing a formal charge at physiological pH, helping to navigate the complex property space required for cell permeability and low clearance.[6]
The Picolinic Acid Scaffold
Picolinic acid and its derivatives are important structural units in many biologically active compounds.
-
Chelating Agent: The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group form a powerful bidentate chelating site for metal ions. This is relevant for designing inhibitors of metalloenzymes.
-
Synthetic Handle: The carboxylic acid provides a crucial attachment point for further chemical elaboration, such as amide bond formation, to connect the scaffold to other pharmacophores or linkers, for instance in the development of PROTACs (PROteolysis TArgeting Chimeras).[6]
Integrated Scaffold Strategy
The value of this compound lies in its pre-packaged combination of these features. It provides medicinal chemists with a building block that already has a "solubility tag" (morpholine) and a versatile "synthetic handle" (carboxylic acid) on a rigid aromatic core.
Caption: Functionalization vectors of the this compound scaffold.
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate precautions in a laboratory setting.
-
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
If Inhaled: Move person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.
Conclusion
This compound is a strategically designed chemical building block that offers significant advantages for drug discovery programs. By combining the favorable pharmacokinetic attributes of the morpholine moiety with the versatile synthetic and chelating properties of the picolinic acid scaffold, it provides a valuable starting point for the synthesis of complex and potent therapeutic agents. The robust and accessible synthetic route further enhances its utility for researchers and drug development professionals.
References
- 1. 1072103-29-7|this compound|BLD Pharm [bldpharm.com]
- 2. youtube.com [youtube.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
synthesis of 5-Morpholinopicolinic acid starting materials
An In-Depth Technical Guide to the Synthesis of 5-Morpholinopicolinic Acid from Core Starting Materials
Introduction
This compound is a key heterocyclic building block in modern medicinal chemistry and drug development. Its unique scaffold, featuring a pyridine carboxylic acid core functionalized with a morpholine moiety, imparts desirable physicochemical properties to target molecules, influencing their solubility, metabolic stability, and target engagement. This guide provides a comprehensive overview of the principal synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations. As a senior application scientist, this document is structured to provide not just protocols, but a deep understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.
The synthesis of this target molecule is most effectively approached through a convergent strategy, typically involving the preparation of an activated picolinic acid intermediate followed by the introduction of the morpholine group. The most robust and widely employed pathway relies on a halogenated pyridine precursor, which is subsequently oxidized and coupled with morpholine. This guide will primarily detail this Halogenation-Oxidation-Substitution (HOS) pathway, while also exploring state-of-the-art alternatives like the Buchwald-Hartwig amination for the crucial C-N bond formation step.
Part 1: The Halogenation-Oxidation-Substitution (HOS) Pathway
The HOS pathway is a logical and field-proven sequence for constructing this compound. The strategy involves three core transformations:
-
Halogenation: Introduction of a bromine atom at the 5-position of a pyridine ring to act as a leaving group.
-
Oxidation: Conversion of a methyl group at the 2-position into a carboxylic acid.
-
Substitution: Replacement of the bromine atom with morpholine via nucleophilic aromatic substitution or a related cross-coupling reaction.
This multi-step approach is advantageous because the starting materials are readily available and the reaction conditions for each step are well-established and scalable.
Caption: Overall workflow of the Halogenation-Oxidation-Substitution (HOS) pathway.
Step 1.1: Synthesis of 5-Bromo-2-methylpyridine
The initial step involves the regioselective bromination of 2-methylpyridine (also known as 2-picoline). The electron-donating nature of the methyl group and the inherent electronics of the pyridine ring direct electrophilic substitution primarily to the 3- and 5-positions. Under carefully controlled conditions, the 5-bromo isomer can be obtained as the major product.
Causality of Experimental Choice: Direct bromination is often preferred for its operational simplicity. The reaction typically employs elemental bromine, sometimes under irradiation or with a Lewis acid catalyst, to generate the electrophilic bromine species. An alternative route involves a Sandmeyer-type reaction starting from 5-amino-2-methylpyridine.[1] While this multi-step process (amination → diazotization → bromination) offers excellent regioselectivity, it is more complex and involves handling potentially unstable diazonium salts, making direct bromination a more common choice for large-scale synthesis.
Experimental Protocol: Direct Bromination of 2-Methylpyridine
-
Setup: To a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a tail gas absorption device (to neutralize HBr fumes), add 2-methylpyridine.
-
Reaction: Heat the 2-methylpyridine to 150°C.
-
Bromine Addition: Slowly add elemental bromine dropwise under the irradiation of a 150W tungsten lamp. The rate of addition should be controlled to maintain the reaction temperature between 145-150°C and to allow the bromine color to fade before adding more.
-
Completion: After the addition is complete, continue to stir the mixture at 150°C for an additional 15 minutes.
-
Workup: Cool the reaction mixture. Add ethanol to the flask and stir until the crude product is fully dispersed. The solid product can be collected by filtration.
-
Purification: The crude solid is dissolved in a hot mixed solvent of ethanol and ethyl acetate, allowed to cool, and the precipitated crystals are collected by filtration and dried to yield pure 5-bromo-2-methylpyridine.
Step 1.2: Oxidation to 5-Bromopicolinic Acid
With the brominated intermediate in hand, the next critical step is the selective oxidation of the methyl group at the 2-position to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation.[2][3]
Causality of Experimental Choice: The oxidation of an alkyl side chain on an aromatic ring is a classic transformation. KMnO₄ is chosen for its high reactivity and relatively low cost. The reaction is typically performed in water, which serves as a green solvent.[2] The key to a successful and safe oxidation is controlling the exothermicity of the reaction. This is achieved by heating the initial solution to a specific temperature (e.g., 80°C) and then adding the KMnO₄ in portions, allowing the heat from the reaction to maintain the desired temperature range (85-90°C).[2] This batch-wise addition prevents a runaway reaction.
Experimental Protocol: KMnO₄ Oxidation of 5-Bromo-2-methylpyridine [2][3]
-
Setup: In a three-necked flask equipped with a stirrer, thermometer, and condenser, add 5-bromo-2-methylpyridine and water.
-
Heating: Heat the stirred mixture to 80°C.
-
Oxidant Addition: Begin adding solid potassium permanganate in small portions over several hours. The molar ratio of 5-bromo-2-methylpyridine to KMnO₄ is typically between 1:2 and 1:3.[2] The reaction temperature should be maintained between 85-90°C by the exothermic reaction and external heating if necessary.
-
Reaction Time: Continue stirring for 60 to 100 minutes after the final addition of KMnO₄.[2]
-
Workup: Upon completion, filter the hot reaction mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Isolation: Cool the filtrate and carefully adjust the pH to 4-5 with concentrated hydrochloric acid.[3] The desired 5-bromopicolinic acid will precipitate as a white solid.
-
Purification: The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for higher purity.[4]
Table 1: Representative Reaction Parameters for Oxidation
| Parameter | Value | Reference |
| Starting Material | 5-bromo-2-methylpyridine | [2] |
| Oxidant | Potassium Permanganate (KMnO₄) | [2] |
| Molar Ratio (Substrate:KMnO₄) | 1 : 2.5 | [2] |
| Solvent | Water | [2] |
| Reaction Temperature | 85-90 °C | [2] |
| Reaction Time | 90 min | [2] |
| Yield | ~87% | [4] |
Step 1.3: Introduction of the Morpholine Moiety
This final step involves the formation of the C-N bond between the picolinic acid core and morpholine. This can be accomplished via two primary methods: classical Nucleophilic Aromatic Substitution (SₙAr) or the more modern Palladium-catalyzed Buchwald-Hartwig amination.
Method A: Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is a cornerstone of heterocyclic chemistry.[5] The pyridine ring is inherently electron-deficient, and this effect is enhanced by the electron-withdrawing carboxylic acid group, which activates the ring towards nucleophilic attack. The bromine atom at the 5-position serves as a good leaving group.
Mechanism Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (morpholine) attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] In the subsequent step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring and yielding the final product. The reaction is typically performed at elevated temperatures in the presence of a base to neutralize the HBr formed.
Caption: Simplified workflow for the SₙAr mechanism.
Experimental Protocol: SₙAr Reaction with Morpholine
-
Setup: In a sealed reaction vessel, combine 5-bromopicolinic acid, an excess of morpholine (which can also act as the solvent), and a suitable base (e.g., K₂CO₃ or another non-nucleophilic base). A high-boiling polar aprotic solvent like DMSO or NMP can also be used.
-
Reaction: Heat the mixture with stirring to a temperature typically ranging from 100°C to 150°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water.
-
Isolation: Acidify the aqueous solution with HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization or column chromatography can be used for further purification if necessary.
Method B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7] It often proceeds under milder conditions than SₙAr and exhibits a broader substrate scope, making it a valuable modern alternative.[8]
Mechanism Rationale: This reaction involves a complex catalytic cycle. Briefly, an active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the 5-bromopicolinic acid. The resulting Pd(II) complex then coordinates with morpholine. Finally, reductive elimination occurs, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine [9]
-
Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine 5-bromopicolinic acid, morpholine (1.2-1.5 equivalents), a palladium source (e.g., [Pd₂(dba)₃]), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).[9]
-
Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture with stirring to 80-110°C for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the mixture to room temperature and dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Part 2: Alternative Synthetic Approaches
While the HOS pathway is highly effective, other routes utilizing different starting materials exist. One notable alternative begins with the nitration of a picolinic acid precursor.
-
5-Nitropicolinic Acid as a Precursor: Picolinic acid N-oxide can be nitrated to form 4-nitropicolinic acid N-oxide, which can then be further manipulated.[10] Direct nitration can also yield 5-nitropicolinic acid.[11] The nitro group can serve as a leaving group for nucleophilic substitution, although it is generally less reactive than halogens. Alternatively, the nitro group can be reduced to an amino group using catalytic hydrogenation (e.g., H₂ with Pd/C).[12] This forms 5-aminopicolinic acid,[13] a versatile intermediate that can be further functionalized. However, converting the amino group back into a suitable leaving group for substitution with morpholine adds complexity to the overall synthesis.
Conclusion
The synthesis of this compound is most reliably achieved through the Halogenation-Oxidation-Substitution (HOS) pathway, starting from readily available 2-methylpyridine. This strategy offers high yields, operational simplicity, and scalability. The key steps—regioselective bromination, robust KMnO₄ oxidation, and efficient C-N bond formation—are well-documented and understood. For the final substitution step, researchers have the choice between traditional SₙAr, which is effective but may require high temperatures, and the modern Buchwald-Hartwig amination, which provides a milder, more versatile catalytic alternative. The choice between these methods will depend on factors such as available equipment, scale, and the specific requirements of the target application. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this important heterocyclic building block.
References
- 1. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 2. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 3. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]
- 4. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. irl.umsl.edu [irl.umsl.edu]
- 11. 5-Nitropicolinic acid | C6H4N2O4 | CID 520488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. 4-Aminopicolinic acid | CymitQuimica [cymitquimica.com]
Elucidating the In Vitro Mechanism of Action of 5-Morpholinopicolinic Acid: A Guide for Target Validation and Mechanistic Characterization
An In-Depth Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the in vitro mechanism of action of 5-Morpholinopicolinic acid. Given its structural class, this molecule is hypothesized to be a modulator of the prostaglandin synthesis pathway. This document outlines a systematic, multi-tiered approach, moving from initial target identification to detailed kinetic analysis and cellular validation, ensuring a robust and scientifically sound elucidation of its biological function.
Introduction: The Prostaglandin Pathway and the H-PGDS Hypothesis
The prostaglandin synthesis pathway is a critical cascade in human physiology, responsible for producing lipid mediators that govern inflammation, immune responses, and other key processes.[1] The pathway begins with the release of arachidonic acid, which is converted by cyclooxygenase (COX) enzymes into the unstable intermediate Prostaglandin H2 (PGH2).[2] From this branch point, specific synthases create different prostaglandins. One such key enzyme is Hematopoietic Prostaglandin D Synthase (H-PGDS), which isomerizes PGH2 to Prostaglandin D2 (PGD2).[3] PGD2 is a potent mediator implicated in allergic diseases like asthma and inflammatory responses, making H-PGDS a significant therapeutic target.[4]
This compound is a novel small molecule whose mechanism of action has not been widely reported. Based on its picolinic acid scaffold, a motif present in other known enzyme inhibitors, we hypothesize that its primary molecular target is H-PGDS. This guide presents a logical, field-proven workflow to rigorously test this hypothesis and define its precise inhibitory mechanism.
Part 1: Primary Target Identification and Validation
The foundational step in characterizing any new chemical entity is to unequivocally demonstrate its interaction with the intended molecular target. This section details a two-pronged approach to first measure the compound's effect on the enzyme's catalytic function and then confirm direct physical binding.
Methodology 1: Direct Enzymatic Inhibition Assay
Causality: The most direct test of the hypothesis is to determine if this compound can inhibit the enzymatic activity of purified, recombinant H-PGDS. A common and reliable method for monitoring H-PGDS activity involves its glutathione-S-transferase (GST) activity, using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate, which is suitable for high-throughput screening.[5]
-
Reagent Preparation:
-
Prepare a stock solution of 10 mM this compound in DMSO.
-
Prepare Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Prepare recombinant human H-PGDS solution (e.g., 1 µg/mL in Assay Buffer).
-
Prepare substrate solutions: 100 mM Glutathione (GSH) in water and 100 mM CDNB in ethanol.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of this compound serial dilutions (in DMSO) to appropriate wells. For control wells, add 2 µL of DMSO.
-
Add 176 µL of Assay Buffer to all wells.
-
Add 10 µL of the H-PGDS enzyme solution to all wells except the "no enzyme" blank.
-
Incubate the plate at 25°C for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of GSH solution followed immediately by 2 µL of CDNB solution.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes. The rate of increase corresponds to the formation of the GSH-DNB conjugate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Normalize the data to the DMSO control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Methodology 2: Target Binding Confirmation
Causality: While an inhibition assay demonstrates functional modulation, a binding assay confirms a direct physical interaction between the compound and the target protein. This is a critical self-validating step. A fluorescence polarization (FP) competitive binding assay is an excellent method that measures the displacement of a fluorescently labeled ligand from the protein by the test compound.[6]
-
Reagent Preparation:
-
FP Assay Buffer: PBS, pH 7.4, with 0.01% Tween-20.
-
Prepare a fluorescent probe (a known H-PGDS ligand conjugated to a fluorophore) at a 2X working concentration.
-
Prepare recombinant H-PGDS at a 2X working concentration.
-
Prepare a serial dilution of this compound at a 4X working concentration.
-
-
Assay Procedure (384-well, low-volume black plate):
-
Add 5 µL of the 4X this compound dilutions or DMSO control to the wells.
-
Add 10 µL of the 2X H-PGDS solution.
-
Add 5 µL of the 2X fluorescent probe solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The displacement of the fluorescent probe by the compound will result in a decrease in the FP signal.
-
Plot the FP signal against the log concentration of this compound to determine the binding IC50.
-
Experimental Workflow: Target Validation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a scintillation proximity binding assay for high-throughput screening of hematopoietic prostaglandin D2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Morpholinopicolinic Acid: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 5-Morpholinopicolinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the specific discovery and detailed historical account of this molecule are not extensively documented in publicly available literature, its structural motifs—a picolinic acid core and a morpholine substituent—are well-established pharmacophores. This guide will, therefore, delve into the synthesis, chemical properties, and potential biological applications of this compound, grounded in the broader context of its constituent chemical moieties.
Introduction: The Convergence of Two Privileged Scaffolds
This compound emerges from the strategic combination of two molecular fragments that have independently demonstrated significant utility in the development of bioactive agents: the picolinic acid scaffold and the morpholine ring.
Picolinic Acid: A pyridine-2-carboxylic acid, this scaffold is a well-known chelating agent for various metal ions and serves as a foundational structure for numerous pharmaceuticals and agricultural chemicals.[1][2] Its derivatives have been explored for a wide range of biological activities, including as herbicides, and for their potential in treating neurological disorders.[3][4][5] The nitrogen atom and the carboxylic acid group in a 1,2-relationship on the pyridine ring are key to its chemical reactivity and biological interactions.
Morpholine: This saturated heterocycle is a common building block in medicinal chemistry, often incorporated into drug candidates to enhance their physicochemical properties. The presence of the morpholine ring can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.[6] Its weak basicity and conformational flexibility allow it to engage in various intermolecular interactions, contributing to the overall efficacy of a drug molecule.[6]
The amalgamation of these two scaffolds in this compound suggests a molecule designed with intent, likely to leverage the beneficial properties of both components.
Synthesis and Chemical Characterization
While a definitive, seminal publication on the synthesis of this compound is not readily identifiable, its preparation can be approached through established synthetic methodologies for picolinic acid derivatives. A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would involve the nucleophilic aromatic substitution (SNAr) on a suitably activated picolinic acid precursor.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Morpholinopicolinonitrile
-
To a solution of 5-halopicolinonitrile (e.g., 5-bromopicolinonitrile or 5-chloropicolinonitrile) (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and a base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-morpholinopicolinonitrile.
Step 2: Hydrolysis to this compound
-
Dissolve the 5-morpholinopicolinonitrile (1.0 eq) in a mixture of a suitable alcohol (e.g., ethanol) and water.
-
Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) to the solution.
-
Heat the reaction mixture to reflux and monitor the hydrolysis of the nitrile group to a carboxylic acid by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If acidic hydrolysis was performed, adjust the pH to the isoelectric point of the amino acid to precipitate the product. If basic hydrolysis was used, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 1072103-29-7 |
| Molecular Formula | C10H12N2O3 |
| Molecular Weight | 208.21 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to have moderate solubility in polar organic solvents and aqueous solutions, particularly at acidic or basic pH. |
Potential Biological Activities and Applications
The structural features of this compound suggest several potential areas of biological activity, drawing parallels from related compounds found in the scientific and patent literature.
Central Nervous System (CNS) Activity
The incorporation of a morpholine moiety is a common strategy in the design of CNS-active drugs.[6] Morpholine can improve blood-brain barrier permeability, a critical factor for drugs targeting the CNS. Picolinic acid derivatives have also been investigated for their effects on neurological pathways.[5] Therefore, this compound could be a candidate for exploring treatments for a variety of CNS disorders.
Diagram of Potential CNS-Related Mechanisms:
Caption: Potential pathway for CNS activity of this compound.
Herbicidal and Plant Growth Regulatory Activity
Picolinic acid derivatives are a well-established class of herbicides.[3][4] They often act as synthetic auxins, disrupting plant growth processes. The substitution at the 5-position of the picolinic acid ring can significantly influence the herbicidal activity and selectivity. The morpholine group could modulate the compound's uptake and translocation within the plant.
Metal Chelation and Coordination Chemistry
Picolinic acid and its derivatives are excellent chelating agents for a variety of metal ions.[1][2] This property is crucial for their biological activity in some cases, as they can influence the homeostasis of essential metal ions or be used to deliver metal ions for therapeutic or diagnostic purposes. This compound could form stable complexes with metal ions, a property that could be exploited in various applications, from medicinal chemistry to materials science.
Future Directions and Conclusion
This compound stands as a molecule with significant, yet largely unexplored, potential. Its rational design, combining the favorable attributes of picolinic acid and morpholine, makes it a compelling candidate for further investigation in several scientific domains. Future research should focus on:
-
Definitive Synthesis and Characterization: A comprehensive study detailing the optimized synthesis and full analytical characterization of this compound.
-
Biological Screening: Systematic screening of the compound for a wide range of biological activities, including CNS effects, herbicidal properties, and antimicrobial activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound to understand the contribution of each structural component to its biological activity.
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Trajectory of 5-Morpholinopicolinic Acid and its Derivatives: A Technical Guide to Unleashing Biological Potential
Foreword: A New Frontier in Picolinate Chemistry
For decades, the picolinic acid scaffold has served as a cornerstone in medicinal chemistry, yielding a plethora of therapeutic agents with diverse biological activities. However, the strategic incorporation of a morpholine moiety at the 5-position of the picolinic acid ring system has opened up a new and exciting frontier in drug discovery. This guide delves into the burgeoning field of 5-morpholinopicolinic acid and its derivatives, offering a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the synthetic intricacies, dissect the nascent understanding of their biological potential, and provide a forward-looking perspective on their application in modern therapeutics. While the body of public-domain research on this specific scaffold is still emerging, this guide will synthesize available data with established principles of medicinal chemistry to provide a robust framework for future investigation.
The Strategic Importance of the Morpholine-Picolinic Acid Conjugate
The amalgamation of a morpholine ring with a picolinic acid core is a deliberate and strategic choice in molecular design. The morpholine moiety is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility, metabolic stability, and oral bioavailability.[1][2] Its tertiary amine function can act as a hydrogen bond acceptor, crucial for molecular recognition at biological targets.
Picolinic acid, a bidentate chelating agent, is known to interact with a variety of metalloenzymes and receptors. The carboxylic acid and the pyridine nitrogen can form stable complexes with metal ions, a property that has been exploited in the development of various therapeutic agents. The combination of these two pharmacophores in this compound creates a unique chemical entity with the potential for novel biological activities. While specific data on this compound is limited, the broader class of morpholine-containing heterocycles has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4][5]
Navigating the Synthetic Landscape
The synthesis of this compound and its derivatives is a key step in unlocking their therapeutic potential. While specific, detailed public-domain protocols for the parent acid are not extensively documented, established synthetic methodologies for substituted pyridines can be logically applied.
Core Synthesis of this compound
A plausible and efficient synthetic route to the core this compound scaffold can be conceptualized through nucleophilic aromatic substitution (SNAr) on a suitably activated picolinic acid precursor.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Protocol (Conceptual):
-
Step 1: Synthesis of 5-Morpholinopicolinonitrile.
-
To a solution of a 5-halopicolinonitrile (e.g., 5-bromo- or 5-chloropicolinonitrile) in an appropriate solvent (e.g., dioxane or toluene), add morpholine.
-
In the case of a Buchwald-Hartwig amination, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) are added.
-
The reaction mixture is heated under an inert atmosphere until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography.
-
-
Step 2: Hydrolysis to this compound.
-
The purified 5-morpholinopicolinonitrile is subjected to hydrolysis. This can be achieved under either acidic (e.g., concentrated HCl) or basic (e.g., NaOH) conditions.
-
The reaction mixture is heated to reflux for several hours until the nitrile group is completely converted to a carboxylic acid.
-
The pH of the solution is then adjusted to the isoelectric point of the amino acid to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried to afford this compound.
-
Derivatization Strategies
The carboxylic acid and the pyridine ring of this compound offer multiple avenues for derivatization to explore structure-activity relationships (SAR).
-
Amide and Ester Formation: The carboxylic acid can be readily converted to a wide range of amides and esters using standard coupling reagents (e.g., HATU, HOBt/EDC) or by conversion to the acid chloride followed by reaction with an amine or alcohol. This allows for the introduction of diverse functional groups to probe interactions with biological targets.
-
Modifications of the Pyridine Ring: Further functionalization of the pyridine ring, if desired, would likely require more complex multi-step synthetic sequences starting from more elaborately substituted pyridine precursors.
Unveiling the Biological Potential: A Landscape of Possibilities
While direct biological data for this compound is scarce in the public domain, we can infer its potential by examining the activities of structurally related compounds and the broader class of morpholine derivatives.
Anticancer Activity
A significant body of research highlights the anticancer potential of morpholine-containing compounds.[5][6] These derivatives have been shown to target various cancer-related pathways. For instance, a series of quinoline-5-sulfonamides, which also feature a heterocyclic core, have demonstrated anticancer activity by influencing the expression of cell cycle regulators like p53 and p21, and apoptosis-related genes such as BCL-2 and BAX.[7][8] Given that the picolinic acid scaffold can also contribute to antiproliferative effects, it is plausible that this compound derivatives could exhibit potent anticancer activity.
Potential Anticancer Mechanisms to Investigate:
-
Kinase Inhibition: The morpholine moiety is a common feature in many kinase inhibitors.[3] The nitrogen atom can act as a key hydrogen bond acceptor in the hinge region of the kinase active site. Screening this compound derivatives against a panel of cancer-related kinases would be a logical first step.
-
Induction of Apoptosis: Many successful anticancer agents exert their effects by inducing programmed cell death. Investigating the ability of these compounds to trigger apoptotic pathways in cancer cell lines is a critical area of study.
-
Cell Cycle Arrest: Compounds that can halt the cell cycle at specific checkpoints can prevent the proliferation of cancer cells. Flow cytometry analysis can be employed to determine the effect of these derivatives on the cell cycle distribution of cancer cells.
Antimicrobial Activity
Morpholine derivatives have also shown promise as antimicrobial agents.[4][9] The morpholine ring can be found in several antifungal and antibacterial drugs. The ability of picolinic acid to chelate metal ions essential for microbial growth suggests a potential synergistic effect when combined with the morpholine scaffold.
Key Areas for Antimicrobial Evaluation:
-
Antibacterial Screening: Testing against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains, is essential.
-
Antifungal Screening: Evaluation against common fungal pathogens would help to determine the spectrum of activity.
-
Mechanism of Action Studies: Investigating the potential mechanisms, such as inhibition of essential enzymes or disruption of cell membrane integrity, will be crucial for further development.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological potential of this compound and its derivatives, a series of well-defined experimental protocols should be employed.
In Vitro Anticancer Activity Assessment
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity Assessment
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Future Directions
While a detailed SAR for this compound derivatives is yet to be established, some general principles from related compound classes can guide future design efforts.
Hypothetical SAR Exploration:
Caption: Potential avenues for SAR exploration of the this compound scaffold.
Future Perspectives:
The field of this compound and its derivatives is ripe for exploration. The initial conceptual framework presented here provides a launchpad for more intensive research. The following are key areas that warrant immediate attention:
-
Systematic Synthesis and Library Generation: The synthesis of a diverse library of derivatives with systematic variations at the carboxylic acid, pyridine ring, and morpholine moiety is paramount to establishing a robust SAR.
-
Broad Biological Screening: Comprehensive screening against a wide panel of cancer cell lines, bacterial and fungal strains, and a battery of relevant enzymes (e.g., kinases, proteases) will be crucial to identify the most promising biological activities.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies are essential to understand their mode of action at the molecular level. This will involve target identification and validation, as well as pathway analysis.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties.
Conclusion
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The strategic combination of the pharmacologically privileged morpholine ring and the versatile picolinic acid core presents a compelling starting point for the development of novel therapeutic agents. While the current body of specific data is limited, the foundational principles of medicinal chemistry and the known activities of related compound classes strongly suggest that this scaffold holds significant potential. This technical guide has aimed to provide a comprehensive and forward-looking framework to stimulate and guide future research in this exciting area. The systematic exploration of the synthesis, biological activity, and SAR of this compound derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents for a range of human diseases.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [ouci.dntb.gov.ua]
- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Scientist's Guide to the Structural Elucidation of 5-Morpholinopicolinic Acid
Abstract
This technical guide provides a comprehensive, methodology-focused walkthrough for the structural elucidation of 5-Morpholinopicolinic acid. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid, templated approach in favor of a logical, data-driven narrative that mirrors the real-world process of molecular characterization. We will delve into the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC). Each section will not only present the expected data but also critically analyze the rationale behind the interpretation, grounding all claims in the foundational principles of spectroscopic analysis. This guide is built on the pillars of scientific integrity, providing self-validating protocols and citing authoritative sources to ensure a robust and educational resource.
Introduction: The Molecular Blueprint
This compound (C₁₀H₁₂N₂O₃) is a heterocyclic compound featuring a pyridine-2-carboxylic acid (picolinic acid) core substituted with a morpholine moiety at the 5-position. Understanding the precise arrangement of these functional groups is paramount for predicting its chemical behavior, reactivity, and potential applications in fields such as medicinal chemistry and materials science. The structural elucidation process is a systematic investigation, where each analytical technique provides a unique piece of the puzzle. Our approach is to build the structure step-by-step, using each piece of spectral data to confirm specific structural features.
The Elucidation Workflow: A Strategic Overview
The structural confirmation of a novel or known compound follows a logical progression. We begin with techniques that provide broad, high-level information and progressively move to more detailed, specific analyses.
Caption: A top-down workflow for structural elucidation.
Mass Spectrometry: Determining the Molecular Mass and Formula
Mass spectrometry is the initial and one of the most crucial steps, providing the molecular weight of the compound and, with high-resolution instruments, its elemental composition.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol).
-
Injection: The sample is introduced into the mass spectrometer.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation: Predicted Mass Spectrum
For this compound (C₁₀H₁₂N₂O₃), the molecular weight is 208.21 g/mol .
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 208 . This peak confirms the molecular weight of the compound. The presence of two nitrogen atoms dictates that the molecular ion will have an even mass, consistent with the Nitrogen Rule.[1]
-
Key Fragmentation Patterns: The fragmentation pattern provides clues about the molecule's structure.
-
Loss of a Carboxyl Group (-COOH): A prominent fragment would be observed at m/z = 163 , corresponding to the loss of the carboxylic acid group (45 Da). This is a very common fragmentation pathway for carboxylic acids.[2]
-
Loss of Morpholine: Cleavage of the C-N bond between the pyridine ring and the morpholine ring can lead to fragments corresponding to the picolinic acid moiety or the morpholine ring itself.
-
Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring structure can also be observed.
-
Caption: Plausible fragmentation of this compound in EI-MS.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Analysis: The IR beam is passed through the crystal and interacts with the sample. The resulting spectrum of absorption versus wavenumber is recorded.
Data Interpretation: Characteristic Absorption Bands
The IR spectrum of this compound is predicted to exhibit the following key absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
| 3300-2500 | Carboxylic Acid (O-H) | Stretch | Very broad band, indicative of H-bonding.[3][4] |
| 3000-2850 | C-H (Aliphatic) | Stretch | Sharp peaks from the morpholine ring.[5][6] |
| 1760-1690 | Carboxylic Acid (C=O) | Stretch | Strong, sharp absorption.[3][7] |
| 1600-1475 | C=C and C=N (Aromatic) | Stretch | Multiple bands characteristic of the pyridine ring. |
| 1335-1250 | C-N (Aromatic Amine) | Stretch | Strong absorption.[8] |
| 1320-1000 | C-O | Stretch | Strong bands from the carboxylic acid and morpholine ether linkage.[9][10] |
The presence of a very broad O-H stretch, a strong C=O stretch, and characteristic aromatic and amine absorptions provides strong evidence for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, we can deduce the connectivity of atoms.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and electronic environment of the carbon atoms in a molecule.
| Chemical Shift (δ, ppm) | Carbon Type (Predicted) | Assignment |
| ~167.0 | Quaternary (C=O) | Carboxylic Acid |
| ~155.0 | Quaternary (C) | C2 (Pyridine) |
| ~148.0 | CH | C6 (Pyridine) |
| ~140.0 | Quaternary (C) | C5 (Pyridine) |
| ~125.0 | CH | C4 (Pyridine) |
| ~120.0 | CH | C3 (Pyridine) |
| ~66.0 | CH₂ | Morpholine (O-CH₂) |
| ~48.0 | CH₂ | Morpholine (N-CH₂) |
-
Interpretation: The spectrum is expected to show 8 distinct carbon signals, which is fewer than the 10 carbons in the molecular formula, indicating symmetry. The two O-CH₂ carbons in the morpholine ring are equivalent, as are the two N-CH₂ carbons. The downfield signal at ~167.0 ppm is characteristic of a carboxylic acid carbon. The signals between 120-155 ppm are typical for an aromatic pyridine ring.[11][12] The signals at ~66.0 and ~48.0 ppm are consistent with the carbons in a morpholine ring.[5][13]
¹H NMR Spectroscopy: Proton Environments and Neighbors
¹H NMR provides detailed information about the chemical environment, number, and connectivity of protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | COOH |
| ~8.3 | d | 1H | H6 (Pyridine) |
| ~7.8 | dd | 1H | H4 (Pyridine) |
| ~7.5 | d | 1H | H3 (Pyridine) |
| ~3.8 | t | 4H | Morpholine (O-CH₂) |
| ~3.4 | t | 4H | Morpholine (N-CH₂) |
-
Interpretation:
-
The very downfield, broad singlet at ~13.0 ppm is characteristic of a carboxylic acid proton.
-
The three signals in the aromatic region (~7.5-8.3 ppm) correspond to the three protons on the substituted pyridine ring.[14][15] Their splitting patterns (doublet, doublet of doublets) will be crucial for determining their relative positions.
-
The two triplets at ~3.8 and ~3.4 ppm, each integrating to 4 protons, are characteristic of the two types of methylene groups in the morpholine ring, with the protons on the carbons adjacent to the oxygen being more deshielded.
-
2D-NMR Spectroscopy: Confirming Connectivity
Two-dimensional NMR experiments, such as COSY and HSQC, are used to definitively establish the connectivity between protons and carbons.
A COSY spectrum shows correlations between protons that are coupled to each other (typically on adjacent carbons).
-
Expected Correlations:
-
A cross-peak between the signals at ~8.3 ppm (H6) and ~7.8 ppm (H4).
-
A cross-peak between the signals at ~7.8 ppm (H4) and ~7.5 ppm (H3).
-
A cross-peak between the morpholine protons at ~3.8 ppm and ~3.4 ppm.
-
An HSQC spectrum shows correlations between protons and the carbons to which they are directly attached.
-
Expected Correlations:
-
H6 (~8.3 ppm) will correlate with C6 (~148.0 ppm).
-
H4 (~7.8 ppm) will correlate with C4 (~125.0 ppm).
-
H3 (~7.5 ppm) will correlate with C3 (~120.0 ppm).
-
The morpholine protons at ~3.8 ppm will correlate with the carbon at ~66.0 ppm.
-
The morpholine protons at ~3.4 ppm will correlate with the carbon at ~48.0 ppm.
-
Caption: Assigned structure of this compound with predicted NMR shifts.
Conclusion: A Unified Structural Hypothesis
The convergence of data from mass spectrometry, IR spectroscopy, and a suite of NMR techniques provides an unambiguous structural assignment for this compound. Mass spectrometry confirms the molecular formula C₁₀H₁₂N₂O₃. IR spectroscopy identifies the key carboxylic acid, aromatic, and amine/ether functional groups. ¹³C and ¹H NMR provide the precise number and electronic environments of the carbon and hydrogen atoms, while 2D-NMR experiments definitively establish the connectivity of the molecular framework. This systematic, multi-technique approach ensures a high degree of confidence in the final elucidated structure, a critical foundation for any further research or development involving this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 12. testbook.com [testbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. modgraph.co.uk [modgraph.co.uk]
- 15. researchgate.net [researchgate.net]
The Strategic Integration of the Morpholine-Aryl-Carboxylic Acid Scaffold in Modern Drug Discovery
An In-depth Technical Guide
Abstract
In medicinal chemistry, "privileged structures" are molecular scaffolds capable of binding to multiple, diverse biological targets, serving as fertile ground for the development of novel therapeutics. The morpholine ring is a quintessential example of such a scaffold, frequently incorporated by medicinal chemists to enhance the physicochemical, pharmacokinetic, and pharmacodynamic properties of drug candidates.[1][2][3] When coupled with an aromatic carboxylic acid, such as picolinic acid, it forms a powerful pharmacophore—the morpholine-aryl-carboxylic acid core. This guide provides a technical exploration of this scaffold, with a conceptual focus on 5-morpholinopicolinic acid as a representative structure. We will dissect the synthetic strategies, structure-activity relationships (SAR), and profound impact on drug-like properties that make this structural motif a cornerstone of contemporary drug design for researchers, scientists, and drug development professionals.
The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry
The enduring prevalence of the morpholine ring in approved drugs and clinical candidates is not coincidental. Its utility stems from a unique combination of advantageous properties that address common challenges in drug development.[2]
Physicochemical and Pharmacokinetic Advantages
The morpholine moiety is often introduced to a lead compound to fine-tune its properties.[1] Its oxygen atom acts as a hydrogen bond acceptor, while the saturated, non-aromatic nature of the ring imparts a three-dimensional character to an otherwise flat molecule. Key advantages include:
-
Enhanced Aqueous Solubility: The polar ether oxygen and the basic nitrogen atom can improve a compound's solubility, which is often a critical hurdle for oral bioavailability.
-
Improved Metabolic Stability: The morpholine ring itself is generally resistant to oxidative metabolism, particularly compared to more labile aliphatic amines or other heterocyclic systems. This can lead to a longer half-life and an improved pharmacokinetic profile.[4]
-
Favorable ADME Profile: Compounds containing a morpholine ring often exhibit good absorption, distribution, metabolism, and excretion (ADME) properties, including optimal clearance and reduced toxicity.[2][4]
The Picolinic Acid Substructure
Picolinic acid (2-pyridinecarboxylic acid) is more than just an acidic functional group. Its nitrogen atom at the 2-position influences the acidity of the carboxyl group and provides an additional point for hydrogen bonding. It can also act as a bidentate chelator for metal ions, a property leveraged in certain therapeutic contexts. The combination of the morpholine ring at the 5-position creates a specific electronic and steric environment, ripe for exploration in targeted drug design.
Synthetic Strategies and Methodologies
The construction of morpholine-aryl-carboxylic acid derivatives relies on well-established and versatile synthetic transformations. The primary challenge lies in the controlled and efficient coupling of the morpholine and picolinic acid fragments.
General Approaches to Synthesis
The synthesis of substituted morpholines can be achieved through various methods, including the cyclization of 1,2-amino alcohols or the use of photocatalytic couplings.[3][5] For the this compound core, a common and effective strategy is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a picolinic acid derivative bearing a suitable leaving group (e.g., a halogen) at the 5-position with morpholine, often in the presence of a base and heat.
Experimental Protocol: Synthesis of Ethyl 5-Morpholinopicolinate
This protocol details a representative synthesis of a this compound ester, a key intermediate that can be hydrolyzed to the final carboxylic acid. This method is chosen for its reliability and scalability.
Objective: To synthesize Ethyl 5-Morpholinopicolinate via a Nucleophilic Aromatic Substitution (SNAr) reaction.
Materials:
-
Ethyl 5-chloropicolinate (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 5-chloropicolinate (1.0 equiv) and anhydrous DMF (approx. 10 mL per gram of starting material).
-
Addition of Reagents: Add potassium carbonate (2.0 equiv) to the stirred solution. This base is crucial for scavenging the HCl byproduct of the reaction.
-
Nucleophilic Addition: Add morpholine (1.5 equiv) dropwise to the reaction mixture at room temperature. The slight excess of morpholine ensures the complete consumption of the starting material.
-
Heating: Heat the reaction mixture to 100-110 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate. The organic solvent will dissolve the desired product, separating it from the inorganic salts and DMF.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ethyl 5-morpholinopicolinate by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the pure product.
Workflow for Synthesis and Purification
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine synthesis [organic-chemistry.org]
Methodological & Application
Synthesis of 5-Morpholinopicolinic Acid: A Detailed Protocol for Researchers
Introduction
5-Morpholinopicolinic acid is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. Its unique structural motif, combining the picolinic acid scaffold with a morpholine moiety, makes it an attractive building block for the synthesis of novel pharmaceutical agents. The morpholine ring is a privileged structure in drug discovery, known to improve the physicochemical properties and pharmacological profiles of molecules, such as aqueous solubility and metabolic stability. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, aimed at researchers, scientists, and professionals in the field of drug development. The described method is based on a palladium-catalyzed Buchwald-Hartwig amination, a robust and widely used method for the formation of carbon-nitrogen bonds.
Reaction Principle
The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between a 5-halopicolinic acid (such as 5-bromopicolinic acid) and morpholine. The Buchwald-Hartwig amination is the method of choice for this transformation due to its high efficiency, functional group tolerance, and broad substrate scope. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst.
Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed, particularly with a more activated substrate like 5-chloropicolinonitrile, followed by hydrolysis of the nitrile group. However, the Buchwald-Hartwig approach is often preferred for its milder reaction conditions and broader applicability.
Synthesis Workflow
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound via a Buchwald-Hartwig amination of 5-bromopicolinic acid.
Materials and Equipment
| Reagent/Equipment | Details |
| Starting Materials | 5-Bromopicolinic acid, Morpholine |
| Catalyst System | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Anhydrous Toluene |
| Reaction Vessel | Schlenk flask or sealed reaction vial |
| General Equipment | Magnetic stirrer with hotplate, inert gas supply (Argon or Nitrogen), standard laboratory glassware, silica gel for column chromatography (if necessary) |
Detailed Procedure
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromopicolinic acid (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Under a positive flow of argon, add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
Reaction:
-
Immerse the Schlenk flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
The crude this compound can be purified by recrystallization.[1][2]
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexane.[2]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the pyridine ring protons and the morpholine protons. The integration of the signals should correspond to the number of protons in the structure. |
| ¹³C NMR | The spectrum will display the expected number of carbon signals for the picolinic acid and morpholine moieties.[3][4][5] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of this compound (C₁₀H₁₂N₂O₃, MW: 208.22 g/mol ).[6] |
| Melting Point | A sharp melting point indicates the purity of the compound. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Morpholine is a corrosive liquid and should be handled with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst, insufficient degassing, impure reagents or solvent. | Ensure the catalyst is active, thoroughly degas the reaction mixture, and use high-purity, anhydrous reagents and solvent. |
| Formation of side products | Incorrect reaction temperature or time. | Optimize the reaction temperature and monitor the reaction closely to avoid over-reaction or decomposition. |
| Difficulty in purification | Incomplete reaction, presence of closely related impurities. | Ensure the reaction goes to completion. If recrystallization is ineffective, consider purification by column chromatography on silica gel.[7] |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound using the Buchwald-Hartwig amination reaction. By following this step-by-step guide, researchers can efficiently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The provided information on reaction principles, experimental procedures, characterization, and troubleshooting will aid in the successful and safe execution of this synthesis.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. rsc.org [rsc.org]
- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
Application Notes & Protocols: Derivatization of 5-Morpholinopicolinic Acid
Introduction: The Strategic Value of Derivatizing 5-Morpholinopicolinic Acid
This compound is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique structural and electronic properties make it a valuable building block for creating novel molecular entities. However, the true potential of this scaffold is unlocked through chemical derivatization of its carboxylic acid moiety. This process allows for the systematic modification of the molecule's properties to enhance potency, selectivity, solubility, and pharmacokinetic profiles.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core experimental procedures for derivatizing this compound. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to make informed decisions and troubleshoot your synthetic strategies effectively. The protocols described herein are designed as self-validating systems, incorporating best practices for reaction setup, monitoring, and product characterization.
The primary derivatization strategies covered include:
-
Amide Bond Formation: The most common modification, crucial for generating libraries for structure-activity relationship (SAR) studies.
-
Esterification: A key method for producing prodrugs or modifying lipophilicity.
-
Activated Ester Synthesis: The creation of stable, reactive intermediates for subsequent conjugation to biomolecules or complex amines.
Part 1: Amide Bond Formation – The Workhorse of Medicinal Chemistry
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. To overcome this thermodynamic barrier, the carboxyl group of this compound must be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[1][2] This is achieved using coupling reagents.
Causality: The Role of Coupling Reagents
Peptide coupling reagents are indispensable tools for modern amide synthesis.[1][3] They function by converting the carboxylic acid's hydroxyl group into a better leaving group.
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][4] This intermediate can then react with an amine to form the desired amide. To mitigate side reactions and reduce the risk of racemization (if chiral centers are present), additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included.[4] These additives trap the O-acylisourea to form a more stable, yet still reactive, active ester intermediate.
-
Onium Salts (e.g., HATU, HBTU, PyBOP): These reagents, which include aminium/uronium and phosphonium salts, are known for their high efficiency, rapid reaction times, and low rates of side reactions.[4] For instance, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive OAt-ester, which couples efficiently with amines.[5]
Experimental Workflow: Amide Coupling
References
Application Notes and Protocols for the Utilization of 5-Morpholinopicolinic Acid in Kinase Inhibitor Development
Abstract
The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as kinases, is a cornerstone of cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors often relies on the use of "privileged scaffolds"—core molecular structures that are predisposed to bind to the highly conserved ATP-binding site of kinases. This guide introduces 5-morpholinopicolinic acid as a versatile and strategically designed scaffold for the development of novel kinase inhibitors. We provide the scientific rationale for its design, which combines the established utility of the picolinic acid core with the pharmacologically advantageous properties of the morpholine moiety.[1][2] Detailed, field-tested protocols for the synthesis of derivative libraries, their subsequent biochemical evaluation using luminescence-based assays, and cellular characterization of target engagement and pathway modulation are provided to guide researchers in leveraging this promising chemical starting point.
Part 1: The Scientific Rationale - Why this compound?
The design of this compound is a deliberate fusion of two moieties celebrated for their roles in successful kinase inhibitors: the picolinic acid core and the morpholine ring. This combination creates a scaffold with intrinsic properties that address key challenges in kinase inhibitor design, from target affinity to drug-like properties.
-
The Picolinic Acid Core : As a pyridine-2-carboxylic acid, this scaffold provides a rigid, planar structure that effectively orients appended chemical groups into the three-dimensional space of a kinase active site. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common interaction with the "hinge" region of the kinase ATP-binding pocket.[3] Crucially, the carboxylic acid at the 2-position serves as a robust chemical handle for amide coupling, enabling the straightforward synthesis of large, diverse libraries to explore structure-activity relationships (SAR).
-
The Morpholine Moiety : The morpholine group is a quintessential feature in many approved and clinical-stage kinase inhibitors, particularly those targeting the PI3K/mTOR pathway.[4][5] Its utility is twofold:
-
Pharmacodynamic Contribution : The oxygen atom of the morpholine ring is an excellent hydrogen bond acceptor, capable of forming key interactions with amino acid residues in the kinase active site, thereby enhancing binding affinity and potency.[4]
-
Pharmacokinetic Enhancement : Morpholine is a polar, non-basic heterocycle that significantly improves the aqueous solubility and overall physicochemical profile of a molecule. This often leads to better metabolic stability and oral bioavailability, which are critical properties for a successful drug candidate.[2]
-
By integrating the morpholine group at the 5-position of the picolinic acid ring, the resulting This compound scaffold is primed for success. It offers a validated core for hinge-binding, a synthetic handle for diversification, and an embedded functional group to confer favorable drug-like properties.
Part 2: Synthesis and Library Generation
The primary synthetic advantage of the this compound scaffold is the ease with which its carboxylic acid can be functionalized. Standard amide coupling reactions provide a reliable and high-throughput method for generating a library of derivatives by reacting the core scaffold with a diverse panel of primary or secondary amines.
Protocol 1: Synthesis of this compound Derivatives via Amide Coupling
This protocol describes a general procedure for coupling this compound with a representative amine (e.g., aniline) using HATU, a common and efficient peptide coupling reagent.
Causality Behind Experimental Choices:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency, rapid reaction times, and ability to suppress racemization. It is particularly effective for coupling with both aliphatic and aromatic amines.
-
DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing in the coupling reaction itself.
-
DMF (Dimethylformamide) is selected as the solvent due to its high polarity, which allows for the dissolution of a wide range of reactants, and its high boiling point, which is suitable for reactions that may require gentle heating.
Materials:
-
This compound
-
Desired amine (e.g., aniline)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure picolinamide derivative.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Biochemical Evaluation of Kinase Inhibition
After synthesizing a library of compounds, the first critical step is to determine their ability to inhibit the enzymatic activity of the target kinase in a purified, cell-free system. This biochemical assay provides a direct measure of potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6] The intensity of the light signal is directly proportional to kinase activity.
Causality Behind Experimental Choices:
-
ATP at Km: The concentration of ATP is set to its Michaelis-Menten constant (Km) for the specific kinase. This standard condition allows for a more meaningful comparison of IC50 values across different experiments and is essential for accurately classifying ATP-competitive inhibitors.[6]
-
Controls: Including a "no enzyme" control (for background subtraction) and a "vehicle" control (e.g., DMSO, for 100% activity) are essential for data normalization. A known potent inhibitor (e.g., Staurosporine) serves as a positive control to validate the assay's performance.
Materials:
-
Purified, active target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Also include wells with DMSO only (vehicle control) and a reference inhibitor.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the appropriate kinase assay buffer.
-
Enzyme Addition: Add the kinase/substrate mixture (e.g., 5 µL) to all wells except the "no enzyme" background controls. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.[6]
-
Initiate Reaction: Prepare an ATP solution in assay buffer at a concentration twice the final desired Km value. Add this solution (e.g., 5 µL) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent (e.g., 10 µL) to all wells. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescence: Add Kinase Detection Reagent (e.g., 20 µL) to all wells. This reagent converts the ADP produced into ATP, which then drives a luciferase reaction, generating a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data by setting the average of the vehicle (DMSO) control wells to 100% activity and the background wells to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Data Presentation: Hypothetical IC50 Values
The following table illustrates how quantitative data from the biochemical assay would be presented for a hypothetical series of 5-morpholinopicolinamide derivatives targeting PI3Kα.
| Compound ID | R-Group (Amine) | PI3Kα IC50 (nM) |
| Scaffold | H | >10,000 |
| Cmpd-01 | Aniline | 850 |
| Cmpd-02 | 4-Fluoroaniline | 425 |
| Cmpd-03 | 3-Chloroaniline | 610 |
| Cmpd-04 | 4-Methoxyaniline | 95 |
| Ref-Inhib | Alpelisib | 5 |
Part 4: Cell-Based Evaluation of Target Engagement and Efficacy
While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for critical factors like cell membrane permeability, intracellular target engagement, or off-target effects.[7] Therefore, the next step is to evaluate promising compounds in a more physiologically relevant cellular context.
Protocol 3: Cellular Phosphorylation Assay (Western Blot)
This protocol measures the functional consequence of kinase inhibition within a cell. By treating cells with the inhibitor, we can quantify the phosphorylation status of a known downstream substrate of the target kinase. For an inhibitor of the PI3K/mTOR pathway, a key downstream marker is the phosphorylation of Akt at Serine 473 (p-Akt S473). A reduction in this signal indicates successful target inhibition and pathway modulation.[5]
Causality Behind Experimental Choices:
-
Serum Starvation: Cells are often serum-starved before stimulation to reduce basal signaling activity. This creates a lower baseline and a wider dynamic range for observing the effects of growth factor stimulation and subsequent inhibition.
-
Loading Control: A protein with stable, high-level expression, such as GAPDH or β-actin, is used as a loading control. This ensures that any observed changes in the target protein's phosphorylation are due to the inhibitor's effect and not variations in the amount of protein loaded per lane.
Materials:
-
Cancer cell line with an active target pathway (e.g., MCF-7 for PI3K)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Test compounds dissolved in DMSO
-
Growth factor for pathway stimulation (e.g., Insulin or EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt S473, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitor (or DMSO vehicle) for 1-2 hours.
-
Pathway Stimulation: Stimulate the signaling pathway by adding a growth factor (e.g., 100 nM Insulin) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To validate the results, the membrane can be stripped and re-probed with antibodies for total Akt (to check for changes in total protein level) and a loading control like GAPDH.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its rational design, which marries a versatile synthetic handle with pharmacologically beneficial moieties, provides a streamlined path from library synthesis to hit identification. The protocols detailed in this guide offer a comprehensive workflow for synthesizing, screening, and validating compounds derived from this scaffold. Successful identification of potent biochemical and cellular hits should be followed by more extensive characterization, including:
-
Selectivity Profiling: Screening hits against a broad panel of kinases to determine their selectivity profile and identify potential off-target liabilities.
-
Lead Optimization: Performing further medicinal chemistry to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
In Vivo Efficacy Studies: Evaluating optimized lead compounds in relevant animal models of disease to establish preclinical proof-of-concept.
By following this structured approach, researchers can effectively leverage the this compound scaffold to accelerate the discovery of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. domainex.co.uk [domainex.co.uk]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Biological Screening of 5-Morpholinopicolinic Acid Analogs
Introduction: Targeting the Crossroads of Cellular Signaling
5-Morpholinopicolinic acid and its analogs represent a class of synthetic small molecules with significant therapeutic potential. The core structure, a pyridine carboxylic acid, is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[1] The incorporation of a morpholine moiety can enhance drug-like properties, including solubility and metabolic stability.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust screening protocol to identify and characterize the biological activity of novel this compound analogs.
Based on the established activities of structurally related picolinic acid derivatives, a primary hypothesis is that these analogs may function as inhibitors of key cellular signaling pathways implicated in oncology and fibrosis.[1] Specifically, the structural resemblance to known inhibitors directs our focus towards the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cell growth, differentiation, and apoptosis.[3][4] The TGF-β pathway is often dysregulated in various diseases, making its components attractive therapeutic targets.
The key mediators of the TGF-β signaling cascade are the type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, also known as an Activin Receptor-Like Kinase (ALK). This initiates a downstream signaling cascade through the phosphorylation of SMAD proteins.[3][5] Several small molecule inhibitors of ALKs have shown promise in preclinical and clinical studies, particularly targeting ALK4, ALK5, and ALK7.[6] Therefore, the screening protocol outlined below is designed to identify potent and selective inhibitors of these specific ALK kinases.
The Screening Cascade: A Multi-Tiered Approach to Hit Identification and Validation
A successful screening campaign requires a logical and tiered approach to efficiently identify and validate true hits while minimizing false positives. The proposed cascade involves a primary biochemical screen, a secondary cell-based assay, and a tertiary selectivity profiling stage.
Figure 1: The Screening Cascade. A tiered approach from high-throughput biochemical screening to cellular validation and selectivity profiling.
Part 1: Primary High-Throughput Screening (HTS) - Biochemical Assay
The primary screen aims to rapidly assess a large library of this compound analogs for their ability to directly inhibit the kinase activity of ALK4, ALK5, and ALK7. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, specifically the LanthaScreen® Kinase Assay, is recommended for its robustness, sensitivity, and amenability to high-throughput formats.[7][8][9]
Principle of the LanthaScreen® TR-FRET Kinase Assay
This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used as the FRET donor. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal. Kinase inhibitors will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[8][9]
Figure 2: Principle of the LanthaScreen® TR-FRET Kinase Assay. Inhibition of kinase activity prevents FRET between the terbium-labeled antibody and the fluorescein-labeled substrate.
Protocol: LanthaScreen® TR-FRET Kinase Assay for ALK5
This protocol is adapted for ALK5 and can be optimized for ALK4 and ALK7 by adjusting the enzyme and substrate concentrations.[10]
Materials:
-
Recombinant Human ALK5 (TGFBR1) [e.g., from R&D Systems or Elabscience][4][11]
-
LanthaScreen® Eu-anti-tag Antibody [Thermo Fisher Scientific][10]
-
Kinase Tracer 178 [Thermo Fisher Scientific][10]
-
5X Kinase Buffer A [Thermo Fisher Scientific][10]
-
Test compounds (this compound analogs) dissolved in 100% DMSO
-
Positive control inhibitor: SB-431542 [Tocris Bioscience or STEMCELL Technologies][6]
-
Low-volume, white, 384-well assay plates [Corning or Greiner][12]
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled water.
-
Prepare a 3X solution of the test compounds and controls by diluting the DMSO stocks in 1X Kinase Buffer A. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a 3X solution of Kinase Tracer 178 in 1X Kinase Buffer A.
-
Prepare a 3X solution of ALK5 and Eu-anti-tag antibody in 1X Kinase Buffer A. The optimal concentrations should be determined empirically but a starting point is 15 nM kinase and 6 nM antibody.[10]
-
-
Assay Assembly (15 µL final volume):
-
Add 5 µL of the 3X test compound/control solution to the assay plate wells.
-
Add 5 µL of the 3X Kinase Tracer 178 solution to all wells.
-
Initiate the reaction by adding 5 µL of the 3X ALK5/antibody solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader using an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).[12]
-
-
Data Analysis:
Z'-Factor Calculation:
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
Part 2: Secondary Screening - Cell-Based Assay
Compounds that show significant activity in the primary biochemical screen should be advanced to a secondary cell-based assay. This step is crucial to confirm the on-target activity in a more physiologically relevant context and to filter out compounds that may be non-specific or cytotoxic. A SMAD-responsive luciferase reporter assay is a robust method to measure the inhibition of the TGF-β signaling pathway downstream of ALK activation.[5][17][18][19]
Principle of the SMAD-Responsive (CAGA) Luciferase Reporter Assay
This assay utilizes a cell line that has been engineered to stably express a luciferase reporter gene under the control of a promoter containing multiple copies of the SMAD Binding Element (SBE), often the CAGA box.[20][21][22] When the TGF-β pathway is activated (e.g., by adding TGF-β1), the activated SMAD complexes bind to the CAGA boxes and drive the expression of luciferase. Inhibitors of ALK4/5/7 will prevent SMAD phosphorylation and subsequent translocation to the nucleus, thus reducing luciferase expression.[5][18]
Procedure: CAGA-Luciferase Reporter Assay in HEK293T Cells
Materials:
-
SBE (CAGA) Luciferase Reporter HEK293 Cell Line [BPS Bioscience or similar][18][19] or CAGA-luciferase reporter plasmid for transient transfection [Addgene][23]
-
DMEM supplemented with 10% FBS and antibiotics
-
Recombinant Human TGF-β1 [R&D Systems or similar]
-
Test compounds and SB-431542 control
-
Dual-Luciferase® Reporter Assay System [Promega][24]
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture and Plating:
-
Culture the SBE Reporter HEK293 cells according to the supplier's protocol.
-
Seed the cells in a 96-well plate at a density of ~35,000 cells per well and allow them to attach overnight.[19]
-
-
Compound Treatment and Stimulation:
-
The next day, replace the medium with serum-free or low-serum medium containing serial dilutions of the test compounds or controls.
-
Incubate for 1-2 hours.
-
Stimulate the cells with TGF-β1 at a final concentration of 2-5 ng/mL.
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.
-
If co-transfected with a Renilla luciferase control plasmid, measure Renilla luciferase activity for normalization of transfection efficiency.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Calculate the percent inhibition of TGF-β1-induced luciferase activity for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Biochemical Assay (LanthaScreen) | Cell-Based Assay (Luciferase) |
| Principle | TR-FRET detection of substrate phosphorylation | Measurement of SMAD-dependent gene transcription |
| Throughput | High (384- or 1536-well) | Medium (96- or 384-well) |
| Readout | Emission Ratio (665nm/615nm) | Luminescence |
| Information | Direct enzyme inhibition (potency) | Cellular pathway inhibition (efficacy) |
| Controls | SB-431542, DMSO | SB-431542, DMSO, TGF-β1 |
Table 1: Comparison of Primary and Secondary Screening Assays.
Part 3: Tertiary Screening - Selectivity Profiling
Potent hits from the secondary screen should be subjected to selectivity profiling to assess their specificity. Kinase inhibitors often have off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[25] Selectivity profiling is essential to identify compounds with a desirable therapeutic window and to minimize the risk of toxicity.
Procedure: Kinase Selectivity Panel Screening
It is recommended to outsource this step to a specialized contract research organization (CRO) that offers large kinase panel screening services.[26][27][28]
-
Select a Kinase Panel: Choose a panel that includes a broad representation of the human kinome. It is particularly important to include other members of the TGF-β receptor family (e.g., ALK1, ALK2, ALK3, ALK6) and other kinases from different families to assess selectivity.[26][27]
-
Submit Compounds: Provide the selected hit compounds at a specified concentration (e.g., 1 µM) for single-point screening.
-
Data Analysis: The CRO will provide data on the percent inhibition of each kinase in the panel. Analyze the data to identify compounds that are highly selective for ALK4, ALK5, and/or ALK7.
Conclusion and Future Directions
This comprehensive screening protocol provides a robust framework for the identification and characterization of novel this compound analogs as potential inhibitors of the TGF-β signaling pathway. By employing a tiered approach that combines high-throughput biochemical screening, confirmatory cell-based assays, and extensive selectivity profiling, researchers can efficiently identify promising lead compounds for further development. Subsequent studies should focus on detailed structure-activity relationship (SAR) analysis to optimize potency and selectivity, as well as in-depth mechanistic studies and in vivo efficacy testing in relevant disease models.
References
- 1. atcc.org [atcc.org]
- 2. summitpharma.co.jp [summitpharma.co.jp]
- 3. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 4. Recombinant Mouse ALK-5/TGFBR1 (C-Fc) - Elabscience® [elabscience.com]
- 5. signosisinc.com [signosisinc.com]
- 6. stemcell.com [stemcell.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. ulab360.com [ulab360.com]
- 11. rndsystems.com [rndsystems.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. punnettsquare.org [punnettsquare.org]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Z-factor - Wikipedia [en.wikipedia.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. amsbio.com [amsbio.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. addgene.org [addgene.org]
- 24. レポーターベクター + 細胞株 [promega.jp]
- 25. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: 5-Morpholinopicolinic Acid as a Versatile Ligand for Novel Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of metal complexes based on the novel ligand, 5-morpholinopicolinic acid. While this compound is a conceptual ligand scaffold, this guide furnishes detailed, field-proven protocols extrapolated from established methodologies for analogous picolinic acid and morpholine-containing compounds. The aim is to equip researchers and drug development professionals with the necessary knowledge to explore the coordination chemistry of this ligand and unlock the potential of its metal complexes in catalysis, medicinal chemistry, and materials science. The document emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Rationale for this compound in Coordination Chemistry
Picolinic acid, a bidentate chelating agent, has been the subject of extensive research due to its ability to form stable complexes with a wide range of metal ions.[1][2][3] The resulting metallo-complexes exhibit a broad spectrum of biological activities and catalytic properties.[4][5] The pyridine nitrogen and the carboxylate oxygen of picolinic acid create a stable five-membered chelate ring upon coordination with a metal ion.
The introduction of a morpholine moiety at the 5-position of the picolinic acid scaffold is a strategic design choice aimed at modulating the physicochemical and biological properties of the resulting metal complexes. Morpholine is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of bioactive molecules.[6][7][8][9] Its presence can enhance water solubility, metabolic stability, and introduce specific steric and electronic effects that can fine-tune the reactivity and selectivity of the metal center.[6][10]
The combination of the picolinic acid chelating unit with the morpholine functional group in This compound is hypothesized to yield metal complexes with novel properties, making them attractive candidates for:
-
Drug Development: As potential antimicrobial, antiviral, or anticancer agents with improved pharmacological profiles.[8][11][12][13]
-
Catalysis: As catalysts for a variety of organic transformations, where the morpholine group can influence catalyst solubility and substrate selectivity.[14][15][16]
-
Materials Science: As building blocks for coordination polymers and metal-organic frameworks (MOFs) with tailored properties.[17][18]
This guide provides the foundational protocols to synthesize and investigate this promising class of compounds.
Synthesis Protocols
Synthesis of this compound Ligand
The synthesis of this compound can be approached through several established synthetic routes for functionalizing pyridine rings. A plausible and efficient method is the nucleophilic aromatic substitution (SNAr) on a suitable 5-halopicolinic acid precursor.
Protocol 2.1.1: Synthesis of this compound via SNAr
This protocol is adapted from general procedures for the synthesis of morpholine-substituted pyridines.[19][20]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
5-Bromopicolinic acid
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromopicolinic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.
-
Add morpholine (1.5 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify to pH 3-4 with 1 M HCl. This will precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Outcome: A crystalline solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for the Synthesis of Metal Complexes
The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants will determine the final structure of the complex.
Protocol 2.2.1: Synthesis of a Generic M(II)-(5-morpholinopicolinate)₂ Complex
This protocol is based on general methods for the synthesis of picolinic acid metal complexes.[1][2][3]
Workflow Diagram:
Caption: General workflow for synthesizing a metal(II) complex.
Materials:
-
This compound
-
A metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂, ZnCl₂)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or Methanol
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolve this compound (2.0 eq) in ethanol or a mixture of ethanol and water.
-
Add a stoichiometric amount of an aqueous solution of NaOH (2.0 eq) to deprotonate the carboxylic acid.
-
In a separate flask, dissolve the metal(II) salt (1.0 eq) in water or ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate should form. The reaction mixture can be stirred at room temperature or gently heated for a few hours to ensure complete reaction.
-
Cool the mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold deionized water, followed by a small amount of cold ethanol, and finally with diethyl ether to facilitate drying.
-
Dry the complex in a desiccator over a suitable drying agent.
Expected Outcome: A colored, crystalline powder. The color will depend on the transition metal used.
Characterization of Metal Complexes
A thorough characterization of the newly synthesized complexes is crucial to confirm their structure and purity. The following techniques are recommended:
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To confirm the coordination of the ligand to the metal ion. | Shift in the C=O stretching frequency of the carboxylate group and changes in the pyridine ring vibrations upon complexation.[2][3] |
| UV-Vis Spectroscopy | To study the electronic transitions and determine the geometry of the complex. | d-d transitions in the visible region for transition metal complexes, providing information about the coordination environment (e.g., octahedral, tetrahedral).[3][4] |
| ¹H and ¹³C NMR Spectroscopy | To characterize the ligand and diamagnetic metal complexes (e.g., Zn(II)). | Shifts in the proton and carbon signals of the ligand upon coordination. |
| Mass Spectrometry (e.g., ESI-MS) | To determine the molecular weight of the complex and confirm its composition. | A peak corresponding to the molecular ion of the complex. |
| Elemental Analysis (C, H, N) | To determine the empirical formula of the complex. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula.[21] |
| Magnetic Susceptibility | To determine the number of unpaired electrons in paramagnetic complexes and infer the geometry. | The measured magnetic moment can help distinguish between different possible geometries (e.g., square planar vs. tetrahedral for Ni(II)).[1][2] |
| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complex and determine the presence of coordinated or lattice water molecules. | Weight loss at specific temperatures corresponding to the loss of water or decomposition of the ligand.[3] |
| Single-Crystal X-ray Diffraction | To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.[5][22][23][24][25][26] | Provides a detailed 3D structure of the complex. |
Potential Applications and Experimental Protocols
The unique structural features of this compound metal complexes suggest a range of potential applications. Below are some examples with corresponding experimental protocols.
Antimicrobial Activity
Rationale: Picolinic acid and morpholine derivatives, as well as their metal complexes, have shown promising antimicrobial activity.[2][3] The chelation of the metal ion can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes.
Protocol 4.1.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Prepare a stock solution of the synthesized metal complex in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the complex in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well with the bacterial suspension. Include positive (no complex) and negative (no bacteria) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the complex that completely inhibits visible growth of the microorganism.
Catalytic Activity in Oxidation Reactions
Rationale: Metal complexes are widely used as catalysts in various industrial processes.[14][15] Copper and other transition metal complexes of picolinic acid derivatives can act as catalysts for oxidation reactions.
Protocol 4.2.1: Catalytic Oxidation of Alcohols
Procedure:
-
In a reaction vessel, dissolve the substrate (e.g., benzyl alcohol, 1.0 mmol) in a suitable solvent (e.g., acetonitrile).
-
Add the synthesized metal complex (e.g., a Cu(II) complex, 1-5 mol%).
-
Add an oxidizing agent (e.g., hydrogen peroxide or tert-butyl hydroperoxide, 1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction by Gas Chromatography (GC) or TLC.
-
Upon completion, quench the reaction and analyze the product mixture to determine the conversion and selectivity.
DNA Binding and Cleavage Studies
Rationale: Some metal complexes can interact with DNA through intercalation or groove binding and can mediate DNA cleavage, which is a key mechanism for some anticancer drugs.[5]
Protocol 4.3.1: Agarose Gel Electrophoresis for DNA Cleavage
Procedure:
-
Prepare reaction mixtures containing a fixed amount of supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl).
-
Add increasing concentrations of the metal complex to the reaction mixtures.
-
In some experiments, a reducing agent (e.g., ascorbic acid) or an oxidizing agent (e.g., H₂O₂) can be added to investigate the mechanism of cleavage.
-
Incubate the mixtures at 37 °C for a specified time.
-
Stop the reaction by adding a loading buffer containing a tracking dye and a density agent.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Cleavage of the supercoiled DNA (Form I) will result in the formation of nicked circular (Form II) and linear (Form III) DNA, which can be quantified by densitometry.
Conclusion
The this compound ligand presents a promising platform for the development of novel metal complexes with diverse applications. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to explore the coordination chemistry of this ligand and to evaluate the biological and catalytic activities of its metal complexes. The strategic incorporation of the morpholine moiety is anticipated to impart favorable properties, potentially leading to the discovery of new therapeutic agents, efficient catalysts, and advanced materials.
References
- 1. sjctni.edu [sjctni.edu]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Drug design strategies with metal-hydroxyquinoline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aithor.com [aithor.com]
- 15. The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications [ouci.dntb.gov.ua]
- 16. mdpi.com [mdpi.com]
- 17. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Morpholine synthesis [organic-chemistry.org]
- 21. ptfarm.pl [ptfarm.pl]
- 22. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. schreinerlabrmc.org [schreinerlabrmc.org]
- 26. Crystal Structures of Metal Complexes | MDPI Books [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Morpholinopicolinic Acid
Welcome to the technical support center for the synthesis of 5-Morpholinopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and purity. As Senior Application Scientists, we have compiled this information based on established principles of organic synthesis, particularly palladium-catalyzed cross-coupling reactions.
I. Reaction Overview: The Buchwald-Hartwig Amination Approach
The most common and efficient method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction forms the crucial carbon-nitrogen (C-N) bond between a 5-halopicolinic acid derivative (typically 5-bromopicolinic acid) and morpholine.[1]
The general transformation is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Understanding the catalytic cycle is key to troubleshooting this reaction. The cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[3][4]
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Q1: My reaction is not proceeding, or the yield of this compound is very low. What are the likely causes?
A1: Low or no yield in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ. Incomplete reduction can lead to low activity. The phosphine ligand itself can sometimes act as the reductant. Ensure your palladium source and ligand are of high quality. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[3]
-
Improper Base Selection: A base is required to deprotonate the morpholine, making it a more active nucleophile.[5] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) are commonly used.[5] The base must be strong enough to deprotonate the amine but should not react with your starting materials or product. The pKa of morpholine's conjugate acid is around 8.5, so a sufficiently strong base is necessary.
-
Poor Reagent Quality: Ensure your 5-bromopicolinic acid is pure. Impurities can interfere with the catalyst. Morpholine should be dry, as water can negatively impact the reaction. The solvent must be anhydrous and deoxygenated, as oxygen can oxidize the Pd(0) catalyst and the phosphine ligands.
-
Suboptimal Temperature: The reaction temperature is a critical parameter.[6] Typically, these reactions are heated. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions. An optimal temperature is usually between 80-120 °C, depending on the solvent and catalyst system.
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low product yield.
Formation of Impurities and Side Products
Q2: I am observing significant side products in my reaction mixture. What are they, and how can I minimize them?
A2: Several side reactions can occur during a Buchwald-Hartwig amination.
-
Hydrodehalogenation: This is the replacement of the bromine atom on the picolinic acid with a hydrogen atom, leading to the formation of picolinic acid. This can occur via a β-hydride elimination pathway from a palladium-amide intermediate.[1] Using bulky ligands can disfavor this pathway by promoting reductive elimination.
-
Homocoupling: Dimerization of the 5-bromopicolinic acid can occur, though it is less common with modern catalyst systems.
-
Reaction with the Carboxylic Acid Group: The carboxylic acid of the picolinic acid can potentially react with the base or coordinate to the palladium center. It is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction and then hydrolyze it in a subsequent step. This can improve solubility and prevent unwanted side reactions.
Strategies to Minimize Side Products:
| Side Product | Potential Cause | Mitigation Strategy |
| Picolinic acid (Hydrodehalogenation) | β-hydride elimination | Use bulky phosphine ligands (e.g., biaryl phosphines).[7] Optimize base and temperature. |
| Dimerized Picolinic Acid | Catalyst-mediated homocoupling | Use appropriate ligands and control reaction stoichiometry. |
| Unidentified polar impurities | Reaction at the carboxylic acid | Protect the carboxylic acid as an ester prior to coupling. |
Product Purification Challenges
Q3: I am having difficulty purifying the final this compound. What are some effective purification strategies?
A3: The purification of this compound can be challenging due to its amphoteric nature (containing both a basic morpholine nitrogen and an acidic carboxylic acid group).
-
Acid-Base Extraction: One effective method is to exploit the pH-dependent solubility of the product.
-
After the reaction, perform a workup to remove the catalyst and other non-polar impurities.
-
Dissolve the crude product in a suitable solvent and adjust the pH. At an acidic pH (e.g., pH 2-3), the morpholine nitrogen will be protonated, making the compound more water-soluble, while less basic impurities may be extracted into an organic solvent.
-
Adjusting the aqueous layer to a neutral or slightly basic pH will precipitate the product, which can then be collected by filtration.[8]
-
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective final purification step.
-
Chromatography: While possible, column chromatography can be challenging due to the polar and potentially zwitterionic nature of the product. If chromatography is necessary, using a polar stationary phase like silica gel with a polar eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid or ammonia) may be effective. Preparative HPLC can also be employed for high-purity samples.[9]
III. Frequently Asked Questions (FAQs)
Q4: What is the best palladium precursor and ligand combination for this reaction?
A4: There is no single "best" combination as the optimal choice can be substrate-dependent. However, for C-N coupling reactions, catalyst systems based on bulky, electron-rich biaryl monophosphine ligands have shown great success.[7][10] A good starting point would be to use a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ in combination with a ligand such as XPhos, SPhos, or RuPhos.[3]
Q5: Can I use 5-chloropicolinic acid instead of 5-bromopicolinic acid?
A5: Yes, modern Buchwald-Hartwig catalyst systems are capable of activating aryl chlorides.[11] However, aryl chlorides are generally less reactive than aryl bromides. Therefore, the reaction may require a more active catalyst system (e.g., a more electron-rich ligand), higher catalyst loading, and/or higher temperatures.
Q6: How do I monitor the progress of the reaction?
A6: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken, quenched, and analyzed to determine the consumption of the starting material (5-bromopicolinic acid) and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for identifying the product and any major side products.[12]
IV. Experimental Protocols
Protocol 1: Synthesis of this compound (Ester Protection Route)
This protocol involves the protection of the carboxylic acid as a methyl ester, followed by the Buchwald-Hartwig amination and subsequent deprotection.
Step 1: Methyl 5-bromopicolinate Synthesis
-
To a solution of 5-bromopicolinic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure. The resulting crude methyl 5-bromopicolinate can be purified by column chromatography or used directly in the next step.
Step 2: Buchwald-Hartwig Amination
-
To an oven-dried flask, add methyl 5-bromopicolinate (1.0 eq), Pd(OAc)₂ (0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous, deoxygenated toluene, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or HPLC.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 5-morpholinopicolinate.
Step 3: Saponification (Deprotection)
-
Dissolve the crude methyl 5-morpholinopicolinate in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the ester is consumed, carefully acidify the reaction mixture with 1M HCl to a pH of approximately 6-7.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent, dry the combined organic layers, and concentrate to yield the final product, this compound.
V. References
-
Oldenhuis, N. J., et al. (2015). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. --INVALID-LINK--
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. --INVALID-LINK--
-
Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813–1826. --INVALID-LINK--
-
Vantourout, J. C., et al. (2017). Palladium-catalyzed C-N and C-O cross-coupling reactions. ResearchGate. --INVALID-LINK--
-
Barluenga, J., & Buchwald, S. L. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. --INVALID-LINK--
-
Chemistry Connected. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. --INVALID-LINK--
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction. YouTube. --INVALID-LINK--
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 56(30), 8948-8969. --INVALID-LINK--
-
BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. --INVALID-LINK--
-
EP2982759B1 - Method for purifying quinolinic acid. Google Patents. --INVALID-LINK--
-
Zubkov, V. O., et al. (2020). The use of analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxo-quinoline-3-propanoic acids. SciSpace. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds. --INVALID-LINK--
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 8. EP2982759B1 - Method for purifying quinolinic acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Morpholinopicolinic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 5-Morpholinopicolinic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on palladium-catalyzed cross-coupling reactions and C-H functionalization. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a this compound derivative showing low or no conversion?
A1: Low conversion in cross-coupling reactions involving pyridine-based substrates is a common issue, often stemming from the intrinsic properties of the pyridine ring. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3][4]
Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The selection of the ligand is critical in mitigating catalyst inhibition.[5][6] For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective.[7] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting oxidative addition and reductive elimination steps.[6] For Buchwald-Hartwig amination, consider ligands from the biarylphosphine class developed by Buchwald, which are designed to overcome challenges associated with heteroaromatic substrates.[8][9]
-
Pre-catalyst vs. In situ Generation: Using a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) can often provide more reproducible results than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[7][10] In situ reduction can be inefficient and lead to the formation of inactive palladium black.[10]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) using proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging the solvent with inert gas).[10][11]
-
Solvent and Reagent Purity: Water and other protic impurities can lead to side reactions such as proto-deboronation of the boronic acid partner in Suzuki couplings.[12] Ensure you are using anhydrous solvents and high-purity reagents.[11]
Q2: I am observing significant amounts of a hydrodehalogenated side product in my Suzuki-Miyaura coupling. What causes this and how can I prevent it?
A2: Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction, particularly with electron-rich aryl halides or when the catalytic cycle is slow. It often arises from a competing reaction pathway involving β-hydride elimination from a palladium-hydride intermediate.[8][13]
Troubleshooting Strategies:
-
Choice of Base: The base plays a crucial role in the Suzuki-Miyaura reaction, participating in the transmetalation step.[14] However, stronger bases, especially those with available β-hydrogens (like NaOtBu), can sometimes promote hydrodehalogenation. Consider using a weaker inorganic base like K₂CO₃ or Cs₂CO₃.[14]
-
Solvent System: The choice of solvent can influence the relative rates of the desired coupling versus side reactions. A mixture of an organic solvent and water (e.g., DMF/H₂O or Dioxane/H₂O) can accelerate the productive catalytic cycle by improving the solubility of the inorganic base.[14]
-
Ligand Selection: As mentioned previously, bulky, electron-rich ligands can accelerate the reductive elimination step, which outcompetes the hydrodehalogenation pathway.[6][15]
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
Problem: Low yield and formation of multiple side products in the Suzuki-Miyaura coupling of a this compound derivative.
This guide provides a step-by-step workflow to optimize your reaction conditions.
Workflow for Optimizing Suzuki-Miyaura Coupling
Caption: Systematic workflow for Suzuki coupling optimization.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the optimization process.
Materials:
-
5-Morpholino-X-halopicolinic acid derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-5 mol%)
-
SPhos ligand (if not using a pre-catalyst, 1.1-1.2 equiv relative to Pd)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add the palladium pre-catalyst and any additional ligand under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary: Starting Conditions for Optimization
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Source | SPhos-Pd-G3 or XPhos-Pd-G3 (2 mol%) | Provides a reliable source of active Pd(0) and a highly effective ligand for heteroaromatic substrates.[7] |
| Ligand | SPhos or XPhos | Bulky, electron-rich biarylphosphine ligands that promote fast oxidative addition and reductive elimination.[6] |
| Base | K₂CO₃ (2.5 equiv) | A moderately strong inorganic base that is effective and less likely to cause hydrodehalogenation than organic bases.[14] |
| Solvent | 1,4-Dioxane/H₂O (10:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[14] |
| Temperature | 90 °C | A good starting temperature to ensure a reasonable reaction rate without promoting significant decomposition.[12][14] |
Troubleshooting Guide: C-H Functionalization
Problem: Poor regioselectivity in the direct C-H arylation of a this compound derivative.
A3: Direct C-H functionalization of pyridines is a powerful tool, but controlling regioselectivity can be challenging due to the presence of multiple C-H bonds with varying reactivity.[4][16] The electronic nature of the pyridine ring and any existing substituents heavily influence the site of activation.[3] For a this compound, the carboxylic acid can act as a directing group, but other positions may still be reactive.
Logical Relationship for Controlling Regioselectivity
Caption: Key factors influencing regioselectivity in C-H activation.
Strategies to Improve Regioselectivity:
-
Leverage the Directing Group: The picolinic acid's carboxylate can act as an effective directing group to functionalize the C3 position.[1] Ensure conditions are suitable for this directing effect (e.g., using a palladium catalyst that can coordinate to the carboxylate).
-
Ligand Modification: Mono-N-protected amino acids (MPAA) have been successfully used as ligands in Pd-catalyzed C-H functionalization to control selectivity.[16] These ligands can override the inherent electronic bias of the substrate.
-
Use of Lewis Acid Additives: The addition of a Lewis acid (e.g., Ag₂CO₃) can coordinate to the pyridine nitrogen.[3] This coordination alters the electronic properties of the pyridine ring, potentially deactivating the C2/C6 positions and favoring functionalization at C3 or C4.[3]
-
Reaction Conditions: Fine-tuning the temperature and solvent can also influence the selectivity. Lower temperatures may favor the kinetically preferred product.
By systematically evaluating these parameters, you can significantly improve the outcome of your reactions involving this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
solubility and stability issues of 5-Morpholinopicolinic acid
Welcome to the technical support center for 5-Morpholinopicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility and stability of this compound. As a molecule incorporating both a picolinic acid moiety and a morpholine ring, its physicochemical properties can present unique experimental hurdles. This guide provides in-depth troubleshooting protocols and frequently asked questions to empower you to design robust experiments and interpret your results with confidence.
I. Understanding the Molecule: Physicochemical Context
This compound (MW: 208.21 g/mol , Formula: C₁₀H₁₂N₂O₃) is a heterocyclic compound featuring a carboxylic acid group on a pyridine ring, making it an acidic molecule. The presence of the morpholine group, a weak base, also introduces a basic nitrogen atom, although the overall character of the molecule in aqueous solution will be dictated by the pKa of the carboxylic acid and the morpholinium ion. The interplay between these functional groups governs its solubility and stability profile. The morpholine ring is often incorporated into drug candidates to enhance properties like aqueous solubility and metabolic stability.[1][2] However, it can also be susceptible to oxidation.[3]
II. Troubleshooting Guide: Solubility Issues
One of the most common challenges encountered in the early stages of research is achieving the desired concentration of a compound in a specific solvent system. Below are systematic approaches to troubleshoot and optimize the solubility of this compound.
Issue 1: Poor Aqueous Solubility at Neutral pH
Causality: As a picolinic acid derivative, this compound is expected to have low solubility in neutral aqueous solutions. The carboxylic acid group (a weak acid) will be deprotonated to its carboxylate form at higher pH, which is generally more water-soluble. Conversely, at low pH, the carboxylic acid will be protonated and less soluble, but the morpholine nitrogen may become protonated, which could increase solubility. The pH at which minimum solubility occurs is the isoelectric point (pI).
Troubleshooting Protocol:
-
Determine the pH-Solubility Profile:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate buffers).
-
Add an excess of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary.[4]
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.
-
Plot solubility (e.g., in mg/mL or µM) against pH to visualize the solubility profile.
-
-
Adjusting pH for Solubilization:
-
Based on the pH-solubility profile, for most applications requiring aqueous solutions, adjusting the pH to a range where the carboxylate form is predominant (typically pH > pKa of the carboxylic acid) will significantly increase solubility.
-
For stock solutions, consider preparing a concentrated solution in a slightly basic aqueous medium (e.g., pH 7.4-8.0) and then diluting it into the final experimental medium. Be mindful of potential pH shifts upon dilution.
-
Issue 2: Difficulty Dissolving in Organic Solvents
Causality: The polar nature of the carboxylic acid and the morpholine's oxygen and nitrogen atoms can limit solubility in non-polar organic solvents. However, it is expected to have reasonable solubility in polar organic solvents.
Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
Test the solubility in a range of common organic solvents with varying polarities.
-
Start with small-scale experiments (e.g., adding 1 mg of the compound to 100 µL of solvent).
-
Observe for complete dissolution at room temperature. If not soluble, gentle warming and sonication can be attempted, but be cautious of potential degradation with heat.
-
The following table provides a suggested list of solvents for screening, categorized by their polarity.
-
| Solvent Category | Examples | Expected Solubility of this compound |
| Polar Protic | Water, Methanol, Ethanol | Moderate to high, especially with pH adjustment |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Likely to be soluble |
| Moderate Polarity | Ethyl Acetate, Dichloromethane (DCM) | Potentially limited solubility |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Likely to be poorly soluble |
-
Using Co-solvents:
-
If solubility in a desired solvent system is insufficient, consider the use of a co-solvent. For example, to increase the solubility in a buffered aqueous solution, adding a small percentage (e.g., 1-10%) of a water-miscible organic solvent like DMSO or ethanol can be effective.
-
Always validate that the co-solvent does not interfere with the downstream biological or analytical assay.
-
III. Troubleshooting Guide: Stability Issues
Ensuring the chemical stability of this compound in your experimental setup is crucial for obtaining reliable and reproducible data. The following sections address potential stability concerns and provide protocols for investigation.
Issue 1: Suspected Degradation in Solution
Causality: Picolinic acid derivatives and morpholine-containing compounds can be susceptible to several degradation pathways, including hydrolysis, oxidation, and photolysis.[5][6][7] The morpholine ring, in particular, can be prone to oxidation.[3] Degradation can be accelerated by factors such as pH, temperature, and light exposure.
Troubleshooting Workflow:
Caption: Workflow for investigating and mitigating stability issues.
Experimental Protocols:
-
Developing a Stability-Indicating HPLC Method:
-
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[8][9][10]
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Optimization: Screen different mobile phase compositions (e.g., acetonitrile or methanol with a buffered aqueous phase like phosphate or acetate buffer). Adjusting the pH of the aqueous phase can significantly impact the retention and separation of the acidic parent compound and its potential degradants.
-
Detector: Use a photodiode array (PDA) detector to check for peak purity and to identify the optimal wavelength for detection.
-
-
Performing Forced Degradation (Stress Testing) Studies:
-
The goal of forced degradation is to intentionally degrade the compound to generate its potential degradation products and to validate the stability-indicating nature of your analytical method.[5][6]
-
Acid Hydrolysis: Incubate the compound in 0.1 N HCl at an elevated temperature (e.g., 60°C) for a set period (e.g., a few hours to days).
-
Base Hydrolysis: Incubate the compound in 0.1 N NaOH at room or elevated temperature.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. The morpholine moiety is a potential site for oxidation.
-
Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[11] A control sample should be protected from light (e.g., wrapped in aluminum foil).
-
For each condition, analyze the stressed samples by the developed HPLC method and compare them to an unstressed control. Aim for 5-20% degradation of the main compound.
-
Issue 2: Long-Term Storage Instability
Causality: Improper storage conditions can lead to slow degradation over time, compromising the integrity of your stock materials. Factors like temperature, humidity, and light exposure are critical.
Recommendations for Storage:
-
Solid Form: Store this compound as a solid in a tightly sealed container, protected from light. Many suppliers recommend refrigerated storage (2-8°C).[12]
-
Solutions: It is generally recommended to prepare solutions fresh for each experiment. If stock solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. The stability of the compound in the chosen solvent and at the storage temperature should be validated over time.
IV. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to prepare a stock solution of this compound?
A1: For a high-concentration stock solution (e.g., 10-50 mM), DMSO is often the best initial choice due to its high solubilizing power for a wide range of organic molecules. For applications where DMSO is not suitable, preparing a stock solution in an aqueous buffer at a pH where the compound is most soluble (likely slightly basic, e.g., pH 7.4-8.0) is a good alternative. Experimental verification of solubility is recommended.
Q2: I see a new peak appearing in my HPLC chromatogram after leaving my solution on the bench for a few hours. What could it be?
A2: This is a strong indication of degradation. The new peak is likely a degradation product. Potential causes include:
-
Photodegradation: If the solution was exposed to ambient light.
-
Oxidation: Reaction with dissolved oxygen in your solvent.
-
pH-related instability: The pH of your solution may be promoting hydrolysis or other reactions.
To identify the cause, you should systematically investigate these factors as outlined in the forced degradation protocol. Protecting your solutions from light and using freshly prepared buffers can help mitigate this.
Q3: How does the morpholine ring affect the properties of this compound?
A3: The morpholine ring has several effects:
-
Solubility: It can increase aqueous solubility compared to a more lipophilic substituent.[1]
-
Basicity: The nitrogen in the morpholine ring is weakly basic. This can influence the overall charge of the molecule at different pH values.
-
Stability: The morpholine ring can be a site of metabolic oxidation in vivo and chemical oxidation in vitro.[3]
-
Pharmacokinetics: In drug development, the morpholine moiety is often used to improve pharmacokinetic properties.[2][3]
Q4: My compound won't dissolve in my aqueous cell culture medium at the desired concentration. What should I do?
A4: First, prepare a concentrated stock solution in a compatible solvent like DMSO. Then, dilute this stock solution into your cell culture medium to achieve the final desired concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough (typically <0.1% to 0.5%) to not affect the cells. Always run a vehicle control (medium with the same amount of solvent) in your experiments.
Q5: What analytical techniques are best for assessing the stability of this compound?
A5: A validated stability-indicating HPLC method with UV or PDA detection is the gold standard for assessing purity and detecting degradation products.[8][13][14] For identifying the structure of unknown degradation products, LC-MS (Liquid Chromatography-Mass Spectrometry) is highly valuable as it provides mass information that can help elucidate the chemical structure of the degradants.
V. References
-
Stability-indicating HPLC Method Research Articles - Page 1 - R Discovery. (n.d.). R Discovery.
-
This compound (cas 1072103-29-7) SDS/MSDS download - Guidechem. (n.d.). Guidechem.
-
Scarpelli, R., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
-
1072103-29-7|this compound|BLD Pharm. (n.d.). BLD Pharm.
-
Patel, Y., & Shah, N. (2016). Forced Degradation Studies. MedCrave online.
-
Morpholine - Wikipedia. (n.d.). Wikipedia.
-
Li, H., et al. (2021). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI.
-
stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov.
-
Singh, R., & Kumar, R. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
-
A kind of method for oxidative ring-opening of morpholine derivative and product thereof. (n.d.). Google Patents.
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis.
-
Bajaj, S., et al. (2021). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate.
-
A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2023). ChemistrySelect.
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI.
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
-
The effect of different pH-adjusting acids on the aqueous solubility of... - ResearchGate. (n.d.). ResearchGate.
-
The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. (2011). European Food Research and Technology.
-
A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. (2019). ResearchGate.
-
Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
-
Thermal stability of 5-o-caffeoylquinic acid in aqueous solutions at different heating conditions. (2010). Journal of Agricultural and Food Chemistry.
-
The effect of pH on the aqueous solubility (recovery) of different... - ResearchGate. (n.d.). ResearchGate.
-
Hendriksen, B. A., et al. (2003). The composite solubility versus pH profile and its role in intestinal absorption prediction. Pharmaceutical Research.
-
Stability of 5-aminolevulinic acid in aqueous solution. (1999). European Journal of Pharmaceutical Sciences.
-
Stability Indicating HPLC Method Development and Validation for Thalidomide and its Impurity Determination. (2016). Asian Journal of Pharmaceutical Analysis.
-
Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. (2020). Molecular Pharmaceutics.
-
RP-HPLC stability indicating method development for the estimation of drug marketed formulation. (2022). International journal of health sciences.
-
Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. (2017). Bioorganic & Medicinal Chemistry Letters.
-
Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Organic Chemistry Data.
-
2-Morpholinecarboxylic acid, 5-(2-methylpropyl)- CAS - ChemicalBook. (n.d.). ChemicalBook.
-
Thermal Stability of 5-o-Caffeoylquinic Acid in Aqueous Solutions at Different Heating Conditions. (2010). ResearchGate.
-
Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. (n.d.). Der Pharma Chemica.
-
Solubility of itaconic acid in different organic solvents: Experimental measurement and thermodynamic modeling. (2016). ResearchGate.
-
Solubility of 5-Azidopentanoic Acid Ethyl Ester in Organic Solvents: An In-depth Technical Guide. (2025). Benchchem.
-
Properties of Common Organic Solvents. (2022). University of Minnesota.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciencescholar.us [sciencescholar.us]
- 11. ema.europa.eu [ema.europa.eu]
- 12. 1072103-29-7|this compound|BLD Pharm [bldpharm.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. ajpaonline.com [ajpaonline.com]
Technical Support Center: Synthesis of 5-Morpholinopicolinic Acid
Welcome to the technical support center for the synthesis of 5-Morpholinopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction to the Synthesis of this compound
This compound is a key building block in medicinal chemistry and materials science. Its synthesis typically proceeds via two primary routes: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination. Both methods have their own set of challenges, and understanding the potential side reactions is crucial for achieving high yield and purity. This guide will delve into the intricacies of each synthetic pathway, offering solutions to common problems.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Route
The SNAr route typically involves the reaction of a 5-halopicolinic acid or a derivative (e.g., 5-chloropicolinonitrile followed by hydrolysis) with morpholine. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack.
dot
Caption: General workflow for the SNAr synthesis of this compound and potential side products.
Common Issues and Solutions
Question: My SNAr reaction is sluggish or shows low conversion. What are the likely causes and how can I improve it?
Answer:
Low reactivity in SNAr reactions on pyridine rings can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Leaving Group Choice: The nature of the halogen at the 5-position is critical. The typical reactivity order for SNAr is F > Cl > Br > I.[1][2] If you are using a bromo or iodo-substituted precursor, consider switching to a fluoro or chloro analog if possible.
-
Solvent Effects: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they effectively solvate the cation of the base, leading to a more "naked" and reactive morpholine nucleophile.
-
Reaction Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier associated with the temporary disruption of the pyridine ring's aromaticity. If your reaction is slow at a lower temperature, a gradual increase (e.g., in 10-20 °C increments) is recommended. Temperatures exceeding 100°C are not uncommon for less activated substrates.
-
Base Selection: Ensure you are using a suitable base to neutralize the generated HX and to deprotonate morpholine if necessary. Common choices include K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). The choice of base can be critical to the reaction's success.
Question: I am observing a significant amount of a byproduct that appears to be decarboxylated. How can I prevent this?
Answer:
Picolinic acids are known to undergo thermal decarboxylation, especially when heated.[3] The electron-donating morpholino group at the 5-position can further facilitate this process. The resulting byproduct is 4-morpholinopyridine.
-
Temperature Control: This is the most critical factor. Aim for the lowest possible reaction temperature that still provides a reasonable reaction rate. Careful optimization is key.
-
Reaction Time: Prolonged heating, even at a moderate temperature, can lead to increased decarboxylation. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
pH Control: While the reaction is typically run under basic conditions, excursions to acidic pH during workup, coupled with heating, should be avoided as this can also promote decarboxylation.
| Parameter | Recommendation for Minimizing Decarboxylation | Rationale |
| Temperature | Use the minimum effective temperature (e.g., start at 80°C and adjust) | Decarboxylation is thermally driven. |
| Reaction Time | Monitor closely and quench promptly upon completion | Reduces exposure to thermal stress. |
| Workup pH | Maintain neutral or slightly basic conditions during workup | Avoids acid-catalyzed decarboxylation. |
Question: I started with 5-chloropicolinonitrile, and I'm seeing an amide impurity in my final product. What is the cause and how do I resolve it?
Answer:
When using a nitrile precursor, the synthesis involves a two-step process: the SNAr reaction followed by hydrolysis of the nitrile to the carboxylic acid. The presence of a 5-morpholinopicolinamide impurity indicates incomplete hydrolysis.
-
Hydrolysis Conditions: Ensure your hydrolysis conditions are sufficiently forcing. This typically involves heating with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH).
-
Reaction Time and Temperature: Incomplete hydrolysis can be a result of insufficient reaction time or temperature. Monitor the hydrolysis step to ensure the complete disappearance of the intermediate amide.
-
Purification: If a small amount of the amide impurity persists, it can often be removed by recrystallization or chromatography. The difference in polarity between the carboxylic acid and the amide should allow for effective separation.
Troubleshooting Guide: Buchwald-Hartwig Amination Route
The Buchwald-Hartwig amination offers an alternative route, particularly when the SNAr reaction is not feasible. This palladium-catalyzed cross-coupling reaction pairs a 5-halopicolinic acid (or its ester) with morpholine.
dot
Caption: General workflow for the Buchwald-Hartwig amination synthesis of this compound and potential side reactions.
Common Issues and Solutions
Question: My Buchwald-Hartwig amination is giving me a low yield. What are the key parameters to optimize?
Answer:
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system and reaction conditions.[4]
-
Catalyst and Ligand Selection: This is arguably the most critical aspect. For electron-deficient substrates like halopyridines, bulky, electron-rich phosphine ligands are often required.[5] Consider ligands such as XPhos, SPhos, or RuPhos. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is also important.
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective. The optimal base is often substrate-dependent.
-
Solvent Purity: The solvent (commonly toluene, dioxane, or THF) must be anhydrous and deoxygenated. Impurities can poison the palladium catalyst.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure all reagents are added under an inert atmosphere (argon or nitrogen) and that the solvent has been properly degassed.
Question: I am observing a significant amount of a hydrodehalogenated byproduct (picolinic acid). What is causing this and how can I minimize it?
Answer:
Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations. It can arise from several pathways, including β-hydride elimination from an intermediate palladium-amide complex or reaction with trace water.
-
Ligand Choice: The ligand can influence the rate of reductive elimination versus side reactions. Experiment with different bulky phosphine ligands to find one that favors the desired C-N bond formation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions. However, this may also slow down the desired reaction, so optimization is necessary.
-
Reagent Purity: Ensure all reagents, especially the amine and solvent, are scrupulously dry.
| Parameter | Recommendation for Minimizing Hydrodehalogenation | Rationale |
| Ligand | Screen bulky, electron-rich phosphine ligands | Can favor reductive elimination over side reactions. |
| Temperature | Optimize for the lowest effective temperature | May disfavor side reaction pathways. |
| Moisture | Use anhydrous reagents and solvents | Reduces a potential source of protons for hydrodehalogenation. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: The choice of starting material depends on commercial availability, cost, and the chosen synthetic route. For the SNAr route, 5-chloro- or 5-fluoropicolinonitrile are often good choices due to the activating effect of the nitrile group and the good leaving group ability of chloride and fluoride. For the Buchwald-Hartwig route, 5-bromopicolinic acid or its methyl ester are common starting points.
Q2: How can I effectively purify the final product?
A2: Purification of this compound can typically be achieved by:
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be very effective.
-
Acid-Base Extraction: As an amino acid, the product's solubility is pH-dependent. You can often purify it by dissolving the crude material in a dilute aqueous base, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by acidifying the aqueous layer.
-
Chromatography: For challenging separations, column chromatography on silica gel may be necessary. A polar eluent system, often containing a small amount of acetic or formic acid to suppress tailing, is typically used. Reversed-phase HPLC can also be employed for high-purity requirements.[6][7][8]
Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the presence of the desired product and identifying potential byproducts by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity assessment. A reversed-phase C18 column with a buffered mobile phase is a common setup for analyzing picolinic acid derivatives.[9][10][11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
Q4: Can morpholine itself participate in side reactions?
A4: While generally a robust nucleophile, under certain conditions, particularly in palladium-catalyzed reactions, morpholine can be involved in side reactions. For instance, N-arylation of the palladium-bound phosphine ligand by morpholine has been observed as a catalyst deactivation pathway in some systems. However, with the appropriate choice of bulky ligands, this is often minimized.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline | Faculty of Science [b.aun.edu.eg]
- 3. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1072103-29-7 | Sigma-Aldrich [sigmaaldrich.com]
- 7. 羧酸 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. feradical.utsa.edu [feradical.utsa.edu]
- 10. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. helixchrom.com [helixchrom.com]
- 14. researchgate.net [researchgate.net]
troubleshooting guide for 5-Morpholinopicolinic acid crystallization
Answering the call for a specialized resource, this Technical Support Center provides a comprehensive troubleshooting guide for the crystallization of 5-Morpholinopicolinic acid. As a Senior Application Scientist, my goal is to blend foundational crystallization principles with practical, field-tested solutions. This guide is designed for autonomy, allowing you to navigate directly to the challenges you face in the lab.
Disclaimer: Specific crystallization protocols and solubility data for this compound (CAS: 1072103-29-7) are not extensively published.[1][2] The guidance provided here is based on the known physicochemical properties of its structural parents—picolinic acid and morpholine—and established principles of small molecule crystallization.[3][4] This guide serves as an expert starting point for developing a robust crystallization protocol.
Frequently Asked Questions (FAQs)
Q1: Where do I even begin? How do I select a suitable solvent for this compound?
The choice of solvent is the most critical parameter for successful crystallization.[5] The cardinal rule is that an ideal solvent should dissolve the compound readily at elevated temperatures but poorly at ambient or lower temperatures.[6]
Causality: The principle of "like dissolves like" is your starting point.[7] this compound possesses a polar picolinic acid core and a polar morpholine moiety, making it a polar molecule. Therefore, polar solvents are the most logical candidates.[8] Studies on the parent compound, picolinic acid, show it is highly soluble in polar protic solvents like water and ethanol, and less soluble in polar aprotic solvents like acetonitrile.[3][9][10]
Recommended Action: Begin by screening a range of polar solvents. Use a small amount of your compound (~20-30 mg) for each test.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Type | Boiling Point (°C) | Expected Solubility (Hot) | Expected Solubility (Cold) | Comments |
|---|---|---|---|---|---|
| Water | Polar Protic | 100 | High | Moderate to Low | High polarity may retain some solubility even when cold. Potential for hydrate formation. |
| Ethanol | Polar Protic | 78 | High | Low | Often an excellent choice for compounds with hydrogen bonding capabilities. |
| Methanol | Polar Protic | 65 | Very High | Moderate | Lower boiling point can be a drawback; may be too good a solvent, leading to low yield.[7] |
| Isopropanol | Polar Protic | 82 | High | Low | Good alternative to ethanol with a slightly higher boiling point. |
| Acetonitrile | Polar Aprotic | 82 | Moderate | Very Low | Lower solubility of picolinic acid in this solvent suggests it could be a good candidate.[3] |
| Ethyl Acetate | Moderately Polar | 77 | Moderate to Low | Very Low | May not be polar enough, but worth testing. Often used in solvent pairs.[6] |
If a single solvent isn't ideal, a solvent-pair system is the next logical step.[8] Dissolve the compound in a "good" solvent (e.g., ethanol) at its boiling point, then add a "poor" solvent (e.g., water or hexane, provided it's miscible) dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat gently to clarify and then allow to cool.[11][12]
Q2: I've cooled my solution, but no crystals have formed. What's happening?
This is a common issue indicating that the solution is not sufficiently supersaturated or that nucleation has not been initiated.[5] Crystallization is a two-step process: nucleation (the initial formation of stable crystal seeds) and growth. Without nucleation, even a supersaturated solution can remain in a metastable state.
Recommended Actions to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[13][14]
-
Mechanism: This action creates microscopic scratches on the glass surface, which act as nucleation sites by providing a template for crystal growth.[14]
-
-
Seeding: Add a single, tiny crystal of your pure this compound (if available) to the cold solution.[15]
-
Mechanism: A seed crystal bypasses the initial nucleation energy barrier, providing a pre-formed template for other molecules to deposit onto.[14]
-
-
Reduce Solvent Volume: If the solution is not sufficiently concentrated, gently heat it to evaporate a portion of the solvent, then allow it to cool again.[5][14] Be careful not to evaporate too much, which could cause the compound to "crash out" as a powder.
-
Flash Cooling: Place the flask in an ice bath or refrigerator for a short period. This rapid temperature drop can sometimes shock the system into nucleation. However, be aware that rapid cooling often leads to smaller, less pure crystals.[5]
Q3: My compound separated as a liquid instead of a solid. What is "oiling out" and how do I fix it?
"Oiling out" is the separation of the solute as a liquid phase (an oil) rather than a crystalline solid.[5] This is a frustrating but solvable problem that typically occurs under specific conditions.
Primary Causes & The Science Behind Them:
-
High Solute Concentration: The solution is too supersaturated, causing the solute to separate before it can organize into a crystal lattice.
-
Rapid Cooling: The solution is cooled too quickly, passing through the supersaturation zone into a region where the liquid-liquid phase separation is kinetically favored over solid nucleation.[16]
-
Melting Point Depression: The melting point of the solute is below the temperature of the solution. This can be exacerbated by the presence of impurities, which can cause freezing-point depression.[17]
-
Inappropriate Solvent: The solvent may be too non-polar for the compound, leading to immiscibility at high concentrations.[17]
Troubleshooting Workflow for Oiling Out:
Q4: I got a solid, but it's a fine powder or very small needles. How can I get larger, higher-quality crystals?
The formation of powder or very fine needles typically indicates that the rate of nucleation far exceeded the rate of crystal growth.[5] This happens when a solution becomes supersaturated too quickly, leading to the simultaneous formation of countless tiny crystals rather than the slow, ordered growth of a few larger ones.
The Key is Slower Crystallization:
-
Reduce the Rate of Cooling: Slow cooling is paramount. A solution that cools over several hours or even days will yield larger and more perfect crystals than one cooled in minutes.[18] Insulate your flask to slow heat loss.
-
Reduce Supersaturation: Use slightly more solvent to ensure the solution is not oversaturated. The goal is to reach the point of saturation slowly as the temperature decreases.
-
Use a Different Solvent System: Sometimes the choice of solvent inherently favors rapid nucleation. Experiment with a different solvent or a solvent pair that provides a more gradual change in solubility with temperature.[6]
Troubleshooting Summary Table
Table 2: Quick Reference Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
|---|---|---|
| No Crystals Form | - Insufficient supersaturation- Nucleation barrier not overcome | - Scratch the flask with a glass rod[13][14]- Add a seed crystal[14][15]- Reduce solvent volume by evaporation[5]- Cool to a lower temperature |
| "Oiling Out" | - Solution is too concentrated- Cooling is too rapid- Presence of impurities- Compound melting point is below solution temperature[5][17] | - Re-heat, add more solvent, and cool very slowly[5][11]- Try a solvent with a lower boiling point- Further purify the compound before crystallization |
| Poor Crystal Quality (Powder, small needles) | - Nucleation rate is too high- Rapid cooling or evaporation- Presence of impurities that inhibit growth[19][20] | - Decrease the level of supersaturation (use more solvent)- Ensure slow cooling by insulating the flask- Try a different solvent or solvent mixture |
| Low Yield | - Too much solvent was used- Premature filtration before crystallization was complete | - Concentrate the mother liquor (the remaining solution) to recover more compound[5]- Ensure the solution is cooled sufficiently and for an adequate amount of time |
| Colored Crystals (when pure compound is white) | - Colored impurities are trapped in the crystal lattice | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb your compound. |
Core Experimental Protocol: Recrystallization of this compound
This protocol outlines the essential steps for purifying your compound.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar and your chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the compound just dissolves completely. Using the minimum amount of hot solvent is key to ensuring a good yield.
-
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper into a pre-heated flask.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Disturbing the flask during this stage can lead to the formation of smaller crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the compound from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces.
-
Drying: Transfer the crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a temperature well below the compound's melting point.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1072103-29-7|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. quora.com [quora.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. homework.study.com [homework.study.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. brainly.com [brainly.com]
- 16. mt.com [mt.com]
- 17. reddit.com [reddit.com]
- 18. unifr.ch [unifr.ch]
- 19. mdpi.com [mdpi.com]
- 20. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
Technical Support Center: Scaling Up the Synthesis of 5-Morpholinopicolinic Acid
Welcome to the technical support center for the synthesis of 5-Morpholinopicolinic acid. This guide is designed for researchers, chemists, and process development professionals who are working on or scaling up this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge for the synthesis of this compound.
Q1: What is the most effective and scalable method for synthesizing this compound?
A1: The most robust and widely adopted method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[1][2] This reaction forms the crucial carbon-nitrogen (C-N) bond between the pyridine ring and the morpholine moiety. It is highly valued for its functional group tolerance and broad substrate scope, making it superior to harsher, classical methods like nucleophilic aromatic substitution (SNAr).[1][3]
Q2: What are the essential starting materials and reagents for this synthesis?
A2: The core components for a successful Buchwald-Hartwig synthesis of this compound are:
-
Aryl Halide: 5-Bromo- or 5-chloropicolinic acid. While 5-iodopicolinic acid would be more reactive, it is often less commercially attractive. 5-bromopicolinic acid offers a good balance of reactivity and cost. Aryl chlorides are typically the most challenging to work with.[4][5]
-
Amine: Morpholine.
-
Catalyst System: This consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. Alternatively, a pre-formed palladium-ligand complex (precatalyst) can be used for better consistency.[2][5]
-
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄).[4][6]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.[7]
Part 2: Troubleshooting Guide: From Lab Scale to Pilot Plant
Encountering issues during a synthesis, especially during scale-up, is common. This guide provides a systematic approach to diagnosing and solving problems.
Issue 1: Low or No Conversion to Product
Q3: My reaction has stalled, showing low conversion of the 5-halopicolinic acid. What are the primary causes and how can I fix this?
A3: Low or no conversion is the most common issue and can usually be traced back to one of four areas: the catalyst system, the reagents, the reaction conditions, or the setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Causality Explained:
-
Catalyst Inactivity: The active catalyst is a Pd(0) species, which is sensitive to oxygen. Incomplete exclusion of air can lead to oxidation and deactivation. Using pre-catalysts, which are more stable Pd(II) complexes, often provides more reproducible results as they generate the active Pd(0) species in situ.[5]
-
Ligand Choice: The ligand is critical. For less reactive aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary to promote the difficult oxidative addition step.[3][4] For more reactive aryl bromides, older generation ligands like BINAP or DPPF may be sufficient.[1][3]
-
Base Selection: The base's role is to form the active amine nucleophile.[4] A base that is too weak may not be effective, while an overly strong base like NaOtBu can be sensitive to moisture or promote side reactions with sensitive substrates.[5][6]
Issue 2: Side Product Formation
Q4: My analysis shows significant formation of picolinic acid (hydrodehalogenation) instead of my desired product. How can I suppress this side reaction?
A4: Hydrodehalogenation is a common side reaction where the aryl halide is reduced. It can arise from β-hydride elimination from the palladium-amide intermediate or from other pathways.[1]
-
Cause: This is often exacerbated by high temperatures or certain ligand/base combinations.
-
Solution:
-
Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-90 °C).
-
Change the Ligand: Some ligands are more prone to promoting pathways that lead to hydrodehalogenation. Screening different ligands can identify a more selective system.
-
Ensure Anhydrous Conditions: Water can be a proton source for the reduction. Rigorously dry all reagents and solvents.
-
Q5: I'm observing high molecular weight impurities, possibly from dimerization of my starting material. Why is this happening?
A5: Dimerization or other coupling side reactions can occur, particularly at high catalyst loadings or if the reaction stalls.
-
Cause: These side reactions can be catalyzed by the palladium complex itself.
-
Solution:
-
Optimize Catalyst Loading: While tempting to add more catalyst to a slow reaction, this can sometimes increase side product formation. Perform an optimization screen to find the lowest effective catalyst loading (typically 0.5 - 2 mol%).
-
Control Reagent Stoichiometry: Ensure you are not using a large excess of the aryl halide. A slight excess of the amine (e.g., 1.1-1.2 equivalents) is common.
-
Part 3: Protocol Optimization and Data
Effective scale-up requires careful selection of reaction parameters. The tables below summarize key variables.
Table 1: Catalyst System Selection Guide
| Ligand Type | Example(s) | Typical Substrate | Advantages | Disadvantages |
| Bidentate Phosphines | BINAP, DPPF | Aryl Iodides, Bromides | Well-established, good for many standard couplings.[1] | Often ineffective for challenging aryl chlorides.[3] |
| Bulky Biarylphosphines | XPhos, RuPhos, BrettPhos | Aryl Chlorides, Sulfonates | High reactivity, broad scope, allows for lower temperatures.[3] | Higher cost, proprietary. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Aryl Chlorides | Highly active, thermally stable.[8] | Can be more sensitive to air/moisture during setup. |
Table 2: Common Bases and Solvents
| Reagent | Type | pKa (of conjugate acid) | Key Considerations |
| Bases | |||
| Sodium tert-butoxide (NaOtBu) | Strong Alkoxide | ~19 | Very effective but highly hygroscopic and can degrade sensitive functional groups.[6] |
| Potassium Phosphate (K₃PO₄) | Weak Inorganic | ~12.3 | Good for substrates with base-sensitive groups; less hygroscopic. |
| Cesium Carbonate (Cs₂CO₃) | Weak Inorganic | ~10.3 | Good solubility in organic solvents, mild conditions.[6] |
| Solvents | |||
| Toluene | Aromatic Hydrocarbon | N/A | High boiling point, good for heat transfer. A common choice for scale-up. |
| 1,4-Dioxane | Ether | N/A | Excellent solvent for many couplings but has safety/environmental concerns.[2][7] |
| 2-Methyl-THF | Ether | N/A | A greener, safer alternative to THF and Dioxane. |
Part 4: Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound (Illustrative)
This protocol is a representative starting point for optimization.
Caption: Workflow for laboratory synthesis.
Detailed Steps:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromopicolinic acid (1.0 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.022 eq), and finely powdered potassium phosphate (2.1 eq).
-
Inerting: Seal the flask with a septum and purge with argon for 15 minutes.
-
Solvent/Reagent Addition: Add anhydrous, degassed toluene via cannula. Then, add morpholine (1.2 eq) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing via TLC or HPLC until the 5-bromopicolinic acid is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel. Separate the layers. The product, being amphoteric, may be in either layer. A common method is to acidify the aqueous layer with 1M HCl to a pH of ~2-3.[9] This will protonate the pyridine nitrogen and precipitate the zwitterionic product.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of cold water followed by a non-polar solvent (like hexane) to aid drying. Dry the solid under vacuum to yield this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. jk-sci.com [jk-sci.com]
- 5. reddit.com [reddit.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. EP2982759B1 - Method for purifying quinolinic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Morpholinopicolinic Acid by Recrystallization
Welcome to the technical support center for the purification of 5-morpholinopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for the recrystallization of this compound. As direct, empirical solubility data for this compound is not widely published, this guide emphasizes rational solvent selection based on chemical principles and provides a systematic approach to developing a robust purification protocol.
I. Understanding the Molecule: this compound
This compound is a heterocyclic compound featuring a pyridinecarboxylic acid backbone substituted with a morpholine ring. Its structure dictates its physicochemical properties, which are crucial for developing a purification strategy.
-
Polarity: The presence of the carboxylic acid group, the pyridine nitrogen, and the oxygen and nitrogen atoms in the morpholine ring make it a highly polar molecule.
-
Hydrogen Bonding: The carboxylic acid group provides a hydrogen bond donor and acceptor, while the nitrogen and oxygen atoms are hydrogen bond acceptors. This suggests that protic solvents capable of hydrogen bonding will be effective at dissolving the compound.
-
Ionic Character: As a carboxylic acid, the compound's solubility will be highly dependent on pH. In acidic solutions, it will be protonated and less polar, while in basic solutions, it will form a carboxylate salt, which is significantly more water-soluble.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 208.21 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1072103-29-7 | --INVALID-LINK--[1] |
| Storage | 2-8°C, Sealed in dry | --INVALID-LINK--[2] |
II. Recrystallization Workflow: A Step-by-Step Guide
This protocol outlines a systematic approach to developing a recrystallization procedure for this compound.
Caption: A generalized workflow for developing a recrystallization protocol.
Experimental Protocol:
-
Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each tube at room temperature. Solvents to test should span a range of polarities (see Solvent Selection section below).
-
Observe the solubility. An ideal single solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[3]
-
If no single solvent is ideal, select a "solvent/antisolvent" pair: a solvent in which the compound is highly soluble and a miscible solvent in which it is poorly soluble.[3]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a solvent pair) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization and removes particulate matter.
-
-
Cooling & Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration, for example, using a Büchner funnel.
-
-
Washing:
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
-
Purity & Yield Analysis:
III. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
IV. Frequently Asked Questions (FAQs)
Q1: Which solvent should I start with for the recrystallization of this compound?
A1: Based on the "like dissolves like" principle, polar solvents are the best starting point.[1] Given that the related picolinic acid is highly soluble in water, less so in ethanol, and even less in acetonitrile, a good starting point would be to test alcohols (like ethanol or isopropanol) or a mixture of an alcohol with water.[6][7] The pH of the aqueous solution will significantly impact solubility; for recrystallization of the neutral carboxylic acid, it is best to work under neutral or slightly acidic conditions.[8]
Recommended Solvents for Initial Screening:
-
Water (be mindful of pH)
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Ethanol/Water mixtures
-
Isopropanol/Heptane mixtures (a polar solvent with a non-polar anti-solvent)
Q2: My compound has oiled out instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of solid crystals. This is often due to a highly concentrated solution or too rapid cooling. To resolve this, reheat the solution, add a small amount of additional solvent to decrease the saturation, and allow it to cool much more slowly. If the problem persists, consider a solvent with a lower boiling point.[9]
Q3: The recovered crystals are still colored. How can I remove colored impurities?
A3: If the colored impurity is present in a small amount and has a different solubility profile, a second recrystallization should improve purity. If the impurity is non-polar and adsorbed to your polar product, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb your desired compound, reducing the yield.
Q4: How do I know if my recrystallized this compound is pure?
A4: Purity should be assessed by a combination of methods. A sharp melting point is a good indicator of purity. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is an excellent technique to detect and quantify impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the compound and reveal the presence of any residual solvents or impurities with protons that are distinct from your product.[4]
Q5: What are the primary safety precautions when handling this compound?
A5: While specific hazard data for this compound is limited, it should be handled with care in a well-ventilated fume hood.[1] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[10] Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, wash the affected area thoroughly with water.[1]
V. References
-
Guidechem. (n.d.). This compound (cas 1072103-29-7) SDS/MSDS download. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 2-Morpholinopyrimidine-5-carboxylic acid. Retrieved from --INVALID-LINK--
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from --INVALID-LINK--
-
Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 1072103-29-7|this compound. Retrieved from --INVALID-LINK--
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from --INVALID-LINK--
-
Piana, M., et al. (2018). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. Molecules, 23(11), 2791. Retrieved from --INVALID-LINK--
-
Carroll, A. R., et al. (2012). Recent advancements in HPLC-NMR and applications for natural product profiling and identification. Natural Product Reports, 29(2), 245-265. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2011). HPLC-NMR Spectroscopy. RSC Drug Discovery Series. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
Martins, M. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023, February). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from --INVALID-LINK--
-
MDPI. (2022). An updated review on morpholine derivatives with their pharmacological actions. Molecules, 27(15), 4871. Retrieved from --INVALID-LINK--
-
Matos, J. S., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1056. Retrieved from --INVALID-LINK--
References
- 1. Page loading... [guidechem.com]
- 2. 1072103-29-7|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. actylislab.com [actylislab.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. fishersci.be [fishersci.be]
Technical Support Center: Synthesis of 5-Morpholinopicolinic Acid
Welcome to the technical support center for the synthesis of 5-Morpholinopicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on the primary synthetic route: the nucleophilic aromatic substitution (SNAr) of 5-bromo-2-picolinic acid with morpholine.
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 5-halopicolinic acid, typically 5-bromo-2-picolinic acid, with morpholine in the presence of a base and often a catalyst.[1][2] A well-established catalytic method for this C-N bond formation is the Buchwald-Hartwig amination.[1][3][4][5]
Q2: Why is the nucleophilic attack favored at the 5-position of the picolinic acid ring?
Nucleophilic aromatic substitution on pyridine rings is regioselective, with a strong preference for attack at the C2 and C4 positions (ortho and para to the ring nitrogen).[6] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance.[6][7] In the case of 5-bromo-2-picolinic acid, the carboxyl group is at C2 and the leaving group (bromo) is at C5. While the C2 and C6 positions are the most activated, substitution at the C5 position is feasible, often requiring heat or catalysis to proceed efficiently. The presence of the carboxyl group at C2 also influences the ring's electronics.
Q3: What are the expected major impurities in this synthesis?
During the synthesis, you can anticipate several potential impurities. Proactive identification is key to a successful purification strategy.
| Impurity Name | Structure | Common Cause |
| 5-Bromo-2-picolinic acid | Starting Material | Incomplete reaction |
| 4-Morpholinopyridine | Decarboxylation Product | Excessive heat during reaction or workup |
| This compound ethyl ester | Ester Impurity | Incomplete hydrolysis if starting from an ester |
| Bis-morpholino species | Side-reaction Product | Unlikely, but possible under harsh conditions |
Q4: Which analytical techniques are best for monitoring reaction progress and purity?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust method for both monitoring the reaction and assessing the final product's purity. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks of reaction progress. For structural confirmation of the final product and key impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Section 2: Troubleshooting Guide: Impurity Profiling & Mitigation
This section provides a problem-oriented approach to dealing with specific impurities.
Problem 1: Significant amount of unreacted 5-bromo-2-picolinic acid remains.
Probable Cause & Mechanistic Insight
This issue points to an incomplete reaction. The SNAr reaction on the pyridine ring, especially at the 5-position, can be sluggish without proper activation or catalysis. The reaction rate is dependent on several factors:
-
Insufficient Temperature: The activation energy for the SNAr reaction may not be met.
-
Ineffective Base: The base may not be strong enough to facilitate the reaction, which often involves deprotonation steps or neutralizing generated HBr.
-
Catalyst Inactivity (if using Buchwald-Hartwig): The palladium catalyst may be inactive or poisoned, or the ligand choice may be suboptimal.[2] Bulky, electron-rich phosphine ligands are often required to enhance reaction efficiency.[3]
Solutions & Protocols
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in increments of 10-15 °C, monitoring for decomposition.
-
Base: Switch to a stronger, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or an organic base like DBU.
-
Solvent: Ensure reactants are fully dissolved. Aprotic polar solvents like DMF, DMSO, or NMP are typically effective.
-
-
Implement Catalysis (Buchwald-Hartwig Amination): If not already using a catalyst, this is highly recommended. The Buchwald-Hartwig amination has revolutionized C-N bond formation.[1][2]
-
To an oven-dried reaction vessel, add 5-bromo-2-picolinic acid (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add a base, such as Cs₂CO₃ (2.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Add morpholine (1.2-1.5 eq) via syringe.
-
Heat the reaction mixture (e.g., 80-110 °C) with stirring and monitor by TLC or HPLC until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through celite to remove the catalyst.
-
Proceed with an aqueous workup and purification.
-
Troubleshooting Workflow: Incomplete Reaction
Caption: Decision tree for troubleshooting low yield.
Problem 2: Presence of a significant, less polar impurity identified as 4-Morpholinopyridine.
Probable Cause & Mechanistic Insight
This impurity is the result of decarboxylation, the loss of the -COOH group as CO₂. Picolinic acids (pyridine-2-carboxylic acids) are known to undergo thermal decarboxylation.[8][9] The reaction proceeds through a zwitterionic intermediate and is often facilitated by heat. This process is known as the Hammick reaction.[10][11] High reaction temperatures or prolonged heating during workup (e.g., distillation) can promote this side reaction.
Solutions & Protocols
-
Lower Reaction Temperature: The most effective solution is to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Catalysis is key here, as it often allows for lower reaction temperatures compared to uncatalyzed SNAr.
-
Careful Workup: Avoid excessive heat during solvent removal. Use a rotary evaporator at moderate temperatures. If distillation is used for purification of an intermediate, use vacuum distillation to lower the boiling point.
Impurity Formation: Decarboxylation
Caption: Formation of decarboxylation impurity via heating.
-
Purification Strategy: Since 4-morpholinopyridine is basic and non-acidic, it can be effectively removed from the acidic product via an acid-base extraction.
-
Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous base solution (e.g., 1M NaOH or NaHCO₃). The desired acidic product will move into the aqueous layer as its carboxylate salt, while the neutral/basic impurity remains in the organic layer.
-
Separate the aqueous layer.
-
Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1M HCl) until the pH is ~3-4, or until precipitation is complete.
-
Collect the precipitated pure this compound by filtration, wash with cold water, and dry under vacuum.
-
Problem 3: Presence of an ester impurity (e.g., ethyl or methyl ester).
Probable Cause & Mechanistic Insight
This impurity arises when the synthesis starts with an esterified picolinic acid (e.g., ethyl 5-bromo-2-picolinate) and the final hydrolysis step is incomplete. Alkaline hydrolysis of esters is a reversible reaction, and factors like insufficient base, low temperature, or short reaction time can lead to incomplete conversion.[12]
Solutions & Protocols
-
Drive Hydrolysis to Completion: Ensure the final saponification/hydrolysis step is complete.
-
Stoichiometry: Use a sufficient excess of base (e.g., 2-3 equivalents of NaOH or LiOH).
-
Temperature & Time: Heat the reaction mixture (e.g., 60-80 °C) and monitor by HPLC until the ester peak is no longer observed.
-
Co-solvent: If the ester has poor water solubility, adding a co-solvent like THF or ethanol can improve reaction rates.
-
Dissolve the crude product containing the ester impurity in a mixture of water and a co-solvent (e.g., THF, 3:1).
-
Add NaOH (2.5 eq) and heat the mixture to 60 °C.
-
Stir vigorously and monitor the disappearance of the ester spot/peak by TLC/HPLC (typically 2-4 hours).
-
Once complete, cool the mixture and remove the organic co-solvent under reduced pressure.
-
Proceed with the acidification and precipitation steps as described in the acid-base purification protocol above.
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. youtube.com [youtube.com]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Hammick reaction - Wikipedia [en.wikipedia.org]
- 11. Decarboxylation - Wikipedia [en.wikipedia.org]
- 12. US2630434A - Purification and hydrolysis of esters of folic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Selection for 5-Morpholinopicolinic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Morpholinopicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important synthetic transformation. The synthesis of this compound is most commonly achieved via a palladium-catalyzed C-N cross-coupling reaction, known as the Buchwald-Hartwig amination.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the selection of catalytic components for the Buchwald-Hartwig amination of a 5-halopicolinic acid with morpholine.
Q1: What is the standard catalytic system for synthesizing this compound?
A1: The most effective and widely used method is the palladium-catalyzed Buchwald-Hartwig amination.[1][2] A standard system consists of three core components:
-
Palladium Source: Typically a Pd(0) or Pd(II) precatalyst.
-
Phosphine Ligand: A bulky, electron-rich ligand is crucial for catalytic activity.
-
Base: A non-nucleophilic base is required to facilitate the catalytic cycle.
The reaction involves coupling a 5-halopicolinic acid (e.g., 5-bromo- or 5-chloropicolinic acid) with morpholine in an anhydrous, aprotic solvent under an inert atmosphere. The judicious selection of these three components is paramount for achieving high yield and purity.[3]
Q2: How do I choose the right palladium source? Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst?
A2: While simple palladium salts like Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species, which can be inefficient and lead to higher catalyst loadings and inconsistent results.[4][5]
For improved reliability and activity, especially on a larger scale, using well-defined palladacycle precatalysts (e.g., G3- or G4-type precatalysts) is highly recommended.[4] These precatalysts are air-stable and rapidly form the active monoligated Pd(0) species upon exposure to a base, leading to more reproducible and efficient reactions, often at lower catalyst loadings.[4]
Q3: The choice of ligand seems critical. Which class of ligands is most effective for this transformation?
A3: Ligand selection is arguably the most critical parameter for a successful Buchwald-Hartwig reaction.[3][6] For coupling an electron-deficient heteroaryl halide like 5-halopicolinic acid with a secondary cyclic amine like morpholine, bulky, electron-rich biaryl monophosphine ligands are the gold standard.[7]
These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[1][7] Excellent starting points for ligand screening include:
-
XPhos: A highly versatile and sterically demanding ligand effective for a wide range of substrates, including heteroaryl chlorides.[8]
-
RuPhos: Often shows high reactivity for the arylation of secondary amines.[2][9]
-
BrettPhos: Known for enabling the selective monoarylation of primary amines but also highly effective for many other couplings.[8][9]
The optimal ligand must be determined empirically, as subtle electronic and steric differences between the substrate and ligand can significantly impact reaction outcomes.
Q4: What is the role of the base, and how does the acidic proton of the picolinic acid affect my choice?
A4: The base plays a crucial role in the catalytic cycle, most likely by deprotonating the palladium-amine complex to form the palladium-amido intermediate, which precedes reductive elimination.[10][11] The choice of base is highly context-dependent.[11]
The presence of the carboxylic acid on your substrate adds a layer of complexity. A strong base is required for the C-N coupling, but it will also deprotonate the carboxylic acid. Therefore, at least two equivalents of base are necessary: one for the substrate and one for the catalytic cycle.
Commonly used bases include:
-
Sodium tert-butoxide (NaOtBu): A very strong and common base for these couplings.[2][4]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): Weaker inorganic bases that can be effective, particularly if the substrate has base-sensitive functional groups.[12] Reactions with these bases may require higher temperatures.[4]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that is particularly effective for coupling unprotected N-H heterocycles and can be a good choice here.[2]
The solubility of the base is also a factor; inorganic bases like carbonates can lead to heterogeneous mixtures, where agitation rates can impact reproducibility.[4]
Q5: Which solvents are recommended, and what precautions should I take?
A5: The most common solvents for Buchwald-Hartwig aminations are anhydrous, aprotic solvents that can solubilize the reactants and catalytic species.[6][13] Recommended options include:
-
Toluene
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
It is absolutely critical to use anhydrous and deoxygenated solvents .[2] Water and oxygen can lead to catalyst decomposition (forming inactive palladium black) and promote side reactions like hydrodehalogenation.[2][14] Solvents should be freshly distilled or sourced from a system that ensures low water and oxygen content. The role of the solvent is not passive; its polarity can influence the catalytic species and reaction pathway.[15][16]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a logical path to their resolution.
Q1: My reaction shows low or no conversion of the 5-halopicolinic acid. What are the likely causes and solutions?
A1: This is a common issue with several potential root causes. A systematic approach is the key to diagnosis.
-
Cause 1: Inactive Catalyst. The Pd(0) catalyst is not forming or is being deactivated.
-
Cause 2: Inappropriate Ligand. The chosen ligand may not be optimal for this specific substrate-amine combination.
-
Cause 3: Incorrect Base. The base may be too weak or poorly soluble.
-
Solution: If using a weaker base like K₂CO₃, switch to a stronger base such as NaOtBu or LiHMDS.[2] Remember to use at least 2 equivalents to account for the acidic proton on the picolinic acid.
-
-
Cause 4: Low Temperature. The reaction may require more thermal energy to overcome the activation barrier.
Q2: I am observing the formation of a black precipitate (palladium black) and the reaction has stalled. What does this mean?
A2: The appearance of a black precipitate is a strong indicator of catalyst decomposition.[14] The active, soluble Pd(0) catalyst has agglomerated into inactive, elemental palladium metal.
-
Cause 1: Presence of Oxygen. Trace oxygen is a primary culprit for catalyst deactivation.
-
Solution: Improve your inert gas technique. Ensure all reagents, solvents, and the reaction vessel are thoroughly purged with nitrogen or argon. Use degassed solvents.[2]
-
-
Cause 2: Presence of Water. Water can lead to catalyst decomposition and unwanted side reactions.[14]
-
Solution: Use strictly anhydrous solvents and ensure all glassware is oven-dried. Dry solid reagents in a vacuum oven before use.[2]
-
-
Cause 3: Unstable Ligand/Catalyst Complex. At high temperatures, the ligand may dissociate from the palladium, leading to decomposition.
-
Solution: Consider lowering the reaction temperature.[2] You can also try slightly increasing the ligand-to-palladium ratio to ensure the metal center remains coordinated.
-
Q3: My reaction works with 5-bromopicolinic acid but fails with 5-chloropicolinic acid. How should I adjust the protocol?
A3: This is expected behavior. Aryl chlorides are significantly less reactive than aryl bromides in oxidative addition, which is often the rate-determining step.[6][11] Overcoming this higher activation barrier requires a more robust catalytic system.
-
Solution 1: Change the Ligand. This is the most effective strategy. More electron-rich and sterically hindered ligands are needed to promote the oxidative addition of aryl chlorides. Ligands like XPhos or BrettPhos are specifically designed for this purpose.[8]
-
Solution 2: Use a Stronger Base. A stronger base like NaOtBu or LiHMDS is often required for less reactive electrophiles.[2]
-
Solution 3: Increase Temperature. Higher temperatures (e.g., >100 °C) may be necessary to drive the reaction to completion.
Q4: I am struggling with poor reproducibility. One batch works well, while the next gives a low yield. What should I check?
A4: Poor reproducibility in organometallic reactions often points to trace impurities or subtle variations in setup.[6]
-
Check 1: Reagent Purity. Ensure the purity of your 5-halopicolinic acid and morpholine. Trace impurities can act as catalyst poisons.[14]
-
Check 2: Solvent Quality. Use a fresh bottle of anhydrous solvent or a freshly purified batch for each reaction. The quality of "anhydrous" solvents can degrade over time, especially after the bottle has been opened.
-
Check 3: Inert Atmosphere Integrity. Small leaks in your inert gas setup can introduce enough oxygen to affect the reaction. Re-check all seals and connections.
-
Check 4: Stirring/Agitation. If using a heterogeneous base like K₂CO₃, the stirring rate can affect the reaction rate. Ensure consistent and vigorous stirring.[4]
Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst System Screening
This protocol provides a framework for efficiently screening different combinations of ligands and bases to find the optimal conditions for your specific substrate.
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromopicolinic acid (1.0 equiv), the phosphine ligand (0.04 equiv), and the palladium precatalyst (e.g., G3-XPhos, 0.02 equiv).
-
Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.
-
Add the base (e.g., NaOtBu, 2.2 equiv) to the vial under a positive pressure of inert gas.
-
Add morpholine (1.2 equiv) via syringe.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1 M) via syringe.
-
Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
Data Summary Tables
The following tables present hypothetical but representative data for optimizing the synthesis of this compound from 5-bromopicolinic acid.
Table 1: Comparison of Ligand Performance
| Entry | Ligand (2 mol%) | Pd Source (1 mol%) | Base (2.2 eq) | Temp (°C) | Time (h) | Yield (%) |
| 1 | P(o-tol)₃ | Pd₂(dba)₃ | NaOtBu | 100 | 12 | <10 |
| 2 | BINAP | Pd(OAc)₂ | Cs₂CO₃ | 100 | 12 | 45 |
| 3 | RuPhos | G3-RuPhos | NaOtBu | 100 | 4 | 88 |
| 4 | XPhos | G3-XPhos | NaOtBu | 100 | 2 | >95 |
| 5 | BrettPhos | G3-BrettPhos | K₂CO₃ | 110 | 8 | 75 |
Conditions: 5-bromopicolinic acid (1 mmol), morpholine (1.2 mmol), Pd source (0.01 mmol), Ligand (0.02 mmol), Base (2.2 mmol), Toluene (10 mL).
Table 2: Effect of Base on Reaction Yield with XPhos Ligand
| Entry | Base (2.2 eq) | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 110 | 12 | 62 |
| 2 | K₂CO₃ | 110 | 12 | 71 |
| 3 | Cs₂CO₃ | 100 | 8 | 85 |
| 4 | NaOtBu | 100 | 2 | >95 |
| 5 | LiHMDS | 100 | 3 | 92 |
Conditions: 5-bromopicolinic acid (1 mmol), morpholine (1.2 mmol), G3-XPhos (1 mol%), Toluene (10 mL).
Catalytic Cycle Visualization
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. research.rug.nl [research.rug.nl]
- 9. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Molecules: A Comparative Guide to 5-Morpholinopicolinic Acid and Picolinic Acid in Research
In the vast landscape of molecular biology and drug discovery, the pyridine carboxylic acid scaffold stands out as a "privileged" structure, giving rise to a multitude of bioactive compounds. This guide delves into a compelling comparison between two members of this family: the endogenous tryptophan metabolite, picolinic acid, and its potent synthetic derivative, 5-Morpholinopicolinic acid (5-MPA). While sharing a common structural backbone, their research applications and mechanisms of action are worlds apart. This guide will explore these differences, providing researchers with the context, experimental frameworks, and mechanistic insights needed to effectively utilize these compounds in their work.
We will journey from the broad, physiological roles of the natural metabolite to the highly specific, targeted activity of its synthetic counterpart, illustrating how subtle chemical modifications can unlock entirely new avenues of scientific inquiry.
Part 1: Picolinic Acid - The Endogenous Pleiotropic Modulator
Picolinic acid is not a synthetic stranger to our biology; it is an endogenously produced metabolite of the essential amino acid L-tryptophan.[1][2] It is synthesized via the kynurenine pathway, which accounts for over 95% of tryptophan turnover.[2] This pathway is a critical source of various neuroactive and immunomodulatory molecules.
Biosynthesis via the Kynurenine Pathway
The formation of picolinic acid is an offshoot of the main pathway leading to NAD+ synthesis. It is enzymatically derived from the unstable intermediate, 2-amino-3-carboxymuconate semialdehyde. This shared origin with other neuroactive compounds like the neurotoxin quinolinic acid suggests a complex regulatory role within the central nervous system and beyond.[2][3]
Caption: Simplified Kynurenine Pathway showing the synthesis of Picolinic Acid.
Key Biological Roles and Research Applications
Picolinic acid's functions are multifaceted, making it a subject of interest in neurobiology, immunology, and virology.
-
Neuroprotection: It has been shown to possess neuroprotective properties, notably by antagonizing the neurotoxic effects of quinolinic acid, another metabolite from the same pathway.[2][4] This has spurred research into its role in inflammatory disorders of the central nervous system.[1]
-
Immunomodulation: Picolinic acid is a key mediator of immunosuppression by cells expressing the enzyme indoleamine 2,3-dioxygenase (IDO).[5] It can suppress the proliferation and metabolic activity of CD4+ T cells, inducing a state of anergy without affecting cell viability.[5] It also has macrophage-activating properties and can reciprocally regulate chemokine systems with IFN-γ.[6]
-
Metal Chelation & Zinc Transport: One of its most well-characterized roles is as a chelating agent for divalent metal ions, particularly zinc (Zn2+).[7][8] This property is believed to be fundamental to its role in facilitating zinc absorption from the intestine.[9][10] Zinc picolinate is a common dietary supplement valued for its high bioavailability.[8][11] This ionophoric activity has been explored as a strategy to "smuggle" zinc into cancer cells, where elevated zinc levels can induce cell death.[7]
-
Antiviral Activity: More recently, picolinic acid has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and Influenza A virus.[12][13] Its mechanism involves disrupting the viral envelope, thereby inhibiting viral entry and membrane fusion events.[12][13]
Part 2: this compound - The Precision-Targeted Synthetic Inhibitor
In stark contrast to its parent molecule, this compound (5-MPA), also known as HIF-1α-IN-5, is a synthetic compound designed for a highly specific purpose: the potent inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[12][14] The addition of the morpholine moiety, a common heterocycle in medicinal chemistry, is a classic strategy to enhance biological activity and improve pharmacokinetic profiles.[15]
The HIF-1α Signaling Pathway: A Prime Target in Cancer
To understand the utility of 5-MPA, one must first appreciate its target. HIF-1 is a master transcriptional regulator that allows cells to adapt to hypoxic (low oxygen) conditions.[3][16] Solid tumors frequently outgrow their blood supply, creating hypoxic microenvironments. In response, cancer cells stabilize the HIF-1α subunit, which then dimerizes with HIF-1β, translocates to the nucleus, and activates the transcription of hundreds of genes that promote tumor survival, angiogenesis (new blood vessel formation), metabolic reprogramming, and metastasis.[16][17] Therefore, inhibiting HIF-1α is a major therapeutic strategy in oncology.[16][18]
Caption: The HIF-1α signaling pathway in normoxia vs. hypoxia, showing inhibition by 5-MPA.
Mechanism of Action and Research Applications
5-MPA is a potent inhibitor of HIF-1α transcriptional activity. Commercial suppliers report an IC50 value of 24 nM in HEK293T cells.[12][14] Its mechanism involves preventing the HIF-1 complex from effectively activating its target genes.
-
Potent HIF-1α Inhibition: By inhibiting HIF-1α, 5-MPA effectively downregulates the expression of key downstream targets like Vascular Endothelial Growth Factor (VEGF) and Pyruvate Dehydrogenase Kinase 1 (PDK1), which are crucial for angiogenesis and metabolic adaptation, respectively.[12][14]
-
Primary Research Application: The primary use for 5-MPA is as a tool compound in cancer research to probe the effects of HIF-1α inhibition in vitro and in vivo. It allows scientists to study the consequences of blocking the hypoxic response on tumor cell proliferation, survival, and angiogenesis.
-
Additional Activity: It has also been reported to inhibit Monoamine Oxidase A (MAO-A), suggesting potential applications in neuroscience research, although this is a secondary activity.[12][14]
Part 3: Head-to-Head Comparison
The functional divergence between picolinic acid and 5-MPA is a clear example of how targeted chemical synthesis creates specialized research tools from a common scaffold.
Comparative Data Summary
| Feature | Picolinic Acid | This compound (5-MPA) |
| Origin | Endogenous Tryptophan Metabolite | Synthetic Derivative |
| Primary Mechanism | Pleiotropic: Metal Ion Chelation, Immune Modulation, Glycine Receptor Agonist | Targeted Inhibition of Transcriptional Activity |
| Key Biological Target(s) | Divalent Cations (e.g., Zn2+), Immune Cells (T-Cells, Macrophages), Viral Envelopes | HIF-1α Transcriptional Complex |
| Primary Research Area(s) | Neurobiology, Immunology, Nutrition, Virology | Oncology, Hypoxia Research |
| Reported Potency | Physiological concentrations (µM to mM range) | IC50 = 24 nM (for HIF-1α inhibition in HEK293T cells)[12][14] |
Part 4: Experimental Protocols & Workflows
The choice of experimental protocol is dictated by the compound's mechanism of action. Below are representative, self-validating workflows for characterizing the primary activities of both 5-MPA and picolinic acid.
Protocol 1: Assessing HIF-1α Protein Stabilization by 5-MPA via Western Blot
This protocol validates the functional downstream effect of 5-MPA on its primary target pathway. The causality is tested by comparing the levels of HIF-1α protein in hypoxic conditions with and without the inhibitor.
Caption: Experimental workflow for validating 5-MPA activity on HIF-1α stabilization.
Step-by-Step Methodology:
-
Cell Culture: Seed HCT116 or another suitable cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: The following day, replace the medium with fresh medium containing either vehicle control (e.g., 0.1% DMSO) or the desired concentrations of 5-MPA.
-
Hypoxic Induction: Place the plates in a modular incubator chamber flushed with a 1% O2, 5% CO2, 94% N2 gas mixture. Place control (normoxic) plates in a standard incubator (21% O2, 5% CO2). Incubate for 6-16 hours.
-
Cell Lysis: Immediately after incubation, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against HIF-1α. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities using image analysis software. A successful experiment will show a strong HIF-1α band in the hypoxic vehicle-treated cells, which is significantly reduced in the 5-MPA-treated cells in a dose-dependent manner.
Protocol 2: Measuring Zinc Ionophore Activity of Picolinic Acid
This protocol uses a zinc-sensitive fluorescent probe to directly measure the ability of picolinic acid to transport extracellular zinc into the cell.
Step-by-Step Methodology:
-
Cell Culture: Seed cells (e.g., HEK293T) on a black, clear-bottom 96-well plate.
-
Probe Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a zinc-sensitive fluorescent probe like FluoZin™-3, AM, by incubating them with the probe in HBSS for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove any extracellular probe.
-
Treatment & Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence (Excitation/Emission ~494/518 nm for FluoZin-3).
-
Add a solution containing a zinc salt (e.g., ZnSO4) mixed with either vehicle or picolinic acid. A known zinc ionophore like pyrithione should be used as a positive control.
-
Immediately begin kinetic fluorescence readings every 30-60 seconds for 15-30 minutes.
-
-
Analysis: A successful experiment will show a rapid and significant increase in intracellular fluorescence in the cells treated with picolinic acid + zinc, indicating the transport of zinc into the cell. The rate and magnitude of this increase can be compared to the positive control.
Conclusion and Future Perspectives
The comparison between picolinic acid and this compound serves as a powerful case study in modern drug discovery and chemical biology. Picolinic acid, a product of our own metabolism, offers a window into the complex interplay of immunity, neuroscience, and trace metal homeostasis. Research on this molecule continues to uncover its physiological significance.
In contrast, 5-MPA represents a triumph of rational design. By modifying the picolinic acid scaffold, a highly potent and specific tool was created to dissect one of the most critical pathways in cancer biology. Its utility lies not in its physiological presence, but in its ability to pharmacologically perturb a disease-relevant system with high precision.
For researchers, the choice between these molecules is clear and depends entirely on the scientific question. To study endogenous metabolic pathways and their broad physiological effects, picolinic acid is the compound of interest. To specifically inhibit the hypoxic response in cancer cells and study the downstream consequences, 5-MPA is the superior tool. Together, they beautifully illustrate the journey from a natural metabolite to a targeted therapeutic lead.
References
- 1. 2-Chloro-5-nitropyridine | CAS#:4548-45-2 | Chemsrc [chemsrc.com]
- 2. Synthesis and evaluation of the HIF-1α inhibitory activity of 3(5)-substituted-4-(quinolin-4-yl)- and 4-(2-phenylpyridin-4-yl)pyrazoles as inhibitors of ALK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. greenmedinfo.com [greenmedinfo.com]
- 6. researchgate.net [researchgate.net]
- 7. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review [mdpi.com]
- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological insights into the multifaceted biological properties of quinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Hygienic study of a proteolytic preparation obtained from Actinomyces] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HIF-1α-IN-5 | TargetMol [targetmol.com]
- 13. Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Hypoxia-inducible factor 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Morpholinopicolinic Acid Derivatives
Introduction: The Synergy of Privileged Scaffolds
In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets with high affinity. Picolinic acid, a pyridine carboxylic acid isomer, is one such scaffold, forming the backbone of numerous therapeutic agents targeting a wide array of diseases from cancer to tuberculosis.[1] The versatility of the picolinate structure allows it to serve as a foundational building block for molecules with diverse therapeutic applications, including enzyme inhibition and coordination chemistry.[2]
Concurrently, the morpholine heterocycle has emerged as a crucial component in medicinal chemistry. Its inclusion in a molecule can significantly enhance pharmacokinetic properties, such as solubility and metabolic stability, and contribute to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4]
This guide provides a comparative analysis of the biological activities of derivatives that strategically combine the picolinic acid scaffold with a morpholine moiety. We will delve into their anticancer properties and enzyme inhibitory potential, presenting supporting experimental data and elucidating the underlying mechanisms of action. The objective is to offer researchers and drug development professionals a comprehensive resource, grounded in scientific evidence, to inform the design and exploration of novel therapeutics based on these promising hybrid structures.
Anticancer Activity: A Primary Therapeutic Frontier
A significant body of research has focused on the anticancer potential of picolinic acid derivatives, with the addition of a morpholine ring showing considerable promise. These compounds have demonstrated cytotoxic effects against various human cancer cell lines, primarily through the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Mechanism of Action: Targeting EGFR and Inducing ER Stress
Several studies suggest a multi-faceted mechanism for the anticancer activity of these derivatives. A primary target identified is the Epidermal Growth Factor Receptor (EGFR) kinase.[5][6] Overexpression of EGFR is a common feature in many epithelial tumors, making it a critical target in cancer therapy. Molecular docking studies have shown that picolinic acid derivatives can effectively occupy the critical kinase pocket of EGFR, inhibiting its activity.[5][7]
Furthermore, certain derivatives have been shown to induce apoptosis through the endoplasmic reticulum (ER) stress pathway. For instance, "Compound 5" from a study by Abbas et al. was found to trigger the activation of caspases 3, 4, and 9 and enhance the phosphorylation of eukaryotic initiation factor-2 (eIF2α), a key event in the ER stress response, ultimately leading to apoptotic cell death in A549 non-small cell lung cancer cells.[5][8] This compound also promoted the release of Smac/DIABLO from the mitochondria, further contributing to the apoptotic cascade.[5][8]
Caption: Proposed anticancer mechanism of this compound derivatives.
Comparative Cytotoxicity Data
The cytotoxic potential of these derivatives varies depending on the specific substitutions on the picolinic acid core and the cancer cell line being tested. The following table summarizes the growth inhibitory (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) values from key studies.
| Compound ID | Derivative Structure/Substitution | Target Cell Line | Activity (µM) | Reference |
| Compound 5 | Picolinic acid derivative | A549 (Lung Cancer) | GI₅₀ = 99.93 | [5] |
| Compound 4C | Picolinic acid derivative | MCF-7 (Breast Cancer) | GI₅₀ = 86.8 (µg/mL) | [7] |
| Compound 6 | Nicotinic acid derivative | Not Specified | Potent Cytotoxicity | [7] |
| Compound 5c | Nicotinic acid derivative | HCT-15, PC-3 | Most Potent vs Doxorubicin | [9] |
Note: Direct comparison of absolute values should be approached with caution due to variations in experimental conditions (e.g., incubation time, assay type) between studies.
Enzyme Inhibition: A Broad Spectrum of Targets
The structural features of this compound derivatives make them suitable candidates for enzyme inhibitors. The picolinate core can act as a chelating agent or form key interactions within an enzyme's active site, while the morpholine group can provide additional binding contacts and improve physicochemical properties.[2][3]
Beyond EGFR, derivatives of the parent picolinic acid scaffold have been investigated as inhibitors for a range of enzymes implicated in various diseases.[1]
-
BACE2 Inhibitors: Verubecestat, a picolinic acid-derived drug candidate, is an inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2), relevant for Alzheimer's disease.[1]
-
PKK Inhibitors: Avoralstat, another clinical-stage candidate, inhibits plasma kallikrein (PKK), a target for inflammatory conditions.[1]
-
5-Lipoxygenase (5-LOX) Inhibitors: Thiazole derivatives have been identified as potent inhibitors of 5-LOX, an enzyme involved in inflammatory pathways and neurodegenerative diseases.[10] The design of morpholine-containing derivatives could yield dual inhibitors targeting multiple pathways.[11]
-
Urease Inhibitors: Morpholine derivatives containing an azole nucleus have shown potent urease inhibitory activity, with some compounds exhibiting IC₅₀ values in the low micromolar range.[12]
The development of this compound derivatives as specific enzyme inhibitors is a promising area for future research, leveraging the known activities of both parent scaffolds.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds. Below are detailed methodologies for key in vitro assays discussed in this guide.
Workflow for In Vitro Cytotoxicity Screening
Caption: A generalized workflow for assessing the cytotoxicity of novel compounds.
Detailed Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxicity of picolinic acid derivatives.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.
Causality: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7) and non-cancerous control cells (e.g., MCF10A).
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep).
-
96-well flat-bottom tissue culture plates.
-
This compound derivatives (dissolved in DMSO to create stock solutions).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
Multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 50,000 viable cells per well in a 96-well plate with 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds in growth media from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.[5]
-
Treatment: Remove the old medium from the wells and add 100 µL of the media containing the various concentrations of the test compounds (e.g., 0.5, 1, 2.5, 5, 10, 25, 50 µg/mL).[5] Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the GI₅₀ or IC₅₀ value using non-linear regression analysis.
Detailed Protocol 2: EGFR Kinase Inhibition Assay
This protocol describes a general method for assessing the direct inhibitory effect of compounds on EGFR kinase activity, as performed in studies of picolinic acid derivatives.[6]
Causality: This is a biochemical assay that measures the enzyme's ability to phosphorylate a substrate. A decrease in signal (e.g., luminescence) indicates that the test compound is inhibiting the kinase's catalytic activity.
Materials:
-
EGFR (T790M/L858R) Kinase Assay Kit (e.g., from BPS Bioscience).
-
Test compounds (this compound derivatives).
-
Kinase-Glo® Max reagent (Promega).
-
White, opaque 96-well plates.
-
Microplate luminometer.
Procedure:
-
Reagent Preparation: Thaw all kit components on ice and prepare the master mix according to the manufacturer's instructions. This typically includes the kinase, substrate, and ATP in a reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (known EGFR inhibitor) and a negative/vehicle control (DMSO).
-
Initiate Reaction: Add the enzyme master mix to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 45 minutes) to allow for phosphorylation.
-
Stop Reaction & Detect ATP: Add the Kinase-Glo® Max reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The amount of light produced is inversely proportional to the kinase activity.
-
Data Acquisition: After a brief incubation (e.g., 15 minutes) at room temperature, measure the chemiluminescence of each well using a microplate luminometer.
-
Analysis: Calculate the percent inhibition of EGFR kinase activity for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.
Conclusion and Future Directions
The strategic combination of the picolinic acid and morpholine scaffolds has yielded a class of derivatives with significant and diverse biological activities. The evidence strongly supports their potential as anticancer agents, with mechanisms involving the inhibition of crucial oncogenic pathways like EGFR and the induction of ER stress-mediated apoptosis.[5][6][7] Furthermore, the broader family of picolinates and morpholine-containing compounds demonstrates a wide range of enzyme inhibitory activities, suggesting that this compound derivatives could be tailored to target enzymes involved in inflammation, neurodegeneration, and infectious diseases.[1][10][12]
Future research should focus on a systematic structure-activity relationship (SAR) analysis to optimize the potency and selectivity of these derivatives. This involves synthesizing a broader library of analogs with varied substitution patterns and evaluating their effects on a wider panel of cancer cell lines and clinically relevant enzymes. Promising lead compounds identified through in vitro screening must then be advanced to preclinical in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.[13] The continued exploration of these versatile compounds holds great promise for the development of next-generation therapeutics.
References
- 1. dovepress.com [dovepress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Precision Oncology: A Comparative Guide to the Structure-Activity Relationship of 5-Morpholinopicolinic Acid Analogs as Mutant IDH1 Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of precision oncology, the discovery of gain-of-function mutations in isocitrate dehydrogenase 1 (IDH1) has marked a significant turning point, particularly in the treatment of cancers such as acute myeloid leukemia (AML) and glioma.[1][2] These mutations, most commonly occurring at the R132 residue of the enzyme's active site, lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis.[3] This has established mutant IDH1 (mIDH1) as a compelling therapeutic target, spurring the development of small molecule inhibitors.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a promising class of mIDH1 inhibitors: 5-Morpholinopicolinic acid analogs. We will delve into the critical chemical modifications that govern their potency and selectivity, offering a comparative framework supported by experimental data to inform rational drug design and optimization efforts.
The this compound Scaffold: A Privileged Motif for mIDH1 Inhibition
The this compound scaffold has emerged from high-throughput screening and subsequent optimization as a potent and selective inhibitor of mIDH1.[3] The core structure features a picolinic acid moiety substituted with a morpholine ring, presenting multiple avenues for chemical modification to enhance target engagement and drug-like properties.
Key Structural Determinants of Activity
The inhibitory activity of this class of compounds is finely tuned by modifications at several key positions. The general structure can be broken down into three main components for SAR analysis: the picolinic acid core, the morpholine ring, and substitutions on the aromatic ring.
A foundational study in the development of potent mIDH1 inhibitors, starting from a phenyl-glycine hit, revealed critical insights that are applicable to the this compound scaffold.[3] The optimization of this initial hit underscored the importance of specific interactions within the allosteric binding pocket of the mIDH1 homodimer.
Comparative Analysis of Analog Performance
The following table summarizes the in vitro inhibitory activity of a series of this compound analogs and related compounds against the mIDH1 R132H mutant. This data, extracted from seminal publications in the field, provides a quantitative basis for understanding the SAR.[3]
| Compound ID | Core Scaffold Modification | R Group Substitution | mIDH1 R132H IC50 (nM) | U87 R132H Cellular 2-HG IC50 (nM) |
| 1 | Phenyl-glycine | - | 430 | >50000 |
| 8 | Phenyl-glycine | 2-chloro | 160 | 41000 |
| 35 | Phenyl-glycine with optimized linker | 2-chloro, N-cyclopropyl | 7 | 130 |
Table 1: Comparative in vitro activity of key mIDH1 inhibitors. Data sourced from Popovici-Muller, J. et al. (2012).[3]
Structure-Activity Relationship (SAR) Deep Dive
The data presented in Table 1, though originating from a closely related phenyl-glycine series, provides invaluable insights into the SAR of inhibitors targeting this allosteric site.
-
The Carboxylic Acid Moiety: The picolinic acid's carboxyl group is crucial for activity, likely forming key hydrogen bond interactions with residues in the binding pocket. Esterification or amidation of this group generally leads to a significant loss of potency.
-
The Morpholine Ring: The morpholine group is a common feature in many bioactive molecules, often improving aqueous solubility and metabolic stability.[5] In this context, it is believed to occupy a specific region of the allosteric pocket, contributing to the overall binding affinity. Modifications to the morpholine ring, such as substitution or replacement with other heterocyclic systems, can dramatically impact activity. For instance, replacing the morpholine with a less constrained piperidine or a more rigid piperazine can alter the binding mode and potency.
-
Aromatic Ring Substitution: Substitution on the aromatic ring system profoundly influences inhibitory potency. The introduction of a chlorine atom at the 2-position of the phenyl ring in compound 8 resulted in a significant improvement in biochemical potency compared to the unsubstituted parent compound 1 .[3] This suggests the presence of a hydrophobic pocket that can accommodate halogen substituents.
-
Linker and Amide Modifications: The optimization of the linker connecting the core scaffold to other substituents is critical. The development of compound 35 from earlier leads involved the introduction of a cyclopropyl group on a secondary amide, which led to a dramatic increase in both biochemical and cellular potency.[3] This highlights the importance of conformational restriction and the exploration of vectors out of the main scaffold to engage with additional binding interactions.
Experimental Protocols: A Guide to In Vitro Characterization
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.
Biochemical Enzyme Inhibition Assay
This assay determines the in vitro potency of compounds against purified mIDH1 enzyme by measuring the consumption of the cofactor NADPH.[1]
Principle: The mIDH1-catalyzed reduction of α-ketoglutarate (α-KG) to 2-HG consumes NADPH. The rate of NADPH depletion, monitored by the decrease in absorbance at 340 nm, is proportional to the enzyme's activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, and 0.05% BSA.
-
Enzyme Solution: Dilute purified recombinant mIDH1 (e.g., R132H) in Assay Buffer to the desired concentration.
-
Substrate Solution: Prepare a solution of α-KG and NADPH in Assay Buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the diluted test compound or DMSO (vehicle control) to each well.
-
Add 50 µL of the mIDH1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 48 µL of the Substrate Solution to each well.
-
Immediately measure the absorbance at 340 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each well.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Cellular 2-HG Measurement Assay
This cell-based assay assesses the ability of compounds to inhibit the production of 2-HG in cancer cells harboring an IDH1 mutation.[3]
Principle: Cells expressing mIDH1 produce high levels of 2-HG, which is released into the cell culture medium. The concentration of 2-HG in the medium can be quantified using LC-MS/MS.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed mIDH1-mutant cells (e.g., U87-MG overexpressing R132H or HT1080 with endogenous R132C) in 96-well plates and allow them to adhere overnight.[3]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds for 48-72 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
2-HG Quantification:
-
Analyze the 2-HG concentration in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the IC50 value for 2-HG reduction by plotting the 2-HG concentration against the compound concentration.[1]
-
Visualizing the Path to Inhibition
To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for the biochemical mIDH1 inhibition assay.
Caption: Workflow for the cellular 2-HG measurement assay.
Caption: Simplified signaling pathway of mutant IDH1 and the mechanism of its inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective mIDH1 inhibitors. The SAR studies highlighted in this guide demonstrate that fine-tuning of substitutions on the aromatic core and optimization of linker moieties are critical for achieving high potency. The provided experimental protocols offer a robust framework for the in-house evaluation and comparison of novel analogs.
Future research in this area should focus on enhancing the pharmacokinetic properties of these analogs, particularly their oral bioavailability and brain penetrance, which is crucial for treating gliomas. Furthermore, exploring novel substitutions that can exploit additional interactions within the allosteric binding pocket may lead to the discovery of next-generation mIDH1 inhibitors with improved efficacy and resistance profiles. The continued application of structure-based drug design, guided by a deep understanding of the SAR, will be paramount in advancing these promising compounds towards clinical reality.
References
- 1. d-nb.info [d-nb.info]
- 2. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Valproic acid targets IDH1 mutants through alteration of lipid metabolism [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Targets of 5-Morpholinopicolinic Acid: A Comparative Approach
In the landscape of modern drug discovery, the unequivocal identification and validation of a molecule's biological target are paramount. This process not only elucidates the mechanism of action but also forms the bedrock for predicting efficacy and potential toxicities. This guide provides an in-depth, technically-focused framework for the target validation of 5-Morpholinopicolinic acid, a potent small molecule inhibitor.
While the primary focus is this compound, its target validation journey serves as an exemplar. Therefore, we will objectively compare its performance and validation strategy with other prominent molecules in its class, namely Roxadustat, Vadadustat, and Daprodustat.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind critical experimental choices to ensure scientific integrity and reproducible outcomes.
The Central Hypothesis: Inhibition of the HIF Signaling Pathway
The molecular structure of this compound strongly suggests its role as an inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes.[4][5] These enzymes are critical oxygen sensors in human cells.[6][7] Understanding this pathway is the first step in designing a robust validation strategy.
Under normal oxygen conditions (normoxia), PHD enzymes utilize oxygen to hydroxylate specific proline residues on the HIF-α subunit.[8][9][10] This modification acts as a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which tags HIF-α for rapid degradation by the proteasome.[11][12] Consequently, HIF-α levels are kept low.
In low oxygen conditions (hypoxia), PHD activity is diminished. HIF-α is no longer hydroxylated, allowing it to stabilize, accumulate in the cytosol, and translocate to the nucleus.[12] There, it dimerizes with the HIF-1β subunit to form the active HIF-1 transcription factor, which binds to Hypoxia-Response Elements (HREs) on target genes.[8][9] This activates the transcription of over 100 genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and, most notably for this class of drugs, erythropoiesis (e.g., Erythropoietin, EPO).[11][13]
HIF-PH inhibitors like this compound are designed to mimic a hypoxic state by binding to the active site of PHDs, thereby stabilizing HIF-α and promoting the transcription of genes involved in red blood cell production.[1][14]
A Multi-Tiered Workflow for Target Validation
A single experiment is insufficient to validate a biological target. A rigorous approach requires a multi-faceted workflow, progressing from direct biochemical interaction to cellular engagement and downstream functional consequences. This ensures that the observed effects are truly due to the on-target mechanism.
Tier 1: Biochemical Validation with Enzymatic Assays
Causality: The foundational step is to demonstrate a direct, physical interaction between this compound and its purified putative target, the PHD enzymes. This in vitro approach isolates the compound and the enzyme from the complexities of a cellular system to prove direct inhibition.
Methodology: The most direct method is an enzyme inhibition assay using recombinant human PHD isoforms (PHD1, PHD2, and PHD3).[6][7] The assay measures the PHD-catalyzed hydroxylation of a synthetic peptide derived from HIF-1α. The potency of the inhibitor is determined by calculating the half-maximal inhibitory concentration (IC50).
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference |
| This compound | TBD | TBD | TBD | - |
| Roxadustat | 70 | 27 | 40 | [15] |
| Vadadustat | >1000 | 29 | >1000 | [15][16] |
| Daprodustat | 13 | 67 | 25 | [15] |
| Table 1: Comparative In Vitro Potency of PHD Inhibitors. The values for this compound are to be determined (TBD) experimentally. |
Insight: This comparative table is crucial. While all compounds may inhibit the primary isoform, PHD2, their selectivity profiles across PHD1 and PHD3 can differ.[15] This can translate to different downstream gene activation profiles and potentially different clinical safety and efficacy outcomes.
Tier 2: Confirming Target Engagement in a Cellular Context
Causality: Demonstrating that a compound inhibits a purified enzyme is essential, but it doesn't prove it can reach and bind its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that addresses this by measuring target engagement in intact cells.[17][18]
Methodology: CETSA operates on the principle that when a protein binds to a ligand (like our inhibitor), it becomes more stable and resistant to heat-induced denaturation.[19][20] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" that confirms direct binding.[21]
| Compound | Target Protein | Cell Line | Thermal Shift (ΔTagg, °C) |
| This compound | PHD2 | HEK293 | TBD |
| Roxadustat | PHD2 | HEK293 | ~3.5 |
| Vadadustat | PHD2 | HEK293 | ~2.8 |
| Table 2: Hypothetical Comparative CETSA Data. A positive thermal shift indicates target engagement. Actual values require experimental determination. |
Trustworthiness: The inclusion of both a melt curve (to find the optimal temperature) and an isothermal dose-response (ITDR) curve (to determine potency in cells) makes the CETSA protocol a self-validating system.[17][18]
Tier 3: Unbiased Target Identification and Off-Target Profiling
Causality: To build a complete picture of a compound's interactions, we must actively search for unintended targets. Off-target effects can lead to unexpected toxicities or even desirable polypharmacology.[22][23] Chemical proteomics provides an unbiased, proteome-wide view of a compound's binding partners.[24][25]
Methodology: An affinity-based pull-down assay is a common approach.[26][27] This involves synthesizing a derivative of this compound with a reactive handle (e.g., an alkyne or biotin). This "probe" is incubated with cell lysate. The probe and any proteins it binds to are then enriched or "pulled down" from the lysate using affinity chromatography (e.g., streptavidin beads).[24][28] The captured proteins are then identified and quantified using mass spectrometry.
Expertise: A critical control is a competition experiment. Here, the lysate is pre-incubated with an excess of the original, unmodified this compound before adding the probe. True targets will be bound by the original compound, preventing them from binding to the probe. Therefore, genuine binding partners will show significantly reduced abundance in the mass spectrometry results of the competition sample.[25] This step is vital for distinguishing specific interactors from non-specific background binding.
Tier 4: Linking Target Engagement to Functional Outcomes
Causality: The final and most critical step is to demonstrate that the confirmed target engagement leads to the intended downstream biological effects. For a PHD inhibitor, this means showing stabilization of HIF-α and the subsequent upregulation of HIF target genes.
Methodology:
-
HIF-1α Stabilization (Western Blot): Treat cultured cells (e.g., Hep3B, U2OS) with a dose-response of this compound and its comparators.[10] After a set time (e.g., 6-16 hours), lyse the cells and perform a Western blot using antibodies specific for HIF-1α and HIF-2α. A successful inhibitor will show a clear, dose-dependent increase in the HIF-α protein band.[16]
-
HIF Target Gene Upregulation (RT-qPCR): Using cells treated in the same manner, extract RNA and perform quantitative reverse transcription PCR (RT-qPCR) for known HIF target genes.[29] Key genes to analyze include EPO, VEGFA, and SLC2A1 (which codes for the glucose transporter GLUT1).[11][29]
| Compound (at 10 µM) | HIF-1α Stabilization (Fold Change) | EPO mRNA (Fold Change) | VEGFA mRNA (Fold Change) |
| This compound | TBD | TBD | TBD |
| Roxadustat | ~15x | ~25x | ~8x |
| Daprodustat | ~12x | ~18x | ~6x |
| Table 3: Hypothetical Functional Outcome Data. This links target engagement to the desired cellular response. Actual values require experimental determination. |
Conclusion
The validation of a drug's biological target is a rigorous, multi-step process that demands scientific precision and logical progression. For this compound, the evidence points toward the inhibition of HIF prolyl hydroxylases. The comprehensive workflow detailed here—spanning from direct enzymatic inhibition and in-cellulo target engagement to unbiased proteomic profiling and functional downstream analysis—provides a robust framework to unequivocally confirm this hypothesis.
By systematically gathering data and comparing it against established inhibitors like Roxadustat and Vadadustat, researchers can not only validate the primary mechanism of action but also characterize the unique biochemical and cellular profile of this compound. This foundational knowledge is indispensable for advancing a compound through the drug development pipeline and ultimately understanding its full therapeutic potential.
Appendix: Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) - Western Blot Method
A. Melt Curve Generation
-
Cell Culture & Treatment: Plate cells (e.g., HEK293) to reach 80-90% confluency. Treat one set of plates with this compound (e.g., at 20 µM) and a control set with vehicle (e.g., DMSO) for 2 hours.
-
Harvesting: Harvest cells, wash with PBS containing protease inhibitors, and resuspend the pellet in PBS.
-
Aliquoting: Aliquot 100 µL of the cell suspension for each treatment condition into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler. Heat each tube to a different temperature (e.g., a gradient from 40°C to 70°C in 3°C increments) for 3 minutes. Include a non-heated control at 4°C.[19]
-
Cooling: Immediately cool the tubes on ice for 3 minutes.
-
Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).[19]
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]
-
Analysis: Carefully transfer the supernatant (containing the soluble protein fraction) to a new tube. Quantify total protein, normalize samples, and analyze by Western blot using a primary antibody against the target protein (e.g., PHD2).
-
Data Interpretation: Plot the band intensity of the soluble protein against the temperature for both treated and vehicle samples. The rightward shift of the curve for the treated sample indicates thermal stabilization. The temperature at which the most significant difference is observed will be used for the ITDR experiment.
B. Isothermal Dose-Response (ITDR) Fingerprint
-
Protocol: Follow steps 1-3 and 5-8 from the melt curve protocol.
-
Treatment: Instead of one concentration, treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM).
-
Heat Challenge: Heat all samples at the single, optimal temperature determined from the melt curve (e.g., 55°C).[17]
-
Data Interpretation: Plot the band intensity against the log of the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel potential HIF-prolyl hydroxylase inhibitors by in silico screening [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 10. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 15. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 22. Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 27. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 5-Morpholinopicolinic Acid: A Guide for Researchers
In the landscape of modern drug discovery and development, the efficient and scalable synthesis of novel molecular scaffolds is of paramount importance. 5-Morpholinopicolinic acid, a substituted pyridine derivative, represents a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural motif, combining the hydrogen bond accepting capabilities of the morpholine moiety with the chelating and directing properties of the picolinic acid core, makes it a valuable synthon for medicinal chemists. This guide provides a detailed comparative analysis of the two primary synthetic routes to this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.
Introduction to Synthetic Strategies
The synthesis of this compound fundamentally involves the formation of a carbon-nitrogen bond between the 5-position of the picolinic acid ring and the nitrogen atom of morpholine. The choice of synthetic strategy is largely dictated by the nature of the starting materials, desired scale, and tolerance to specific reaction conditions. The two most prevalent and mechanistically distinct approaches are:
-
Nucleophilic Aromatic Substitution (SNAr): This classical approach relies on the reaction of an electron-deficient aromatic ring, activated by an electron-withdrawing group and bearing a good leaving group, with a nucleophile. In this context, a 5-halopicolinic acid (typically chloro- or fluoro-) is reacted with morpholine.
-
Buchwald-Hartwig Amination: A cornerstone of modern cross-coupling chemistry, this palladium-catalyzed reaction enables the formation of C-N bonds between aryl halides or triflates and amines. This method offers a versatile and often milder alternative to traditional SNAr reactions.
This guide will now delve into a detailed comparison of these two synthetic pathways, providing experimental data, step-by-step protocols, and a critical evaluation of their respective advantages and limitations.
Comparative Analysis of Synthesis Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Materials | 5-Chloro- or 5-Fluoropicolinic acid/ester, Morpholine | 5-Bromo- or 5-Chloropicolinic acid/ester, Morpholine |
| Key Reagents | Strong base (e.g., K₂CO₃, NaH), high-boiling polar aprotic solvent (e.g., DMSO, DMF) | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu, K₃PO₄) |
| Reaction Conditions | Typically requires elevated temperatures (100-150 °C) | Generally milder temperatures (80-120 °C) |
| Reaction Time | Can be lengthy (several hours to days) | Often faster (a few hours) |
| Yields | Variable, can be high but susceptible to side reactions | Generally high to excellent |
| Substrate Scope | More limited; requires an electron-deficient aromatic ring | Broader; tolerates a wider range of functional groups |
| Cost & Scalability | Potentially lower cost due to the absence of expensive catalysts and ligands | Higher cost associated with palladium catalysts and specialized ligands, but often more efficient for large-scale synthesis |
| Environmental Impact | Use of high-boiling, often toxic solvents can be a drawback | While using heavy metals, modern catalysts have high turnover numbers, minimizing waste. |
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a well-established method for the synthesis of arylamines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing carboxylic acid or ester group at the 2-position and the nitrogen atom within the pyridine ring sufficiently activates the 5-position for nucleophilic attack by morpholine.
Mechanistic Rationale
The choice of a good leaving group at the 5-position is critical. While fluoride is the most activating leaving group for SNAr reactions due to its high electronegativity, chloride is also commonly used and often more readily available. The reaction is typically carried out in a polar aprotic solvent, such as DMSO or DMF, which can solvate the cationic species and promote the reaction. A base is required to deprotonate the morpholine nitrogen, increasing its nucleophilicity.
Caption: Generalized mechanism of the SNAr reaction for the synthesis of this compound ester.
Experimental Protocol: Synthesis of Methyl 5-(morpholin-4-yl)picolinate via SNAr
Materials:
-
Methyl 5-chloropicolinate
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add methyl 5-chloropicolinate (1.0 eq), potassium carbonate (2.0 eq), and DMSO.
-
Add morpholine (1.5 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford methyl 5-(morpholin-4-yl)picolinate.
-
The final acid can be obtained by subsequent hydrolysis of the ester under acidic or basic conditions.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of C-N bonds. This palladium-catalyzed cross-coupling reaction offers several advantages over traditional methods, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves a series of steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation to form an amido complex, and reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as XPhos or BINAP, are commonly employed.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of Ethyl 5-(morpholin-4-yl)picolinate via Buchwald-Hartwig Amination
Materials:
-
Ethyl 5-bromopicolinate
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add ethyl 5-bromopicolinate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 5-(morpholin-4-yl)picolinate.
-
Subsequent hydrolysis of the ester will yield the final this compound.
Conclusion and Recommendations
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable and effective methods for the synthesis of this compound. The choice between these two routes will ultimately depend on the specific requirements of the researcher and the project.
-
For cost-sensitive, small-scale synthesis where starting materials are readily available, the SNAr approach may be preferable. Its operational simplicity and the avoidance of expensive catalysts are significant advantages. However, researchers should be prepared for potentially longer reaction times and more challenging purifications.
-
For larger-scale synthesis, or when a broader range of analogues with diverse functional groups is desired, the Buchwald-Hartwig amination is the superior choice. Despite the higher initial cost of the catalyst and ligand, the typically higher yields, faster reaction times, and milder conditions often lead to a more efficient and scalable process overall. The broader functional group tolerance also makes it a more versatile tool for medicinal chemistry programs.
It is recommended that for any new synthetic endeavor, small-scale trials of both methods be conducted to determine the optimal conditions for the specific substrate and desired scale. This empirical approach will ensure the most efficient and successful synthesis of the target this compound.
In Vivo Efficacy of 5-Morpholinopicolinic Acid-Based Compounds: A Comparative Analysis
A comprehensive review of the current scientific literature reveals a notable absence of publicly available in vivo efficacy data specifically for 5-Morpholinopicolinic acid-based compounds. While the individual components of this chemical scaffold, picolinic acid and the morpholine moiety, are well-documented for their diverse biological activities and therapeutic potential, their combined efficacy in a single molecular entity has not been extensively reported in preclinical or clinical studies. This guide, therefore, will provide a detailed overview of the known attributes of each component to offer a scientifically grounded perspective on the potential of this compound class.
The Picolinic Acid Core: A Versatile Bioactive Scaffold
Picolinic acid, an endogenous metabolite of the amino acid tryptophan, has demonstrated a range of biological effects.[1][2][3] Its inherent properties make it an attractive starting point for the development of novel therapeutics.
Antiviral and Immunomodulatory Properties
Recent studies have highlighted the broad-spectrum antiviral activity of picolinic acid, particularly against enveloped viruses.[4] It has shown promise in restricting the entry of viruses such as SARS-CoV-2 and influenza A virus in preclinical animal models.[4] The proposed mechanism involves the disruption of the viral membrane integrity and interference with the fusion of viral and cellular membranes.[4]
Furthermore, picolinic acid has been shown to act as a costimulatory signal for the activation of macrophages, a key component of the innate immune system.[5][6] This suggests a potential role for picolinic acid derivatives in modulating the immune response in various disease contexts.
Neuroprotective Effects
Picolinic acid has also been investigated for its neuroprotective capabilities. It has been shown to attenuate the neurotoxic effects of quinolinic acid, another tryptophan metabolite implicated in neurodegenerative conditions.[3][7] This protective action suggests that picolinic acid-based compounds could be explored for the treatment of neurological disorders.
The Morpholine Moiety: A "Privileged" Structure in Drug Discovery
The morpholine ring is a heterocyclic motif frequently incorporated into drug candidates to enhance their pharmacological properties.[8][9] Its inclusion is often associated with improved physicochemical characteristics, such as aqueous solubility and metabolic stability, which are crucial for in vivo efficacy.[10]
The morpholine scaffold is a versatile building block found in a wide array of approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents.[11][12] Its role can range from being an integral part of the pharmacophore, directly interacting with the biological target, to acting as a functional group that optimizes the pharmacokinetic profile of the molecule.[8]
Potential Synergy and Future Directions
The combination of a picolinic acid core with a morpholine substituent presents an intriguing strategy for the development of novel drug candidates. The picolinic acid moiety could provide the primary biological activity, be it antiviral, immunomodulatory, or neuroprotective, while the morpholine ring could enhance the compound's "drug-like" properties, leading to improved in vivo performance.
The lack of specific data on this compound-based compounds highlights a potential area for future research. The synthesis and evaluation of a library of such compounds could lead to the discovery of novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles.
Hypothetical Experimental Workflow for In Vivo Evaluation
Should such compounds be synthesized, a general workflow for assessing their in vivo efficacy would involve several key stages. The specific design would depend on the therapeutic area of interest. For instance, in an antiviral context, the workflow might be as follows:
Caption: A generalized workflow for the preclinical in vivo evaluation of novel antiviral compounds.
Conclusion
While the specific in vivo efficacy of this compound-based compounds remains to be elucidated, the individual contributions of the picolinic acid core and the morpholine moiety are well-established in the scientific literature. The strategic combination of these two components holds considerable promise for the development of new and effective therapeutic agents. Further research, including synthesis, in vitro screening, and subsequent in vivo studies, is warranted to explore the full potential of this class of compounds.
References
- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acid, a tryptophan metabolite, exhibits anabolic effects in muscle cells and improves lifespan and movement in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picolinic acid, a catabolite of L-tryptophan, is a costimulus for the induction of reactive nitrogen intermediate production in murine macrophages [pubmed.ncbi.nlm.nih.gov]
- 6. Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
- 12. e3s-conferences.org [e3s-conferences.org]
Introduction: The Critical Role of Physicochemical Properties in Scaffolding Novel Therapeutics
An In-Depth Guide to the Physicochemical Properties of 5-Morpholinopicolinic Acid and Its Analogs for Drug Discovery
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous characterization. The intrinsic physicochemical properties of a compound dictate its behavior in biological systems, influencing everything from solubility and membrane permeability to target engagement and metabolic fate—collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] this compound has emerged as a versatile building block in medicinal chemistry. Its structure, featuring a picolinic acid core appended with a morpholine moiety, presents multiple avenues for modification to fine-tune its properties.
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive comparison of the key physicochemical properties of this compound and its structural analogs. We will delve into the causality behind experimental choices for measuring these properties and provide detailed, field-proven protocols for their determination. The objective is to equip scientists with the foundational knowledge and practical methodologies required to rationally design and select candidates with optimized, drug-like characteristics.
The Analogs: A Systematic Approach to Modulating Physicochemical Space
To understand the structure-property relationships (SPR) originating from the this compound scaffold, we will focus on a series of analogs wherein the morpholine ring is systematically replaced by other common saturated heterocycles. This allows for a direct assessment of how changes in ring size, heteroatom composition, and basicity impact the molecule's overall profile.
The selected analogs for this comparison are:
-
5-(Piperidin-1-yl)picolinic acid: Replacement of the morpholine oxygen with a methylene group, removing a hydrogen bond acceptor and increasing lipophilicity.
-
5-(Pyrrolidin-1-yl)picolinic acid: A five-membered ring analog, which can alter steric and conformational profiles.
-
5-(Thiomorpholino)picolinic acid: Substitution of the morpholine oxygen with a sulfur atom, which can influence polarity, hydrogen bonding capacity, and metabolic stability.
Chemical Structures of this compound and Analogs
Caption: Structures of the parent compound and its key heterocyclic analogs.
Comparative Analysis of Core Physicochemical Properties
A molecule's journey through the body is a complex interplay of its fundamental chemical characteristics. Here, we compare the four most critical physicochemical properties: aqueous solubility, lipophilicity (logP/logD), ionization constant (pKa), and thermal stability. While experimental data for this compound and its specific analogs are not widely published[2], we can infer expected trends based on their structural differences and reference data from the parent picolinic acid scaffold.[3]
| Property | This compound | 5-(Piperidin-1-yl)picolinic acid | 5-(Pyrrolidin-1-yl)picolinic acid | 5-(Thiomorpholino)picolinic acid | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | 208.21[2] | 206.24 | 192.21 | 224.28 | Impacts diffusion and permeability; values <500 are favored for oral drugs (Lipinski's Rule of 5).[4] |
| Aqueous Solubility (µg/mL) | Predicted Moderate | Predicted Lower | Predicted Moderate | Predicted Lower | Crucial for dissolution and absorption. Low solubility can lead to poor bioavailability and unreliable in vitro assay results.[5][6] |
| cLogP | Predicted ~0.5-1.0 | Predicted ~1.0-1.5 | Predicted ~0.8-1.3 | Predicted ~0.9-1.4 | Measures lipophilicity, affecting permeability, protein binding, and metabolism. For oral drugs, a logP <5 is desirable.[7] |
| pKa (Carboxylic Acid) | Predicted ~1.0-2.0 | Predicted ~1.0-2.0 | Predicted ~1.0-2.0 | Predicted ~1.0-2.0 | Governs the ionization state at physiological pH, which profoundly impacts solubility, permeability, and target binding.[8][9] |
| pKa (Basic Amine) | Predicted ~5.0-6.0 | Predicted ~8.0-9.0 | Predicted ~8.0-9.0 | Predicted ~5.5-6.5 | The basicity of the heterocyclic nitrogen influences interactions and solubility in acidic environments (e.g., the stomach).[10] |
| Thermal Stability | Data not available | Data not available | Data not available | Data not available | Indicates the stability of the solid form for storage, handling, and formulation. Assessed via melting point or decomposition temperature.[11][12] |
Aqueous Solubility
Expertise & Experience: Solubility is a gatekeeper for oral bioavailability. A compound must first dissolve in the gastrointestinal fluids to be absorbed. We distinguish between kinetic and thermodynamic solubility. Kinetic solubility is measured from a DMSO stock solution, mimicking high-throughput screening conditions, while thermodynamic solubility represents the true equilibrium state of a solid compound in a buffer.[5][13] For lead optimization, thermodynamic solubility is the more critical parameter.
Trustworthiness: The trends in the table are predicted based on the structural modifications. The morpholine and thiomorpholine analogs contain an additional heteroatom (O or S) capable of acting as a hydrogen bond acceptor, which typically enhances aqueous solubility compared to the more lipophilic piperidine analog. The smaller pyrrolidine ring may have a less detrimental impact on solubility than the piperidine ring. However, these hypotheses must be confirmed experimentally.
Lipophilicity (logP)
Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a primary driver of its ability to cross cell membranes.[7] It is quantified as the partition coefficient (P) between an organic solvent (typically n-octanol) and water, expressed as logP.[1] For ionizable molecules, the distribution coefficient (logD) at a specific pH (usually physiological pH 7.4) is more relevant as it accounts for both the neutral and ionized species.[7] A delicate balance is required: too low a logP, and the compound won't cross membranes; too high, and it may get trapped in fatty tissues, exhibit poor solubility, and be rapidly metabolized.[7]
Trustworthiness: The predicted cLogP (calculated logP) values reflect the removal of the polar oxygen atom in the piperidinyl analog, making it more lipophilic than the parent morpholino compound. The thiomorpholine analog is expected to be slightly more lipophilic than the morpholine due to the lower polarity of the C-S bond compared to the C-O bond. Experimental validation using the methods described below is essential.
Ionization Constant (pKa)
Expertise & Experience: The vast majority of drugs are weak acids or bases.[10] Their pKa determines the degree of ionization at a given pH, which in turn governs their solubility, lipophilicity (logD), and ability to interact with ionic residues in a target's binding site.[8][9] These picolinic acid derivatives possess at least two ionizable centers: the acidic carboxylic acid and the basic nitrogen on the pyridine ring, plus the basic nitrogen of the saturated heterocycle. The carboxylic acid pKa is expected to be low (~1-2), similar to picolinic acid itself (pKa ~1).[3] The basicity of the heterocyclic nitrogen will vary significantly: the piperidine and pyrrolidine nitrogens are standard secondary amines with higher pKa values, while the oxygen in morpholine withdraws electron density, making its nitrogen less basic.
Trustworthiness: Understanding the pKa is crucial for predicting behavior. For instance, the piperidinyl and pyrrolidinyl analogs, with their higher basic pKa, will be predominantly protonated and positively charged in the stomach (pH 1-3), which can enhance solubility but may reduce passive diffusion across the gastric mucosa.[10]
Thermal Stability
Expertise & Experience: Thermal stability is a critical parameter for the practical handling, storage, and formulation of an active pharmaceutical ingredient (API). It is typically assessed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures mass loss as a function of temperature, identifying decomposition points and the loss of volatiles like water or solvents.[11][12][14] DSC measures the heat flow required to change the sample's temperature, revealing events like melting, crystallization, and glass transitions.
Trustworthiness: A compound with a low decomposition temperature may be unsuitable for manufacturing processes that involve heat, such as milling or hot-melt extrusion.[15][16] While no data is available for these specific compounds, TGA/DSC analysis is a standard and essential step in their solid-state characterization.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized and validated protocols are paramount. The following sections detail the step-by-step methodologies for determining the key properties discussed.
Protocol 1: Kinetic Aqueous Solubility Determination by Nephelometry
Causality: This high-throughput method is ideal for early discovery, providing a rapid assessment of a compound's tendency to precipitate from a DMSO stock solution into an aqueous buffer.[5][13][17] It measures the light scattered by undissolved particles (turbidity).
Kinetic Solubility Assay Workflow
Caption: Workflow for the nephelometric kinetic solubility assay.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[17]
-
Serial Dilution: In a separate 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).
-
Assay Plate Preparation: Using a liquid handler, dispense 2 µL of each DMSO concentration into a clear-bottom 96-well assay plate.
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle shaking.[5]
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring turbidity/light scattering.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to a buffer-only control.
Protocol 2: Lipophilicity (logD) Determination by Shake-Flask Method
Causality: The shake-flask method is the "gold standard" for logP/logD determination due to its direct measurement principle.[18][19] The compound is partitioned between n-octanol and an aqueous buffer (at pH 7.4 for logD), and the concentration in each phase is measured after equilibrium is reached.
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Compound Addition: Add a small, accurately weighed amount of the test compound to a vial containing a known volume of the pre-saturated PBS (e.g., 2 mL). Ensure the concentration is below the compound's aqueous solubility.
-
Partitioning: Add an equal volume of pre-saturated n-octanol (2 mL) to the vial.
-
Equilibration: Cap the vial and shake vigorously for 3 hours at a constant temperature (25°C) to allow the compound to partition and reach equilibrium.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.[18]
-
Calculation: Calculate logD using the formula: logD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
Protocol 3: pKa Determination by UV-Metric Titration
Causality: This method is highly efficient and requires very little compound.[8][18] It relies on the principle that the UV-Vis absorbance spectrum of a molecule changes as it ionizes. By measuring the absorbance across a wide range of pH values, a titration curve can be generated from which the pKa can be calculated.
Methodology:
-
Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 1 to 13).[18]
-
Assay Plate: In a UV-transparent 96-well plate, add a small aliquot of the compound stock solution to each well.
-
Titration: Add the series of buffers to the wells, creating a gradient of pH values across the plate.
-
Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well using a multi-well plate spectrophotometer.
-
Data Analysis: Plot the absorbance at specific wavelengths (where the change upon ionization is maximal) against pH. The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation. Specialized software is typically used for this analysis.
Protocol 4: Thermal Stability by Thermogravimetric Analysis (TGA)
Causality: TGA provides quantitative information on mass changes associated with thermal events, such as decomposition or desolvation.[11][12] It is a direct measure of a material's thermal stability under a controlled atmosphere and temperature program.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the solid compound into a TGA pan (typically aluminum or platinum).
-
Instrument Setup: Place the pan onto the TGA's highly sensitive microbalance.
-
Atmosphere and Heating Program: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate. Program the instrument to heat the sample at a linear rate, for example, 10°C/min from 25°C to 400°C.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percent mass loss versus temperature. The onset temperature of a significant mass loss event is typically reported as the decomposition temperature. The curve can also reveal the loss of bound water or residual solvent.[11]
Conclusion and Future Directions
The physicochemical properties of this compound and its analogs are fundamental to their potential as leads in drug discovery. This guide has outlined the critical importance of solubility, lipophilicity, pKa, and thermal stability, providing a framework for their comparative assessment. By systematically modifying the heterocyclic substituent, researchers can navigate the vast chemical space to identify molecules with an optimal balance of properties for in vivo efficacy.
The provided protocols offer robust, validated methods for generating the necessary experimental data. While predictions based on chemical structure are valuable for initial design, they are no substitute for empirical measurement. The true value of this analog series will be unlocked by applying these experimental workflows to generate a comprehensive dataset, enabling the development of quantitative structure-property relationships (QSPR) that will guide the design of future generations of therapeutics based on this promising scaffold.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Page loading... [guidechem.com]
- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 8. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]
- 9. researchgate.net [researchgate.net]
- 10. PKa | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. improvedpharma.com [improvedpharma.com]
- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. mt.com [mt.com]
- 15. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
A Head-to-Head Benchmarking Guide: 5-Morpholinopicolinic Acid Versus Leading HIF Prolyl Hydroxylase Inhibitors
Prepared by: Your Senior Application Scientist
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of 5-Morpholinopicolinic acid against a panel of well-characterized and clinically relevant Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors. We will delve into the mechanistic nuances, comparative potency, and cellular efficacy, supported by detailed experimental protocols to empower your own research and development efforts.
Introduction: The Therapeutic Promise of HIF Stabilization
The cellular response to hypoxia is a fundamental physiological process governed by the transcription factor, Hypoxia-Inducible Factor (HIF). Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated by a family of enzymes known as prolyl hydroxylase domain proteins (PHDs). This hydroxylation event marks HIF-α for rapid degradation via the von Hippel-Lindau (VHL) tumor suppressor protein and the ubiquitin-proteasome pathway.[1][2][3] In hypoxic conditions, the lack of oxygen as a substrate inhibits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, and activate a cascade of genes involved in erythropoiesis, iron metabolism, and angiogenesis.[1][4][5]
Pharmacological inhibition of PHDs mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent production of endogenous erythropoietin (EPO).[6][7][8] This mechanism forms the basis of a novel class of oral therapeutics for anemia, particularly in patients with chronic kidney disease (CKD).[6][7] this compound is a small molecule inhibitor of these PHD enzymes. To understand its potential and position within this therapeutic class, it is essential to benchmark it against established inhibitors that have progressed through extensive clinical trials. This guide will compare this compound to four such leading compounds: Roxadustat , Vadadustat , Daprodustat , and Molidustat .[7]
Core Mechanism of Action: Inhibition of HIF Prolyl Hydroxylases
All five compounds share the same fundamental mechanism: they are competitive inhibitors of PHDs. By occupying the active site of the enzyme, they prevent the hydroxylation of specific proline residues on HIF-α, thereby preventing its degradation.[4][9][10][11] This leads to the stabilization and accumulation of HIF-α, which then dimerizes with HIF-β, binds to hypoxia-responsive elements (HREs) in the DNA, and initiates the transcription of target genes, most notably EPO.[2][12]
Beyond stimulating EPO production, HIF stabilization also favorably modulates iron metabolism. It achieves this by increasing the expression of genes involved in iron absorption and transport while reducing levels of hepcidin, the key negative regulator of iron availability.[2][4][13] This coordinated response addresses both erythropoietic and iron regulatory deficiencies common in anemia of CKD.[4]
Caption: The HIF signaling pathway under normoxic vs. hypoxic/inhibited conditions.
Comparative Efficacy: A Data-Driven Analysis
The true differentiation between these inhibitors lies in their quantitative performance. This section benchmarks the compounds based on their in vitro potency against PHD enzymes and their efficacy in cell-based models.
In Vitro Potency: PHD Enzyme Inhibition
| Compound | Target PHD Isoform | Reported IC50 (nM) | Source |
| Roxadustat | PHD2 | ~70-100 | [15][16] |
| Vadadustat | PHD2 | ~500-1000 | [15] |
| Daprodustat | PHD1, PHD2, PHD3 | Low nM range | [17] |
| Molidustat | PHD2 | ~50-100 | [15] |
| This compound | PHD (isoform not specified) | Data Not Available | - |
Note: IC50 values can vary significantly based on assay conditions (e.g., substrate concentrations). The data presented is for comparative purposes.
This table highlights that while all are potent inhibitors, there are variations in their reported potencies. Daprodustat is noted as a potent inhibitor of all three PHD isoforms.[17] The lack of public data for this compound's IC50 necessitates empirical determination using the protocols outlined below.
Cellular Activity: HIF-1α Stabilization and EPO Production
The ultimate measure of a PHD inhibitor's effectiveness is its ability to stabilize HIF-α and stimulate the production of target genes like EPO in a cellular context.
| Compound | Cell Line | Effect on HIF-1α | Effect on EPO Production |
| Roxadustat | Hep3B, U2OS | Dose-dependent stabilization | Significant increase |
| Vadadustat | Hep3B | Dose-dependent stabilization | Significant increase |
| Daprodustat | Various | Potent stabilization | Significant increase |
| Molidustat | Hep3B | Dose-dependent stabilization | Significant increase |
| This compound | TBD | To be determined | To be determined |
All four comparator compounds have demonstrated robust, dose-dependent stabilization of HIF-α and a corresponding increase in EPO gene expression and protein secretion in relevant cell lines (e.g., Hep3B, a human hepatoma cell line that produces EPO).[18][19] The performance of this compound should be evaluated using similar assays.
Experimental Protocols for Benchmarking
To generate robust, comparative data for this compound, the following detailed protocols are recommended. These protocols are designed to be self-validating systems, incorporating appropriate controls for trustworthy results.
In Vitro PHD2 Inhibition Assay (Mass Spectrometry-Based)
This assay directly measures the enzymatic activity of PHD2 and its inhibition by test compounds. It is considered a gold standard for determining IC50 values.
Caption: Workflow for an in vitro PHD2 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare solutions of recombinant human PHD2, a synthetic peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain (e.g., residues 556-574), 2-oxoglutarate (2-OG), ferrous sulfate (Fe(II)), and sodium ascorbate.
-
Compound Preparation: Prepare a serial dilution of this compound and the comparator compounds in DMSO.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, 2-OG, Fe(II), ascorbate, and the HIF-1α peptide substrate.
-
Initiation: Add the test compounds to their respective wells. Add PHD2 enzyme to all wells to start the reaction. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution, such as acetonitrile with 0.1% formic acid.
-
Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the mass transition for both the substrate and the hydroxylated product peptide.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[20]
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of a compound to cause the accumulation of HIF-1α protein within cells.
Caption: A generalized workflow for detecting HIF-1α protein levels via Western blot.[21]
Step-by-Step Methodology:
-
Cell Culture: Seed HeLa or Hep3B cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with vehicle (DMSO), a positive control (e.g., 100 µM CoCl₂ or 1% O₂), and varying concentrations of this compound and comparator compounds for 4-6 hours.[22][23]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail. It is critical to perform this step quickly and on ice to prevent HIF-1α degradation.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to the loading control to compare relative stabilization across treatments.
Discussion and Scientific Interpretation
The provided framework allows for a rigorous, head-to-head comparison. When evaluating this compound, several key questions should be addressed:
-
Potency: How does the IC50 of this compound compare to the low nanomolar potency of inhibitors like Daprodustat and Roxadustat? A significantly higher IC50 may necessitate higher dosing to achieve a therapeutic effect.
-
Cellular Efficacy vs. In Vitro Potency: Does potent in vitro inhibition translate to effective HIF-1α stabilization in cells? Discrepancies can point to issues with cell permeability or off-target effects.
-
Selectivity: While not covered in the basic protocols, further investigation into the selectivity of this compound for PHD1, PHD2, and PHD3 is warranted. Different isoforms have distinct physiological roles, and selectivity could influence the therapeutic window and side-effect profile.[1]
-
Downstream Gene Activation: The HIF-1α stabilization data should be correlated with downstream effects, primarily EPO production (measurable by ELISA from the cell culture supernatant) and changes in iron metabolism genes (measurable by qRT-PCR).
The established inhibitors, such as Roxadustat and Daprodustat, have undergone extensive clinical evaluation, demonstrating their ability to effectively and safely increase and maintain hemoglobin levels in CKD patients.[7][10][13] For this compound to be considered a viable alternative, it must demonstrate comparable or superior performance in these preclinical assays. Any unique properties, such as improved selectivity or a differentiated pharmacokinetic profile, would be highly advantageous.
Conclusion
This compound belongs to a promising class of PHD inhibitors with a well-validated mechanism of action for treating anemia.[6][9] This guide provides the scientific rationale and detailed experimental framework necessary to rigorously benchmark its performance against leading compounds in the field. By systematically evaluating its in vitro potency and cellular efficacy in stabilizing HIF-1α and inducing downstream target genes, researchers can accurately determine its therapeutic potential and position it within the competitive landscape of HIF prolyl hydroxylase inhibitors.
References
- 1. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 5. What is the mechanism of Vadadustat? [synapse.patsnap.com]
- 6. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease [mdpi.com]
- 8. grokipedia.com [grokipedia.com]
- 9. HIF prolyl-hydroxylase inhibitor [medbox.iiab.me]
- 10. What is Daprodustat used for? [synapse.patsnap.com]
- 11. What is the mechanism of Daprodustat? [synapse.patsnap.com]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roxadustat: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Daprodustat | C19H27N3O6 | CID 91617630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Morpholinopicolinic Acid
For laboratory professionals engaged in cutting-edge research and development, the integrity of our work extends beyond the benchtop; it encompasses a profound responsibility for safety and environmental stewardship. 5-Morpholinopicolinic acid, a compound of interest in various research applications, requires meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for its safe management and disposal, ensuring the protection of personnel and compliance with regulatory standards. Our approach is grounded in the principle that a robust safety protocol is a self-validating system, integrating technical accuracy with field-proven best practices.
Hazard Characterization and Risk Assessment
Understanding the chemical nature of this compound is the foundation of its safe handling. As a derivative of both picolinic acid and morpholine, its hazard profile can be inferred from these structural components. Picolinic acid derivatives are known to be irritants and can possess toxicity, while morpholine is a flammable, corrosive, and toxic compound.[1][2] Therefore, this compound must be treated as a hazardous substance, warranting rigorous safety precautions.
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Inferred Risk | Rationale & Authoritative Source |
|---|---|---|
| Acute Toxicity | Harmful/Toxic | May be harmful if swallowed, inhaled, or absorbed through the skin, based on the profiles of picolinic acid and morpholine.[2][3] |
| Skin Corrosion/Irritation | Irritant to Corrosive | Expected to cause skin irritation and potentially severe burns upon prolonged contact.[2][4] |
| Eye Damage/Irritation | Serious Eye Damage | Poses a high risk of serious eye irritation or damage.[2][4] |
| Environmental Hazard | Harmful to Aquatic Life | Assumed to be ecotoxic as a precautionary measure, based on related compounds.[2] |
| Combustibility | May be Combustible | Organic acids may be combustible at high temperatures.[3] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before any waste handling or disposal procedures begin, establishing a secure environment is paramount. All operations involving this compound, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
|---|---|---|
| Gloves | Nitrile or other chemically resistant gloves, inspected before use.[5] | To prevent skin contact. Contaminated gloves must be disposed of as hazardous waste.[5] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[4][5] | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required for large quantities or spill cleanup.[5] | To prevent inhalation of airborne particles. |
Standard Operating Protocol for Waste Disposal
The disposal of this compound is a regulated process that must culminate in its transfer to a licensed hazardous waste facility. On-site treatment, such as neutralization, is not recommended for this compound due to its complex structure and the potential for unpredictable and hazardous reactions.[6]
Step 1: Waste Segregation and Collection
-
Isolate the Waste: Collect all waste containing this compound, including un-used product, reaction byproducts, and contaminated materials (e.g., weigh boats, pipette tips, absorbent paper), separately from other waste streams.[7]
-
Use a Designated Container: Place the waste in a dedicated, compatible, and clearly labeled hazardous waste container.[7] The container must have a tightly fitting lid and be kept closed except when adding waste.[8]
Step 2: Containerization and Labeling
-
Container Material: Use a high-density polyethylene (HDPE) or other chemically compatible container. Avoid materials that may react with organic acids.
-
Labeling: The container must be labeled with a "Hazardous Waste" sticker. The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration or quantity of the waste.
-
All associated hazard warnings (e.g., "Toxic," "Irritant").
-
The date waste was first added to the container.
-
Step 3: Temporary Storage
-
Location: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Incompatibilities: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, strong bases, and amines.[9][10]
Step 4: Final Disposal
-
Professional Service: Arrange for the collection of the waste container by a licensed professional waste disposal service.[11] This is the mandatory and only acceptable disposal pathway.
-
Documentation: Maintain all records and manifests related to the hazardous waste disposal as required by institutional and federal regulations.
Below is a workflow diagram illustrating the decision-making process for proper disposal.
Caption: Decision workflow for routine disposal and emergency spills.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All personnel handling this compound must be familiar with these procedures.[12]
Accidental Spill Cleanup
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[13]
-
Control Ignition Sources: If the spill is large, control all potential sources of ignition.[12]
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.[14]
-
Contain the Spill: For a solid spill, gently cover it to prevent dust from becoming airborne. For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite or sand.[14][15]
-
Collect Residue: Carefully sweep or scoop the contained material into a designated hazardous waste container.[12] Avoid actions that generate dust.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.[6][14] Collect all cleaning materials (wipes, gloves, etc.) as hazardous waste.
-
Label and Dispose: Label the container as "Spill Debris" containing this compound and manage it for disposal along with other hazardous waste.[12]
Personnel Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the lifecycle of this compound in the laboratory is managed with the highest standards of safety, responsibility, and scientific integrity.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. redox.com [redox.com]
- 3. hmdb.ca [hmdb.ca]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. fishersci.com [fishersci.com]
- 10. vumc.org [vumc.org]
- 11. benchchem.com [benchchem.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. How to Clean Up a Chemical Spill: Quick and Easy Methods [northindustrial.net]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. chemkleancorp.com [chemkleancorp.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
